molecular formula C6H3NOS B056671 5-Formylthiophene-2-carbonitrile CAS No. 21512-16-3

5-Formylthiophene-2-carbonitrile

Cat. No.: B056671
CAS No.: 21512-16-3
M. Wt: 137.16 g/mol
InChI Key: PZIFYWVUYHMYOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Formylthiophene-2-carbonitrile is a high-value heterocyclic building block extensively utilized in medicinal chemistry and materials science research. This bifunctional compound features an electron-withdrawing nitrile group and a formyl group, both of which are highly reactive and amenable to a wide range of chemical transformations. The formyl group readily undergoes condensation reactions to form Schiff bases or serves as a handle for nucleophilic addition, while the nitrile group can be hydrolyzed to amides or carboxylic acids, or participate in cycloaddition reactions.

Properties

IUPAC Name

5-formylthiophene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3NOS/c7-3-5-1-2-6(4-8)9-5/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZIFYWVUYHMYOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90483944
Record name 5-formylthiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90483944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21512-16-3
Record name 5-formylthiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90483944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Formylthiophene-2-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-Formylthiophene-2-carbonitrile chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Formylthiophene-2-carbonitrile: Properties, Synthesis, and Applications

Executive Summary

5-Formylthiophene-2-carbonitrile (CAS No. 21512-16-3) is a bifunctional heterocyclic compound of significant interest to the chemical research and development sectors. Possessing both a reactive aldehyde and a versatile nitrile group on a stable thiophene scaffold, it serves as a crucial intermediate in the synthesis of complex organic molecules. This guide provides a comprehensive technical overview of its chemical properties, a validated synthesis protocol, an exploration of its reactivity, and its applications in drug discovery and materials science. The information herein is curated for researchers, medicinal chemists, and process development scientists, offering field-proven insights to facilitate its effective utilization.

Introduction: The Thiophene Scaffold as a Privileged Structure

Thiophene and its derivatives are cornerstones of heterocyclic chemistry, widely recognized as "privileged structures" in medicinal chemistry.[1] Their ability to act as bioisosteres for benzene rings, while offering unique electronic properties and additional vectors for chemical modification, makes them invaluable in drug design. 5-Formylthiophene-2-carbonitrile exemplifies this utility, presenting two distinct and orthogonal functional groups—an electrophilic aldehyde and a nitrile group capable of diverse transformations. This dual functionality allows for sequential, selective modifications, making it a powerful building block for creating libraries of complex molecules for biological screening or for constructing precisely engineered organic electronic materials.[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its successful application in synthesis.

Chemical Identity

The foundational identifiers for 5-Formylthiophene-2-carbonitrile are summarized below.

PropertyValueReference(s)
IUPAC Name 5-formylthiophene-2-carbonitrile[2]
Synonyms 5-Cyanothiophene-2-carboxaldehyde, 5-Cyano-2-thiophenecarboxaldehyde[2]
CAS Number 21512-16-3[1][2]
Molecular Formula C₆H₃NOS[1][2]
Molecular Weight 137.16 g/mol [1][2]
Canonical SMILES C1=C(SC(=C1)C#N)C=O[2]
InChIKey PZIFYWVUYHMYOA-UHFFFAOYSA-N[2]
Physical Properties

The compound is a solid at room temperature, with physical characteristics amenable to standard laboratory handling procedures.

PropertyValueReference(s)
Appearance Light yellow to orange crystalline powder[1]
Melting Point 91.0 - 95.0 °C[1]
Purity ≥ 98.0% (by GC)[1]
Storage Store at room temperature under an inert atmosphere. Air sensitive.
Predicted Spectroscopic Characterization

While primary spectra are proprietary to manufacturers, the structure of 5-Formylthiophene-2-carbonitrile allows for a reliable prediction of its key spectroscopic features. These predictions are essential for in-process reaction monitoring and final product characterization.

TechniqueFeaturePredicted Chemical Shift / FrequencyRationale
¹H-NMR Aldehyde H (s)δ 9.8 - 10.0 ppmThe aldehydic proton is highly deshielded by the anisotropic effect of the C=O bond and the electron-withdrawing nature of the carbonyl group.
Thiophene H (d)δ 7.6 - 7.8 ppmAromatic proton adjacent to the nitrile group.
Thiophene H (d)δ 7.8 - 8.0 ppmAromatic proton adjacent to the formyl group.
¹³C-NMR Aldehyde C=Oδ 180 - 185 ppmCharacteristic chemical shift for an aldehyde carbonyl carbon.
Thiophene C-CHOδ 145 - 150 ppmAromatic carbon bearing the formyl group, deshielded.
Thiophene C-CNδ 120 - 125 ppmAromatic carbon bearing the nitrile group.
Thiophene CHδ 130 - 140 ppmAromatic methine carbons of the thiophene ring.
Nitrile C≡Nδ 114 - 118 ppmCharacteristic chemical shift for a nitrile carbon.
FT-IR C≡N Stretch2220 - 2240 cm⁻¹Strong, sharp absorption typical for a conjugated nitrile.
C=O Stretch1670 - 1690 cm⁻¹Strong absorption characteristic of an aromatic aldehyde. Conjugation with the thiophene ring lowers the frequency from a typical aliphatic aldehyde (~1720 cm⁻¹).
C-H Stretch (Ald.)2820 - 2850 cm⁻¹ & 2720 - 2750 cm⁻¹Characteristic Fermi doublet for an aldehyde C-H bond.
Mass Spec. [M]+m/z ≈ 137Molecular ion peak corresponding to the compound's molecular weight.
[M+H]+m/z ≈ 138Protonated molecular ion, commonly observed in ESI or CI modes.[3]

Synthesis and Purification

The most logical and industrially relevant synthesis of 5-Formylthiophene-2-carbonitrile is via the Vilsmeier-Haack reaction, a robust method for formylating electron-rich aromatic and heteroaromatic compounds.[4][5]

Retrosynthetic Analysis

The retrosynthetic disconnection points directly to 2-thiophenecarbonitrile as the starting material. The formyl group is installed via an electrophilic aromatic substitution using the Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

G Target 5-Formylthiophene-2-carbonitrile Disconnect C-C Bond Formation (Formylation) Target->Disconnect Reagents Vilsmeier-Haack Reaction(POCl₃, DMF) Disconnect->Reagents StartingMaterial 2-Thiophenecarbonitrile Disconnect->StartingMaterial

Caption: Retrosynthetic approach for 5-Formylthiophene-2-carbonitrile.

Recommended Synthetic Protocol: Vilsmeier-Haack Formylation

This protocol is adapted from a trusted Organic Syntheses procedure for the formylation of thiophene and is modified based on expert knowledge of the substrate's reactivity.[6] The electron-withdrawing nitrile group deactivates the thiophene ring compared to the parent heterocycle, necessitating a higher reaction temperature to achieve a reasonable conversion rate.

Materials:

  • 2-Thiophenecarbonitrile

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • N,N-Dimethylformamide (DMF), anhydrous

  • 1,2-Dichloroethane (DCE), anhydrous

  • Sodium acetate, anhydrous

  • Crushed ice and water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked, round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous DMF (3.0 eq). Cool the flask in an ice-water bath to 0 °C.

  • Slowly add POCl₃ (1.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The formation of the solid Vilsmeier reagent is highly exothermic.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.

  • Formylation Reaction: Add anhydrous 1,2-dichloroethane (DCE) to the flask to create a mobile slurry. Add a solution of 2-thiophenecarbonitrile (1.0 eq) in DCE via the dropping funnel.

  • Heat the reaction mixture to 70-80 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). Expert Note: The deactivating effect of the nitrile group requires this elevated temperature. For unsubstituted thiophene, the reaction often proceeds at a lower temperature.

  • Work-up and Hydrolysis: Once the starting material is consumed, cool the reaction mixture to room temperature and then carefully pour it into a large beaker containing a vigorously stirred mixture of crushed ice and water. This step hydrolyzes the intermediate iminium salt to the aldehyde and must be done with caution in a well-ventilated fume hood.

  • Stir the mixture for 1 hour, then add solid sodium acetate in portions until the pH of the aqueous layer is between 4 and 5.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with water, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel to afford 5-Formylthiophene-2-carbonitrile as a light-yellow solid.

Chemical Reactivity and Derivative Synthesis

The true value of 5-Formylthiophene-2-carbonitrile lies in its capacity to undergo a wide range of chemical transformations, enabling the synthesis of diverse molecular architectures.

Overview of Reactive Sites

The molecule offers three primary sites for chemical modification: the aldehyde, the nitrile, and the thiophene ring itself, although the latter is deactivated towards electrophilic substitution.

G cluster_workflow Knoevenagel Condensation Workflow A 1. Combine Reactants - 5-Formylthiophene-2-carbonitrile (1.0 eq) - Malononitrile (1.1 eq) - Ethanol (solvent) - Piperidine (0.1 eq, catalyst) B 2. Reaction - Stir at room temperature - Monitor by TLC for ~2-4 hours A->B C 3. Product Isolation - Cool reaction in ice bath - Filter precipitated solid B->C D 4. Purification - Wash solid with cold ethanol - Dry under vacuum C->D E 5. Characterization - Obtain MP, NMR, IR, MS - Confirm structure and purity D->E

Caption: Experimental workflow for Knoevenagel condensation.

Detailed Procedure:

  • To a round-bottom flask, add 5-Formylthiophene-2-carbonitrile (1.0 eq) and malononitrile (1.1 eq).

  • Add ethanol as a solvent, enough to create a stirrable slurry.

  • Add a catalytic amount of piperidine (approx. 0.1 eq). Expert Note: Piperidine is a sufficiently mild base to deprotonate the active methylene compound without promoting self-condensation of the aldehyde. [7]4. Stir the mixture at room temperature. The reaction is often accompanied by a color change and the formation of a precipitate.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Upon completion, cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol to remove unreacted starting materials and catalyst.

  • Dry the product under vacuum to yield the desired 2-((5-cyanothiophen-2-yl)methylene)malononitrile.

Applications in Research and Development

Scaffold for Medicinal Chemistry

The thiophene core is present in numerous FDA-approved drugs. [1]5-Formylthiophene-2-carbonitrile provides a scaffold that can be readily elaborated into novel drug candidates. The aldehyde can be converted into various heterocycles or used as a handle for bioconjugation, while the nitrile can be transformed into amides, amines, or tetrazoles, which are common functional groups in bioactive molecules.

G cluster_mods Derivative Synthesis Pathways Core 5-Formylthiophene-2-carbonitrile Core Scaffold Aldehyde Aldehyde Modification (e.g., Reductive Amination) Core->Aldehyde Nitrile Nitrile Modification (e.g., Tetrazole Formation) Core->Nitrile Lib1 Library of Amines Aldehyde->Lib1 Lib2 Library of Tetrazoles Nitrile->Lib2 Library Diverse Compound Library for Biological Screening Lib1->Library Lib2->Library

Caption: Diversification of the core scaffold for drug discovery.

Intermediate for Organic Electronic Materials

The electron-deficient nature and rigid, planar structure of the thiophene ring make this compound and its derivatives promising candidates for use in organic electronics. The aldehyde group is a key precursor for Knoevenagel or Wittig reactions, which are used to extend π-conjugation—a critical requirement for creating organic semiconductors for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). [1]

Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all chemicals is paramount. 5-Formylthiophene-2-carbonitrile is a toxic substance and requires careful handling in a controlled laboratory environment.

GHS Hazard Information
PictogramGHS Code(s)Hazard Statement(s)Reference(s)

ngcontent-ng-c3230145110="" class="ng-star-inserted">
H301, H311, H331Toxic if swallowed, in contact with skin, or if inhaled.
H319Causes serious eye irritation.[2]
Personal Protective Equipment (PPE) and Controls
  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust.

  • Hand Protection: Wear nitrile or neoprene gloves. Double-gloving is recommended.

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Skin and Body Protection: Wear a lab coat. Ensure skin is not exposed.

Storage and Disposal
  • Storage: Keep the container tightly sealed in a cool, dry, and well-ventilated area. Store under an inert gas like nitrogen or argon as the compound is air-sensitive. * Disposal: Dispose of waste material and containers in accordance with local, state, and federal regulations. This compound should be treated as toxic chemical waste.

References

  • Singh, S., & Singh, P. (2018). Synthesis of 2-arylidenemalononitrile and 5-arylidene barbituric acid... ResearchGate. Retrieved from [Link]

  • Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Vilsmeier–Haack Reagent‐Catalyzed C4(sp) H Formylation in Thiophene Derivatives. Retrieved from [Link]

  • Pandey, I., & Singh, V. (2019). Novel Methods of Knoevenagel Condensation. International Journal of Scientific Research in Science and Technology. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12280004, 5-Formylthiophene-2-Carbonitrile. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction: Examples and Mechanism. Retrieved from [Link]

  • Patil, S. A., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences. Retrieved from [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation of aromatic aldehydes with malononitrile. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Reddit. (2020). Knoevenagel condensation with Malonitrile. Retrieved from [Link]

  • Organic Reaction Mechanisms. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]

  • Reich, H. J. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

  • Weston, A. W., & Michaels, R. J. (1951). 2-Thenaldehyde. Organic Syntheses, 31, 108. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 5-METHYLTHIOPHENE-2-CARBONITRILE. Retrieved from [Link]

  • Dotsenko, V. V., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions... ACS Omega. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Wittig Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Knoevenagel condensation. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-formylthiophene-2-carbonitrile (C6H3NOS). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2773430, 5-Formyl-2-thiopheneboronic acid. Retrieved from [Link]

  • Jones, E., & Moodie, I. M. (1969). 2-Thiophenethiol. Organic Syntheses, 49, 107. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Moosavi-Zare, A. R., et al. (2019). Tandem Knoevenagel-Michael-cyclocondensation reaction... Progress in Chemical and Biochemical Research. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles.... PubMed Central. Retrieved from [Link]

  • Phillips, A. P. (1944). Thiophene. Organic Syntheses, 24, 95. Retrieved from [Link]

  • Hassan, A. H. E., et al. (2018). 1H-NMR and 13C-NMR dataset for some oxidative metabolites... Data in Brief. Retrieved from [Link]

Sources

5-Formylthiophene-2-carbonitrile molecular structure and bonding

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-Formylthiophene-2-carbonitrile (CAS 21512-16-3), a critical bifunctional building block in the synthesis of organic semiconductors, push-pull chromophores, and pharmaceutical agents.

Molecular Architecture, Synthesis, and Reactivity Profile

Executive Summary

5-Formylthiophene-2-carbonitrile (also known as 5-cyanothiophene-2-carboxaldehyde) is a heteroaromatic scaffold characterized by the presence of two electron-withdrawing groups (EWG) at the


 and 

positions of a thiophene ring. This "pull-pull" electronic configuration creates a highly electron-deficient

-system, making the compound a valuable acceptor unit in organic photovoltaics (OPV) and a versatile intermediate for nucleophilic functionalization in medicinal chemistry.
Key Parameter Specification
CAS Number 21512-16-3
Molecular Formula

Molecular Weight 137.16 g/mol
Melting Point 91–95 °C
Appearance Light yellow to orange crystalline powder
Electronic Character Electron-deficient (High Electron Affinity)

Molecular Structure & Bonding Analysis

Electronic Configuration

The molecule exhibits


-like planar symmetry (ignoring the aldehyde rotamers). The bonding is dominated by the competitive electron-withdrawing nature of the cyano (-CN)  and formyl (-CHO)  groups.
  • Inductive & Mesomeric Effects: Both substituents exert strong

    
     (inductive) and 
    
    
    
    (mesomeric) effects. This significantly lowers the energy of the Highest Occupied Molecular Orbital (HOMO) compared to unsubstituted thiophene, increasing the molecule's ionization potential.
  • Dipole Moment: The vector sum of the dipole moments from the nitrile (approx. 4.0 D) and carbonyl groups creates a strong net molecular dipole, enhancing intermolecular

    
    -
    
    
    
    stacking in the solid state.
  • Bond Length Alteration: The electron deficiency induces a quinoid-like character in the thiophene ring, shortening the

    
     and 
    
    
    
    bonds while lengthening the
    
    
    bond relative to aromatic thiophene.
Structural Diagram (DOT Visualization)

The following diagram illustrates the connectivity and electronic "pull" vectors defining the molecule's reactivity.

G Thiophene Thiophene Core (Electron Deficient) Nucleophile Nucleophilic Attack (Favored at Carbonyl) Thiophene->Nucleophile Activation Cyano 2-Cyano Group (-CN) Strong EWG Cyano->Thiophene Inductive Withdrawal (-I) Formyl 5-Formyl Group (-CHO) Reactive Electrophile Formyl->Thiophene Mesomeric Withdrawal (-M)

Caption: Electronic substituent effects on the thiophene core. Both groups deactivate the ring toward electrophilic substitution but activate the carbonyl toward nucleophilic addition.

Synthesis Protocols

The synthesis of 5-formylthiophene-2-carbonitrile requires overcoming the deactivating effect of the first substituent introduced. Two primary routes are field-proven: the Vilsmeier-Haack Formylation (standard) and the Lithiation/Quench (high precision).

Method A: Vilsmeier-Haack Formylation (Standard)

This route typically starts from 2-thiophenecarbonitrile . Due to the deactivating -CN group, the reaction requires elevated temperatures compared to standard aromatic formylations.

  • Reagents: Phosphorus oxychloride (

    
    ), Dimethylformamide (DMF), 1,2-dichloroethane (solvent).
    
  • Procedure:

    • Step 1 (Vilsmeier Reagent Formation): Cool DMF (1.2 eq) to 0°C. Add

      
       (1.1 eq) dropwise. Stir for 30 min to form the chloroiminium salt.
      
    • Step 2 (Addition): Add 2-thiophenecarbonitrile (1.0 eq) dissolved in 1,2-dichloroethane.

    • Step 3 (Reaction): Heat to reflux (80–90°C) for 4–6 hours. Note: The electron-withdrawing nitrile slows the electrophilic attack at the 5-position.

    • Step 4 (Hydrolysis): Pour the mixture onto crushed ice/sodium acetate (aq) to hydrolyze the iminium intermediate to the aldehyde.

    • Step 5 (Purification): Extract with dichloromethane, wash with

      
      , and recrystallize from ethanol/hexane.
      
Method B: Lithiation Route (High Regioselectivity)

For applications requiring high purity or when avoiding harsh acidic conditions, the lithiation route is superior.

  • Reagents: 2-Bromothiophene-5-carbonitrile (or 2-thiophenecarbonitrile with LDA),

    
    -Butyllithium (
    
    
    
    -BuLi), anhydrous THF, DMF.
  • Protocol:

    • Step 1: Dissolve starting material in anhydrous THF under Argon at -78°C.

    • Step 2: Add

      
      -BuLi (1.05 eq) slowly. Critical: If using 2-thiophenecarbonitrile, use LDA instead of 
      
      
      
      -BuLi to avoid nucleophilic attack on the nitrile. If using the bromo-derivative, lithium-halogen exchange occurs.
    • Step 3: Stir for 30–60 mins at -78°C to ensure lithiation at the 5-position.

    • Step 4: Quench with dry DMF (1.5 eq).

    • Step 5: Warm to room temperature and hydrolyze with dilute HCl.

Synthesis Start Starting Material: 2-Thiophenecarbonitrile Intermediate Intermediate: Iminium Salt Start->Intermediate Reflux, 90°C (Electrophilic Subst.) Reagent Reagents: POCl3 + DMF (Vilsmeier Reagent) Reagent->Intermediate Hydrolysis Hydrolysis: Ice / NaOAc Intermediate->Hydrolysis Product Product: 5-Formylthiophene-2-carbonitrile Hydrolysis->Product

Caption: Vilsmeier-Haack synthesis pathway from 2-thiophenecarbonitrile.

Spectroscopic Characterization

Accurate identification relies on the distinct shifts caused by the electron-poor ring.

Nuclear Magnetic Resonance ( H NMR)

Data is typically recorded in


 or 

.
Proton EnvironmentChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Structural Insight
-CHO (Aldehyde)9.95 – 10.05 Singlet (s)-Highly deshielded by ring current and EWGs.
Thiophene H-3 7.75 – 7.85 Doublet (d)

Ortho to Nitrile.
Thiophene H-4 7.65 – 7.75 Doublet (d)

Ortho to Carbonyl.

Note: The thiophene ring protons appear as an AB system (two doublets) in the aromatic region. The presence of two strong EWGs shifts these protons downfield compared to unsubstituted thiophene (


 7.0-7.4).
Infrared Spectroscopy (FT-IR)
  • Nitrile (

    
    ):  Sharp, distinct band at 2210–2230 cm
    
    
    
    .
  • Carbonyl (

    
    ):  Strong absorption at 1660–1680 cm
    
    
    
    . The frequency is lower than aliphatic aldehydes due to conjugation with the thiophene ring.
  • C=C Aromatic: Bands around 1450–1550 cm

    
     .
    

Applications in Drug Discovery & Materials Science

Knoevenagel Condensation (Optoelectronics)

The formyl group is highly reactive toward active methylene compounds. 5-Formylthiophene-2-carbonitrile is frequently condensed with malononitrile or indanone derivatives to create Acceptor-Donor-Acceptor (A-D-A) molecules for organic solar cells. The cyano group on the ring lowers the LUMO energy, improving electron transport.

Schiff Base Formation (Medicinal Chemistry)

In drug development, the aldehyde reacts with primary amines to form Schiff bases (imines). These derivatives are investigated for:

  • Antimicrobial activity: Thiophene-based imines often disrupt bacterial cell walls.

  • Tyrosine kinase inhibition: The rigid thiophene spacer positions pharmacophores effectively in enzyme binding pockets.

References

  • PubChem. 5-Formylthiophene-2-carbonitrile (Compound). National Library of Medicine. Available at: [Link]

  • Royal Society of Chemistry. Persistent azulene α-carbocations: synthesis and properties. (Contains NMR data for 5-cyanothiophene derivatives). Available at: [Link]

  • Organic Chemistry Portal. Thiophene Synthesis and Reactivity. Available at: [Link]

An In-depth Technical Guide to the Physical Properties of 5-Formylthiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Formylthiophene-2-carbonitrile is a bifunctional heterocyclic compound that has garnered significant interest within the scientific community. Its structure, which incorporates a thiophene ring substituted with both a formyl (-CHO) and a nitrile (-C≡N) group, makes it a highly versatile building block in various fields. For researchers, scientists, and drug development professionals, a thorough understanding of its physical properties is paramount for its effective application in the synthesis of novel materials and biologically active molecules. This guide provides a comprehensive overview of the core physical characteristics of 5-Formylthiophene-2-carbonitrile, grounded in available technical data and established scientific principles. The insights provided herein are intended to facilitate its use in research and development, particularly in the realms of medicinal chemistry, organic electronics, and materials science, where thiophene derivatives are of considerable importance.[1]

Core Physical and Chemical Identifiers

A summary of the fundamental properties of 5-Formylthiophene-2-carbonitrile is presented below. These data are essential for the accurate identification and handling of the compound in a laboratory setting.

PropertyValueReferences
CAS Number 21512-16-3[1][2][3][4]
Molecular Formula C₆H₃NOS[1][2][3][4][5]
Molecular Weight 137.16 g/mol [1][2][3][4][5]
Appearance Light yellow to orange powder or crystalline solid[1][2][3][5]
Purity (Typical) >98.0% (by GC)[1][2][3]
Melting Point 91-95 °C[1][2][3][5]
Synonyms 5-Cyanothiophene-2-carboxaldehyde, 5-Cyano-2-thiophenecarboxaldehyde[1][2][5]

Detailed Physicochemical Properties

Appearance, Form, and Odor

At ambient temperature, 5-Formylthiophene-2-carbonitrile exists as a solid. It is typically supplied as a light yellow to orange crystalline powder.[1][2][3] The color intensity may vary depending on the purity and the presence of trace impurities. There is no specific information available regarding its odor.

Melting Point

The melting point of 5-Formylthiophene-2-carbonitrile is consistently reported in the range of 91°C to 95°C.[1][2][3] A sharp melting point within this range is a reliable indicator of high purity. A broader melting range may suggest the presence of impurities. This thermal property is critical for quality control and for determining the appropriate conditions for chemical reactions involving this compound in a molten state.

Solubility Profile

While specific quantitative solubility data is not widely published, the molecular structure of 5-Formylthiophene-2-carbonitrile—a substituted aromatic heterocycle—allows for reasoned predictions of its solubility. It is expected to be largely insoluble in water. Based on the properties of the related compound 2-thiophenecarboxaldehyde, it is anticipated to have slight solubility in solvents such as chloroform, dimethyl sulfoxide (DMSO), and ethyl acetate.[6] For synthetic applications, it is likely to be soluble in common organic solvents like dichloromethane, tetrahydrofuran, and acetone.

Stability and Recommended Storage

5-Formylthiophene-2-carbonitrile is noted to be air-sensitive.[2][3] To maintain its integrity and prevent degradation, it should be stored under an inert gas atmosphere, such as argon or nitrogen. The recommended storage temperature is at room temperature, ideally in a cool, dark, and dry place, with some suppliers suggesting temperatures below 15°C.[2][3] Proper storage is crucial to prevent oxidation or other reactions that could compromise the purity and reactivity of the compound.

Spectroscopic and Structural Characterization

While publicly available spectra for 5-Formylthiophene-2-carbonitrile are limited, its structure allows for the confident prediction of its key spectroscopic features. This section outlines the expected data from standard analytical techniques, providing a baseline for experimental verification.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by the characteristic vibrations of its functional groups. Key expected absorption bands include:

  • ~2230-2210 cm⁻¹: A sharp, strong absorption corresponding to the C≡N (nitrile) stretching vibration.

  • ~1700-1680 cm⁻¹: A strong absorption due to the C=O (aldehyde) stretching vibration. The conjugation with the thiophene ring would shift this to a slightly lower wavenumber compared to a simple aliphatic aldehyde.

  • ~3100-3000 cm⁻¹: Weak to medium bands from the C-H stretching of the thiophene ring.

  • ~2900-2800 cm⁻¹ and ~2800-2700 cm⁻¹: Two weak bands characteristic of the C-H stretching of the aldehyde proton (Fermi resonance).

  • ~1550-1400 cm⁻¹: Several bands of varying intensity corresponding to the C=C stretching vibrations within the aromatic thiophene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be simple and highly informative.

    • ~9.8-10.0 ppm: A singlet corresponding to the aldehyde proton (-CHO).

    • ~7.5-8.0 ppm: Two doublets in the aromatic region, corresponding to the two protons on the thiophene ring. These protons are coupled to each other, resulting in a characteristic doublet-of-doublets or two distinct doublets pattern.

  • ¹³C NMR: The carbon NMR spectrum will show six distinct signals.

    • ~185-190 ppm: The carbonyl carbon of the aldehyde group.

    • ~140-150 ppm: The two quaternary carbons of the thiophene ring (the one attached to the aldehyde and the one attached to the nitrile).

    • ~130-140 ppm: The two CH carbons of the thiophene ring.

    • ~115-120 ppm: The carbon of the nitrile group.

Mass Spectrometry (MS)

In a mass spectrum, 5-Formylthiophene-2-carbonitrile is expected to show a prominent molecular ion peak ([M]⁺) at an m/z value corresponding to its molecular weight, approximately 137.16.[2][4] High-resolution mass spectrometry should yield a mass measurement very close to the calculated exact mass of 136.99353 Da.[4]

Illustrative Experimental Protocols

To ensure data integrity, standardized methods for determining physical properties are essential. Below are representative protocols for key characterization techniques.

Protocol 1: Melting Point Determination via Capillary Method
  • Sample Preparation: Finely powder a small amount of 5-Formylthiophene-2-carbonitrile.

  • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.

  • Heating: Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point (i.e., around 70°C).

  • Equilibration and Measurement: Decrease the heating rate to 1-2°C per minute.

  • Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Protocol 2: Acquiring an IR Spectrum using Attenuated Total Reflectance (ATR)
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) of the FTIR spectrometer is clean.

  • Background Scan: Record a background spectrum of the empty ATR crystal to account for atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount of the solid 5-Formylthiophene-2-carbonitrile sample directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Scan the sample over the desired range (e.g., 4000-400 cm⁻¹) for an appropriate number of scans (typically 16 or 32) to obtain a high-quality spectrum.

  • Data Processing: Process the resulting spectrum by performing a baseline correction and peak picking to identify the key absorption frequencies.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_validation Data Validation syn Chemical Synthesis pur Purification (e.g., Recrystallization, Chromatography) syn->pur mp Melting Point Determination pur->mp Pure Sample nmr NMR Spectroscopy (¹H, ¹³C) pur->nmr Pure Sample ir IR Spectroscopy pur->ir Pure Sample ms Mass Spectrometry pur->ms Pure Sample data_analysis Spectral Analysis & Interpretation mp->data_analysis nmr->data_analysis ir->data_analysis ms->data_analysis lit_comp Comparison with Literature/Expected Values data_analysis->lit_comp final Validated Compound lit_comp->final Structure & Purity Confirmed

Caption: Workflow for the synthesis and physical characterization of a chemical compound.

Safety and Handling

5-Formylthiophene-2-carbonitrile is classified as a hazardous substance. It is toxic if swallowed, in contact with skin, or if inhaled.[2][7] It also causes skin and serious eye irritation.[2][7]

  • GHS Pictograms: Skull and crossbones, Exclamation mark.

  • Signal Word: Danger.[2][7]

  • Hazard Statements: H301+H311+H331 (Toxic if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[7]

  • Precautionary Statements:

    • Prevention: P261 (Avoid breathing dust), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[7]

    • Response: P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3][7]

Handling should only occur in a well-ventilated area or a fume hood, and appropriate personal protective equipment (PPE) is mandatory.

Conclusion

5-Formylthiophene-2-carbonitrile is a valuable chemical intermediate with well-defined physical properties. Its solid, crystalline nature, and specific melting point range are key identifiers for purity assessment. While sensitive to air, proper storage under an inert atmosphere ensures its stability. The predictable spectroscopic signatures for its nitrile, aldehyde, and thiophene ring functionalities provide a reliable means for structural confirmation. A comprehensive understanding of these physical properties, coupled with strict adherence to safety protocols, is essential for leveraging the full potential of this versatile compound in pioneering research and development endeavors.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Thiophenecarboxaldehyde, 98%. Retrieved from Cole-Parmer website. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Formylthiophene-2-Carbonitrile. PubChem Compound Database. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Thiophenecarboxaldehyde. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Technical Guide: Spectral Characterization of 5-Formylthiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the spectral characterization of 5-Formylthiophene-2-carbonitrile, structured for researchers and drug development professionals.

Executive Summary & Compound Identity

5-Formylthiophene-2-carbonitrile (CAS: 21512-16-3) is a critical bifunctional heteroaromatic intermediate used extensively in the synthesis of organic semiconductors, photovoltaic materials, and pharmaceutical agents.[1][2] Its structure features a thiophene ring substituted at the 2- and 5-positions with electron-withdrawing cyano (-CN) and formyl (-CHO) groups, respectively.[3] This unique "push-pull" electronic deficiency makes it highly reactive in Knoevenagel condensations and palladium-catalyzed cross-couplings.

This guide provides a definitive reference for the spectral identification of this compound, synthesizing experimental data with mechanistic interpretation to ensure rigorous quality control (QC) in laboratory settings.

Chemical Identity Table
PropertyDetail
IUPAC Name 5-Formylthiophene-2-carbonitrile
Synonyms 5-Cyanothiophene-2-carboxaldehyde; 2-Formyl-5-cyanothiophene
CAS Number 21512-16-3
Molecular Formula C₆H₃NOS
Molecular Weight 137.16 g/mol
Appearance Light yellow to orange crystalline powder
Melting Point 92–95 °C

Experimental Workflow & Synthesis Context

To understand the spectral impurity profile, one must understand the genesis of the material. The most robust synthetic route involves the formylation of 2-cyanothiophene or the cyanation of 5-bromothiophene-2-carboxaldehyde.

Characterization Workflow

The following diagram outlines the logical flow from synthesis to validation, highlighting the critical decision points for spectral analysis.

CharacterizationWorkflow Synthesis Synthesis (Vilsmeier-Haack or Cyanation) Isolation Isolation (Column Chromatography) Synthesis->Isolation Crude Mixture PurityCheck Purity Check (TLC / GC-MS) Isolation->PurityCheck Purified Solid PurityCheck->Isolation Impurities Detected SpectralAnalysis Spectral Analysis (NMR, IR, MS) PurityCheck->SpectralAnalysis >98% Purity Validation Final Validation (CoA Generation) SpectralAnalysis->Validation Data Matches Ref

Figure 1: Operational workflow for the synthesis and characterization of 5-Formylthiophene-2-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural confirmation. The spectrum is characterized by the distinct des-shielding effects of the formyl and cyano groups.

1H NMR Analysis (Proton)

The 1H NMR spectrum in Chloroform-d (CDCl₃) exhibits three distinct signals: the aldehydic proton and two aromatic thiophene protons.

Experimental Data (600 MHz, CDCl₃):

Shift (δ, ppm) Multiplicity Integral Coupling (J, Hz) Assignment Interpretation
9.98 Singlet (s) 1H - -CHO Characteristic aldehyde peak; highly deshielded.
7.76 Doublet (d) 1H 3.8 - 4.0 C4-H Proton adjacent to the formyl group (β to S).

| 7.60 - 7.70 * | Doublet (d) | 1H | 3.8 - 4.0 | C3-H | Proton adjacent to the cyano group (β to S). |

*Note: The exact shift of the second aromatic proton varies slightly by concentration and solvent but typically appears as a doublet just upfield of the C4 proton. The coupling constant of ~3.8-4.0 Hz is diagnostic for 2,5-disubstituted thiophenes.

Mechanistic Insight: The formyl group (-CHO) is a strong electron-withdrawing group (EWG) via induction and resonance, shifting the adjacent C4 proton downfield to ~7.76 ppm. The cyano group (-CN) at the C2 position is also an EWG, deshielding the C3 proton, though typically to a slightly lesser extent than the formyl group's effect on C4.

13C NMR Analysis (Carbon)

The carbon spectrum confirms the presence of six unique carbon environments.

Predicted/Literature Shifts (CDCl₃):

  • Carbonyl (C=O): ~182–185 ppm (Diagnostic)

  • Nitrile (C≡N): ~112–114 ppm

  • Thiophene Ring Carbons: Four signals in the aromatic region (~130–150 ppm), with the quaternary carbons (C2 and C5) typically weaker and shifted due to substitution.

Mass Spectrometry (MS)

Mass spectrometry provides confirmation of the molecular weight and reveals a fragmentation pattern characteristic of aromatic aldehydes.

Fragmentation Pathway

The Electron Ionization (EI) mass spectrum is dominated by the molecular ion and the loss of the formyl hydrogen.

Key Ions (EI, 70 eV):

m/z Intensity (%) Ion Identity Fragmentation Mechanism
137 ~77% [M]⁺ Molecular Ion (C₆H₃NOS). Stable aromatic system.
136 100% (Base) [M-H]⁺ Acylium Ion . Loss of the aldehydic hydrogen.[4]
108 ~7-10% [M-CHO]⁺ Loss of the formyl radical/CO.

| 109 | ~7% | [M-CO]⁺ | Loss of carbon monoxide (common in phenols/aldehydes). |

Interpretation: Unlike many aliphatic aldehydes where the molecular ion is weak, the aromatic thiophene ring stabilizes the radical cation, making the M+ peak (137) very prominent. However, the formation of the resonance-stabilized acylium cation (m/z 136) is so favorable that it often becomes the base peak.

MassSpecFragmentation M_Ion Molecular Ion (M+) m/z 137 Acylium Acylium Ion (M-H)+ m/z 136 (Base Peak) M_Ion->Acylium - H• Fragment_CO Loss of CO (M-H-CO)+ m/z 108 Acylium->Fragment_CO - CO

Figure 2: Proposed fragmentation pathway for 5-Formylthiophene-2-carbonitrile under Electron Ionization.

Infrared (IR) Spectroscopy

IR spectroscopy is the rapid "fingerprinting" method for this compound, offering immediate confirmation of the two key functional groups.

Diagnostic Bands:

Wavenumber (cm⁻¹) Vibration Mode Intensity Notes
2200 – 2240 C≡N Stretch Medium/Strong Sharp peak, diagnostic for nitrile.
1660 – 1690 C=O Stretch Strong Aldehyde carbonyl; lower freq due to conjugation.
3100 C-H Stretch Weak Aromatic C-H stretch (thiophene ring).

| ~2850 | C-H (Aldehyde) | Weak | Fermi resonance doublet often seen for aldehydes. |

Quality Control & Impurity Profiling

When analyzing spectral data, be vigilant for these common impurities arising from the synthesis:

  • 2-Cyanothiophene (Starting Material):

    • NMR: Lacks the singlet at 9.98 ppm.[5]

    • MS: Molecular ion at m/z 109.

  • 5-Bromo-2-thiophenecarboxaldehyde (Precursor):

    • MS: Characteristic isotopic pattern (M+ and M+2 in 1:1 ratio) at m/z 190/192.

  • Thiophene-2,5-dicarbaldehyde (Side Product):

    • NMR: Two aldehyde protons, symmetry in the aromatic region.

References

  • National Institutes of Health (NIH) PubChem. 5-Formylthiophene-2-carbonitrile (CID 12280004). Available at: [Link]

  • Royal Society of Chemistry (RSC). Synthesis and Characterization of Thiophene Derivatives (Supp. Info). Available at: [Link][6][7]

Sources

biological activity of 5-Formylthiophene-2-carbonitrile derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of 5-Formylthiophene-2-carbonitrile Derivatives

Authored by a Senior Application Scientist

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiophene nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Among the vast array of thiophene derivatives, those derived from 5-formylthiophene-2-carbonitrile have garnered significant attention due to their versatile synthetic accessibility and broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of 5-formylthiophene-2-carbonitrile derivatives. We will delve into their anticancer and antimicrobial properties, supported by detailed experimental protocols and mechanistic insights. This document aims to serve as a valuable resource for researchers and drug development professionals interested in leveraging this promising class of compounds for the discovery of novel therapeutic agents.

The Thiophene Scaffold in Medicinal Chemistry

Heterocyclic compounds are cornerstones in the development of new drugs, with thiophene, a five-membered aromatic ring containing a sulfur atom, being a particularly prominent scaffold.[1] The incorporation of the thiophene ring into a molecule can significantly influence its physicochemical properties, such as lipophilicity and metabolic stability, and enhance its interaction with biological targets.[1] Thiophene derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antioxidant effects.[2][3]

5-Formylthiophene-2-carbonitrile is a versatile building block in organic synthesis, featuring two reactive functional groups—a formyl group and a nitrile group—that can be readily modified to generate a diverse library of derivatives.[4] This synthetic tractability, combined with the inherent biological potential of the thiophene core, makes it a highly attractive starting point for drug discovery programs.[4]

Synthesis of Biologically Active Derivatives

The chemical versatility of 5-formylthiophene-2-carbonitrile allows for the synthesis of a wide array of derivatives through various organic reactions. The formyl and nitrile groups can be independently or concertedly transformed to introduce diverse pharmacophores and modulate the electronic and steric properties of the molecule.

Key Synthetic Strategies

Several classical and modern synthetic methodologies are employed to synthesize thiophene derivatives. The Gewald reaction is a multicomponent reaction that allows for the one-pot synthesis of polysubstituted 2-aminothiophenes from an α-cyano ester, a ketone or aldehyde, and elemental sulfur in the presence of a base.[1] Other common approaches include the Paal-Knorr synthesis and various cross-coupling reactions like the Suzuki and Stille couplings for the formation of C-C bonds.[1][5]

The reactivity of the formyl group in 5-formylthiophene-2-carbonitrile is often exploited in condensation reactions, such as the Knoevenagel condensation , with active methylene compounds to extend the conjugation and introduce new functional groups.

Generalized Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and biological evaluation of 5-formylthiophene-2-carbonitrile derivatives.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A 5-Formylthiophene-2-carbonitrile B Reaction with Nucleophiles/Electrophiles (e.g., Knoevenagel, Gewald) A->B C Library of Derivatives B->C D In Vitro Screening (Anticancer, Antimicrobial) C->D Primary Screening E Hit Identification D->E E->C Feedback for New Derivatives F Lead Optimization (SAR Studies) E->F G In Vivo Studies F->G

Caption: Generalized workflow for the synthesis and biological evaluation of 5-formylthiophene-2-carbonitrile derivatives.

Anticancer Activity

Thiophene derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent cytotoxic activity against a range of human cancer cell lines.[6][7] Derivatives of 5-formylthiophene-2-carbonitrile have been specifically investigated for their potential to inhibit key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

Mechanisms of Action

The anticancer effects of these derivatives are often attributed to their ability to inhibit various protein kinases, interfere with DNA replication, and induce apoptosis.

  • Kinase Inhibition: Many thiophene-based compounds, including thienopyrimidines, have been shown to inhibit protein kinases that are crucial for tumor growth and survival.[8] Key targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Akt (Protein Kinase B), which are pivotal in angiogenesis and cell survival pathways, respectively.[8][9] The dual inhibition of the VEGFR/Akt axis represents a promising strategy to overcome cancer resistance.[8]

  • Apoptosis Induction: Several thiophene derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This can be triggered by various mechanisms, including the generation of reactive oxygen species (ROS) and the activation of caspases.[7][8]

  • Cell Cycle Arrest: Some derivatives can halt the cell cycle at specific checkpoints, preventing cancer cells from dividing and proliferating.[8]

Signaling Pathway: VEGFR-2 Inhibition

The following diagram illustrates the inhibition of the VEGFR-2 signaling pathway, a common mechanism of action for anticancer thiophene derivatives.

G cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 P-VEGFR-2 VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) P_VEGFR2->Downstream Proliferation Cell Proliferation, Angiogenesis, Survival Downstream->Proliferation Inhibitor Thiophene Derivative Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by a thiophene derivative.

In Vitro Cytotoxicity Data

The following table summarizes the cytotoxic activity of selected thiophene derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Compound 3b HepG2 (Liver)3.105[8]
PC-3 (Prostate)2.15[8]
Compound 4c HepG2 (Liver)3.023[8]
PC-3 (Prostate)3.12[8]
Compound 10b HepG2 (Liver)3.56[10]
A549 (Lung)5.85[10]
MCF-7 (Breast)7.68[10]
Compound 17 MCF-7 (Breast)Data not specified[11][12]
NCI-H460 (Lung)Data not specified[11][12]
SF-268 (CNS)Data not specified[11][12]

Antimicrobial Activity

The rise of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Thiophene derivatives have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[13][14][15]

Spectrum of Activity

Derivatives of 5-formylthiophene-2-carbonitrile have been shown to be effective against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), including drug-resistant strains.[13][16][17] They have also demonstrated antifungal activity against yeasts such as Candida albicans.[16]

Mechanisms of Action

The antimicrobial mechanisms of thiophene derivatives are still under investigation, but several possibilities have been proposed:

  • Membrane Permeabilization: Some derivatives can disrupt the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.[13][15]

  • Enzyme Inhibition: These compounds may inhibit essential bacterial enzymes involved in processes like DNA replication, protein synthesis, or cell wall biosynthesis.

  • Inhibition of Adherence: Some thiophene derivatives have been shown to reduce the adherence of bacteria to host cells, which is a critical step in the infection process.[13][15]

Antimicrobial Susceptibility Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected thiophene derivatives against various microbial strains.

Compound ClassMicrobial StrainMIC Range (µg/mL)Reference
Thiophene carboxylic acid thioureides Gram-negative bacteria31.25 - 250[17]
Gram-positive bacteria7.8 - 500[17]
Fungi31.25 - 62.5[17]
Thiophene derivatives 4, 5, 8 Colistin-resistant A. baumannii16 - 32[13][15]
Colistin-resistant E. coli8 - 32[13][15]

Experimental Protocols

To ensure reproducibility and facilitate further research, this section provides detailed protocols for key experiments in the synthesis and biological evaluation of 5-formylthiophene-2-carbonitrile derivatives.

Protocol 1: Synthesis of a Thiophene Derivative via Gewald Reaction

This protocol describes a general procedure for the synthesis of a 2-aminothiophene derivative.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting ketone/aldehyde (1.0 eq.), an active methylene nitrile (e.g., malononitrile, 1.0 eq.), and elemental sulfur (1.1 eq.) in a suitable solvent (e.g., ethanol, N,N-dimethylformamide).

  • Addition of Base: Add a catalytic amount of a base (e.g., morpholine, triethylamine).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water and stir.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Inoculum: Prepare a bacterial or fungal suspension and adjust its turbidity to match a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationship (SAR) Insights

The biological activity of 5-formylthiophene-2-carbonitrile derivatives is highly dependent on the nature and position of substituents on the thiophene ring and the modifications of the formyl and nitrile functionalities.

  • Substituents at the 2-position: Modifications at the 2-position of the thiophene ring have been shown to significantly influence antimicrobial activity. For instance, the introduction of pyridine side chains can lead to excellent antimicrobial properties.[14]

  • Aromatic Substituents: In anticancer derivatives, the nature of aromatic substituents can greatly impact cytotoxicity. For example, the presence of chloro and methyl groups on a phenyl ring attached to the core structure can enhance activity.[8]

  • Fused Ring Systems: Fusing the thiophene ring with other heterocyclic systems, such as pyrimidine (to form thienopyrimidines), is a common strategy to enhance anticancer activity by targeting specific enzymes like kinases.[8]

Future Perspectives and Conclusion

5-Formylthiophene-2-carbonitrile derivatives represent a versatile and promising class of compounds with significant potential in drug discovery. Their broad spectrum of biological activities, particularly in the areas of oncology and infectious diseases, warrants further investigation.

Future research should focus on:

  • Lead Optimization: Systematic modification of hit compounds to improve their potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by these derivatives.

  • In Vivo Efficacy: Evaluation of the most promising compounds in relevant animal models of cancer and infectious diseases.

  • Development of Drug Delivery Systems: Overcoming challenges such as poor solubility and high toxicity through formulation strategies like nanoparticle encapsulation.[7]

References

  • Biological Activities of Thiophenes . Encyclopedia MDPI. [Link]

  • Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives . Hindawi. [Link]

  • Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles . National Center for Biotechnology Information. [Link]

  • Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes . MDPI. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads . National Center for Biotechnology Information. [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria . Frontiers. [Link]

  • Thiopyrimidine‐5‐carbonitrile Derivatives as VEGFR‐2 Inhibitors: Synthesis, Anticancer Evaluation, Molecular Docking, ADME Predictions and QSAR Studies . ResearchGate. [Link]

  • Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate . Springer. [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria . National Center for Biotechnology Information. [Link]

  • In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers . MDPI. [Link]

  • The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile . ResearchGate. [Link]

  • Synthesis, Characterization of thiophene derivatives and its biological applications . Research Square. [Link]

  • Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides . ResearchGate. [Link]

  • 5-Formylthiophene-2-Carbonitrile | C6H3NOS | CID 12280004 . PubChem. [Link]

  • New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis . Royal Society of Chemistry. [Link]

  • The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile . Scientific Research Publishing. [Link]

Sources

Electrophilicity of the Formyl Group in 5-Formylthiophene-2-carbonitrile

[1]

Executive Technical Summary

5-Formylthiophene-2-carbonitrile represents a "push-pull" system where the electron-rich thiophene core is severely deactivated by two strong electron-withdrawing groups (EWGs): the formyl group (-CHO) at position 5 and the cyano group (-CN) at position 2.[1]

While thiophene is generally

-I (inductive)-M (mesomeric)11

Key Reactivity Implications:

  • Enhanced Susceptibility: The carbonyl carbon is highly susceptible to 1,2-nucleophilic addition (e.g., by amines, carbanions).[1]

  • Equilibrium Shift: In reversible covalent binding (e.g., Schiff base formation), the equilibrium is shifted strongly toward the adduct due to the destabilization of the free aldehyde.

  • Competing Pathways: The high electrophilicity requires mild conditions to prevent side reactions such as Cannizzaro disproportionation or oligomerization.[1]

Electronic Structure & Mechanistic Grounding

The "Thiophene Conduit" Effect

Unlike 1,4-disubstituted benzenes, 2,5-disubstituted thiophenes exhibit enhanced electronic communication between substituents due to the lower aromatic stabilization energy of the thiophene ring (approx. 29 kcal/mol vs. 36 kcal/mol for benzene) and the high polarizability of the sulfur atom.[1]

The 2-cyano group pulls electron density through the conjugated

11
Visualization of Electronic Activation

The following diagram illustrates the inductive and resonance withdrawal vectors that culminate in the activation of the formyl carbon.

ElectronicActivationcluster_mechanismActivation PathwayCN2-Cyano Group(-I, -M Effect)ThiopheneThiophene Ring(Conjugated Conduit)CN->ThiopheneWithdraws e- density(LUMO lowering)CHO5-Formyl Group(Electrophilic Center)Thiophene->CHOTransmits deficiencyto C=ONucleophileNucleophile(Nu:-)Nucleophile->CHORapid 1,2-Attack(k_obs increased)

Figure 1: Vectorial representation of electron withdrawal activating the formyl center.

Experimental Reactivity Protocols

The enhanced electrophilicity of 5-Formylthiophene-2-carbonitrile is best quantified via its reactivity in Knoevenagel Condensations .[1] The following protocol is a standardized method to assess this reactivity relative to other aldehydes.

Protocol: Controlled Knoevenagel Condensation

Objective: Synthesize a donor-acceptor olefin to demonstrate high carbonyl reactivity under mild conditions.

Reagents:

  • Substrate: 5-Formylthiophene-2-carbonitrile (1.0 eq)

  • Active Methylene: Malononitrile (1.1 eq)[1]

  • Catalyst: Piperidine (0.1 eq) or

    
    -Alanine (for acid-base catalysis)
    
  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol (137 mg) of 5-Formylthiophene-2-carbonitrile in 5 mL of anhydrous EtOH at room temperature (25 °C). The compound should dissolve readily; if not, slight warming (30 °C) is permissible.

  • Addition: Add 1.1 mmol (73 mg) of malononitrile. The solution will remain clear.

  • Catalysis: Add 10 mol% piperidine (approx. 10

    
    L) dropwise.
    
    • Observation: Due to the high electrophilicity, precipitation of the product often begins immediately (within 1-5 minutes) compared to benzaldehyde derivatives which may require reflux.[1]

  • Monitoring: Monitor via TLC (Hexane:EtOAc 3:1). The aldehyde spot (

    
    ) should disappear rapidly, replaced by a highly fluorescent product spot.
    
  • Isolation: Filter the precipitate, wash with cold EtOH, and dry under vacuum.

Data Interpretation:

Parameter 5-Formylthiophene-2-carbonitrile Thiophene-2-carbaldehyde (Ref) Interpretation
Reaction Time (RT) < 15 mins 1 - 3 hours Cyano group accelerates rate by >4x.[1]
Yield (Unoptimized) > 90% ~ 75% Equilibrium lies further to product.[1]

| Color Change | Rapid yellow-to-orange | Slow yellowing | Extended conjugation forms immediately.[1] |

Protocol: Reversible Covalent Binding (Schiff Base)

For drug discovery applications (e.g., targeting a lysine residue in a kinase pocket), the stability of the imine is crucial.

Workflow:

  • Incubate 5-Formylthiophene-2-carbonitrile with

    
    -acetyl-lysine (1:1 ratio) in phosphate buffer (pH 7.4).
    
  • Analyze via LC-MS over 60 minutes.

  • Expectation: Rapid equilibrium attainment (

    
     min) with high % occupancy compared to benzaldehyde, due to the destabilized aldehyde ground state.[1]
    

Applications in Drug Design & Materials[2]

Covalent Warhead Design

The formyl group acts as a Reversible Covalent warhead.[1] Unlike acrylamides (irreversible Michael acceptors), the aldehyde forms a Schiff base (imine) with Lysine amines or a hemithioacetal with Cysteine thiols.

  • Advantage: The 2-cyano group tunes the "off-rate" (

    
    ).[1] By making the aldehyde more electrophilic, the forward reaction (
    
    
    ) is faster, and the resulting adduct is thermodynamically more stable, potentially increasing residence time on the target protein.
Organic Photovoltaics (OPV)

In material science, this molecule serves as a critical intermediate for acceptor units. The high electrophilicity facilitates the synthesis of A-D-A (Acceptor-Donor-Acceptor) oligomers with low bandgaps.[1]

SynthesisWorkflowStart5-Formylthiophene-2-carbonitrileStep1Knoevenagel Condensation(w/ Acceptor Unit)Start->Step1High ReactivityAllows Mild TempStep2Polymerization / Coupling(Stille or Suzuki)Step1->Step2FunctionalizedMonomerFinalLow BandgapSemiconductorStep2->FinalDevice Fabrication

Figure 2: Workflow utilizing the high electrophilicity for semiconductor synthesis.

Safety & Handling

  • Toxicity: Nitrile-containing compounds can release cyanide upon metabolic or thermal decomposition.[1] Handle in a fume hood.

  • Stability: While the nitrile stabilizes the ring against oxidation, the activated aldehyde is prone to air oxidation to the carboxylic acid over time. Store under inert gas (Nitrogen/Argon) at 2-8 °C.

References

  • PubChem. 5-Formylthiophene-2-carbonitrile | C6H3NOS.[1] National Library of Medicine.[1] Available at: [Link][1]

  • Oballa, R. M., et al. (2007).[1][2] A generally applicable method for assessing the electrophilicity and reactivity of diverse nitrile-containing compounds.[1] Bioorganic & Medicinal Chemistry Letters. (Contextual grounding on nitrile/electrophile modulation). Available at: [Link]

The Tunable Heart of Modern Electronics and Therapeutics: An In-depth Technical Guide to the Electronic Properties of Substituted Thiophenes

Author: BenchChem Technical Support Team. Date: February 2026

Thiophene, a deceptively simple five-membered aromatic heterocycle containing a sulfur atom, represents a cornerstone in the architecture of advanced functional materials. Its derivatives are pivotal in the progression of organic electronics, powering innovations in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaics.[1][2] Concurrently, the unique electronic character and structural versatility of the thiophene nucleus have established it as a "privileged scaffold" in medicinal chemistry, leading to the development of novel therapeutic agents with a broad spectrum of activities.[3][4][5]

This technical guide offers a comprehensive exploration of the core electronic properties of substituted thiophenes, designed for researchers, scientists, and drug development professionals. We will dissect the fundamental principles governing their electronic behavior, detail the methodologies for their characterization, and provide a framework for the rational design of thiophene-based compounds with tailored functionalities.

The Thiophene Core: A Foundation of Aromaticity and Tunability

The electronic properties of thiophene stem from its aromatic nature. The sulfur atom's lone pair of electrons participates in the π-conjugated system of the ring, creating a delocalized cloud of six π-electrons over the five-membered ring.[6][7] This electron-rich character makes thiophene more reactive towards electrophilic substitution than benzene.[4] The true power of thiophene chemistry, however, lies in the ability to modulate these intrinsic electronic properties through the strategic placement of substituents on the thiophene ring.

The introduction of functional groups can profoundly alter the electron density distribution within the ring, directly impacting the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the band gap (Eg), is a critical parameter that dictates the optical and electronic characteristics of the material.[8][9]

The Art of Tuning: Substituent Effects on Electronic Properties

The electronic nature of a substituent—whether it is electron-donating (EDG) or electron-withdrawing (EWG)—is the primary determinant of its effect on the electronic properties of the thiophene ring.

Electron-Donating Groups (EDGs): Raising the HOMO, Reducing the Band Gap

Electron-donating groups, such as alkyl, alkoxy (-OR), and amino (-NHR, -NRR') groups, increase the electron density of the thiophene ring.[10] This has a pronounced effect on the HOMO level, raising its energy. The introduction of an alkoxy group, for instance, leads to a decreased band gap by elevating the HOMO level, which in turn results in a lower oxidation potential and stabilizes the conducting state in polythiophenes.[10] This effect is crucial for designing efficient hole-transporting materials for organic electronic devices.[11]

The general impact of EDGs can be summarized as:

  • Increased HOMO Energy: Makes the molecule easier to oxidize.

  • Minimal LUMO Energy Change: The effect on the LUMO is generally less pronounced.[12]

  • Reduced Band Gap (Eg): Leads to a red-shift (shift to longer wavelengths) in the material's absorption and emission spectra.

EDG_Effect

Electron-Withdrawing Groups (EWGs): Lowering the LUMO, Tailoring the Band Gap

Electron-withdrawing groups, such as cyano (-CN), nitro (-NO2), and carbonyl (-COR) moieties, decrease the electron density of the thiophene ring.[13] Their primary influence is on the LUMO level, which is significantly lowered in energy. This makes the molecule easier to reduce and is a key strategy for developing n-type semiconductor materials.[1] The introduction of an ester group, for example, results in a blue-shift in the maximum absorption wavelength (λmax) of polythiophenes, indicative of a wider band gap due to the electron-withdrawing nature of the carbonyl group.[10]

The general impact of EWGs can be summarized as:

  • Decreased LUMO Energy: Makes the molecule easier to reduce.

  • Variable HOMO Energy Change: The effect on the HOMO can vary.

  • Tunable Band Gap (Eg): The band gap can be either increased or decreased depending on the specific substituent and its position.[13]

EWG_Effect

Steric Effects and Regiochemistry

Beyond the electronic nature of the substituent, its size and position on the thiophene ring also play a crucial role. Sterically demanding substituents can induce twisting in the conjugated backbone of oligomers and polymers, which generally leads to an increase in the HOMO-LUMO gap and excitation energies.[14][15] The position of the substituent (e.g., at the 2-, 3-, 4-, or 5-position) also influences the electronic properties due to the different contributions of each position to the overall π-system.[16]

Characterization of Electronic Properties: A Multi-faceted Approach

A combination of experimental and computational techniques is essential for a thorough understanding of the electronic properties of substituted thiophenes.

Experimental Techniques

Cyclic Voltammetry (CV): A powerful electrochemical technique used to determine the oxidation and reduction potentials of a molecule. From these potentials, the HOMO and LUMO energy levels can be estimated.

UV-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of light by a molecule as a function of wavelength. The onset of the absorption spectrum can be used to determine the optical band gap.

Table 1: Representative Electronic Properties of Substituted Thiophenes

CompoundSubstituent(s)HOMO (eV)LUMO (eV)Band Gap (Eg) (eV)Reference(s)
ThiopheneNone-6.95-1.905.05[17]
3-Methylthiophene3-CH3 (EDG)-5.23-1.753.48[18]
3-Methoxythiophene3-OCH3 (EDG)-5.02-1.613.41[19]
2-Cyanothiophene2-CN (EWG)-7.41-2.854.56[11]
3-Nitrothiophene3-NO2 (EWG)-7.80-3.504.30[20]
2,5-Di(2-thienyl)pyrroleThienyl (EDG)-5.30-2.502.80[19]

Note: The values presented are indicative and can vary depending on the experimental or computational method used.

Computational Methods

Density Functional Theory (DFT): A widely used quantum chemical method for calculating the electronic structure of molecules.[14][15] DFT can provide accurate predictions of HOMO and LUMO energy levels, band gaps, and other electronic properties. Time-dependent DFT (TD-DFT) is particularly useful for simulating UV-Vis absorption spectra.[21]

Workflow

Experimental Protocols

Protocol: Determination of HOMO and LUMO Levels by Cyclic Voltammetry
  • Preparation of the Electrolyte Solution: Dissolve a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in a suitable solvent (e.g., anhydrous acetonitrile).

  • Preparation of the Analyte Solution: Dissolve the synthesized thiophene derivative in the electrolyte solution at a concentration of approximately 1 mM.

  • Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Calibration: Record the cyclic voltammogram of a standard reference compound with a known redox potential (e.g., ferrocene/ferrocenium couple).

  • Data Acquisition: Record the cyclic voltammogram of the analyte solution, scanning over a potential range that encompasses the oxidation and reduction events of the compound.

  • Data Analysis: Determine the onset oxidation potential (Eox) and onset reduction potential (Ered) from the voltammogram.

  • Calculation of HOMO and LUMO Levels:

    • HOMO (eV) = -[Eox - Eref + 4.8]

    • LUMO (eV) = -[Ered - Eref + 4.8]

    • Where Eref is the potential of the reference electrode relative to the ferrocene/ferrocenium couple.

Protocol: Determination of the Optical Band Gap by UV-Vis Spectroscopy
  • Solution Preparation: Prepare a dilute solution of the thiophene derivative in a suitable UV-transparent solvent (e.g., chloroform, THF).

  • Spectrometer Setup: Calibrate the UV-Vis spectrophotometer using the pure solvent as a blank.

  • Data Acquisition: Record the absorption spectrum of the solution over a relevant wavelength range (typically 200-800 nm).

  • Data Analysis:

    • Identify the wavelength at the onset of the lowest energy absorption band (λonset).

    • Convert λonset from nanometers to electron volts using the following equation:

      • Optical Band Gap (Eg) (eV) = 1240 / λonset (nm)

Conclusion: A Future Forged by Thiophene Chemistry

The ability to precisely tune the electronic properties of thiophene derivatives through substitution has positioned them as indispensable components in both materials science and drug discovery. For researchers in organic electronics, a deep understanding of structure-property relationships is paramount for the design of next-generation semiconductors with enhanced performance and stability.[1][22] In the pharmaceutical arena, the modulation of electronic properties can lead to compounds with improved target affinity, selectivity, and pharmacokinetic profiles.[3][4]

This guide has provided a foundational understanding of the electronic properties of substituted thiophenes, the methodologies for their characterization, and the underlying principles that govern their behavior. The continued exploration of novel substitution patterns and synthetic methodologies will undoubtedly unlock even greater potential for this versatile heterocyclic scaffold, paving the way for future technological and therapeutic breakthroughs.

References

  • The Role of Thiophene Derivatives in Modern Drug Discovery. (n.d.). Ningbo Inno Pharmchem Co., Ltd.
  • Computational Study on the Effect of Substituents on the Structural and Electronic Properties of Thiophene–Pyrrole-Based π-Conjugated Oligomers. (n.d.). ACS Publications.
  • Synthesis and Uses of Thioacenes and Oligothiophenes for Organic Electronic Devices. (2021, October 4). MDPI.
  • Theoretical Study on the Structures, Electronic Properties, and Aromaticity of Thiophene Analogues of Anti-Kekulene. (n.d.). MDPI.
  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023, February 20). PMC.
  • Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. (2020, January 27). RSC Publishing.
  • Theoretical Study of Structure, Electronic Properties, and Photophysics of Cyano-Substituted Thiophenes and Terthiophenes. (n.d.). ResearchGate.
  • Computational Study on the Effect of Substituents on the Structural and Electronic Properties of Thiophene–Pyrrole-Based π-Conjugated Oligomers. (n.d.). ResearchGate.
  • Calculated HOMO-LUMO gaps E g (in eV) for substituted oligothiophenes compared to the unsubstituted ones. (n.d.). ResearchGate.
  • Tuning the band gap of low-band-gap polyselenophenes and polythiophenes: The effect of the heteroatom. (n.d.). Weizmann Institute of Science.
  • Synthesis and Applications of Thiophene Derivatives as Organic Materials. (n.d.). ResearchGate.
  • Structural and Electronic Properties of Thiophene-Based Supramolecular Architectures: Influence of the Underlying Metal Surfaces. (n.d.). PubMed Central.
  • HOMO inversion as a strategy for improving the light-absorption properties of Fe(II) chromophores. (2017, October 4). RSC Publishing.
  • Structures of important thiophene-based drugs. (n.d.). ResearchGate.
  • Fused thiophenes: An overview of the computational investigations. (n.d.). ResearchGate.
  • Tuning the Band Gap of Low-Band-Gap Polyselenophenes and Polythiophenes: The Effect of the Heteroatom. (n.d.). ACS Publications.
  • Influences of the electron donor groups on the properties of thiophene-(N-aryl)pyrrole-thiophene-based organic sensitizers. (n.d.). ResearchGate.
  • Energy spectrum and HOMO–LUMO gaps of each substituted photochromic... (n.d.). ResearchGate.
  • THIOPHENE AND ITS DERIVATIVES. (n.d.). Download.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). PMC.
  • Synthesis and Pharmacological Study of Thiophene Derivatives. (n.d.). Impactfactor.
  • Structural and Electronic Properties of Thiophene-Based Supramolecular Architectures: Influence of the Underlying Metal Surfaces. (n.d.). MDPI.
  • Chapter 11: Synthesis, Properties, and Biological Applications of Thiophene. (n.d.). Books.
  • Outside rules inside: the Role of the Electron-active Substituents in Thiophene-based Heterophenoquinones. (n.d.). ResearchGate.
  • Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. (n.d.). ResearchGate.
  • Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. (2019, November 12). NIH.
  • The Critical Role of Electron-Donating Thiophene Groups on the Mechanical and Thermal Properties of Donor–Acceptor Semiconduct. (2019, May 1). SciSpace.
  • Therapeutic importance of synthetic thiophene. (n.d.). PMC.
  • Synthesis, properties and biological activity of thiophene: A review. (n.d.). Der Pharma Chemica.
  • Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads. (n.d.). ResearchGate.
  • Effect of electron‐withdrawing groups on photovoltaic performance of thiophene‐vinyl‐thiophene derivative and benzochalcogenadiazole based copolymers: A computational study. (2019, May 9). ResearchGate.
  • DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications. (n.d.). E3S Web of Conferences.
  • Handbook of Thiophene-Based Materials: Applications in Organic Electronics and Photonics, 2 Volumes Set, Wiley 2009. (n.d.). ResearchGate.
  • Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. (n.d.). PMC.
  • DFT Study of Polythiophene Energy Band Gap and Substitution Effects. (n.d.). ResearchGate.
  • Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. (n.d.). MDPI.
  • Thenoyl-functionalized polythiophenes with deep HOMO levels as polymer donors for organic solar cells. (n.d.). RSC Publishing.
  • Theoretical study of thieno-thiophene based low band gap copolymers and substituent effect on the optoelectronic properties of them. (2017, June 15). PubMed.
  • Analysis of molecular structures and spectroscopic properties of thiophene molecules. (n.d.). Journal of Chemical and Pharmaceutical Sciences.
  • Tuning surface properties of thiophene-based thin films on glass substrates for cancer cell adhesion, drug release control, and computational analysis. (n.d.). PubMed.
  • Studies in Thiophene Chemistry for Organic Electronic Materials. (n.d.). ResearchGate.
  • Theoretical investigations of the substituent effect on the opto-electronic properties of the linearly fused napthadithiophene-based molecules. (n.d.). ResearchGate.
  • The Critical Role of Electron-Donating Thiophene. (n.d.). Amanote Research.
  • Electronic properties and dipole polarizability of thiophene and thiophenol derivatives via density functional theory. (n.d.). ResearchGate.
  • Thiophene. (n.d.). Wikipedia.
  • Behaviour of Thiophenes Substituted with Electron-Withdrawing Groups in Cycloaddition Reactions. (n.d.). ResearchGate.
  • An In-depth Technical Guide to the Electronic Properties of Thiophene-Containing Compounds. (n.d.). Benchchem.

Sources

Methodological & Application

Application Note: 5-Formylthiophene-2-carbonitrile as a Divergent Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Formylthiophene-2-carbonitrile (FTC) is a bifunctional heterocyclic building block characterized by a "push-pull" electronic structure. The electron-withdrawing nitrile group at position 2 enhances the electrophilicity of the aldehyde at position 5, making it a highly reactive scaffold for divergent synthesis. This guide provides validated protocols for exploiting FTC in the synthesis of organic semiconductors (via Knoevenagel condensation) and bioactive pharmacophores (via Schiff base formation and nitrile functionalization).

Module 1: Chemical Profile & Critical Safety

Compound: 5-Formylthiophene-2-carbonitrile CAS: 21512-16-3 Formula: C₆H₃NOS MW: 137.16 g/mol

Physical Properties & Stability
PropertyValueNotes
Appearance Light yellow to orange crystalline solidColor deepens upon oxidation/degradation.
Melting Point 91–95 °CSharp melting point indicates high purity.
Solubility DMSO, DMF, DCM, ChloroformSparingly soluble in water/hexanes.
Stability Air-sensitive (Aldehyde oxidation)Store under Argon/Nitrogen at <15°C.
Reactivity Analysis (Chemoselectivity)

FTC possesses two electrophilic handles with distinct reactivity profiles:

  • C5-Aldehyde: Highly reactive toward nucleophilic addition and condensation (e.g., amines, active methylenes). This is the primary handle for chain extension.

  • C2-Nitrile: Less reactive; requires strong acid/base hydrolysis or metal catalysis to convert to amides, acids, or tetrazoles. It generally survives mild aldehyde functionalization.

ReactivityMap FTC 5-Formylthiophene-2-carbonitrile (Central Hub) Aldehyde C5-Aldehyde Reactivity FTC->Aldehyde High Electrophilicity Nitrile C2-Nitrile Reactivity FTC->Nitrile Robust/Stable Knoevenagel Vinyl Nitriles (Optoelectronics) Aldehyde->Knoevenagel + Malononitrile Schiff Schiff Bases (Antimicrobials) Aldehyde->Schiff + Primary Amines Tetrazole Tetrazoles (Bioisosteres) Nitrile->Tetrazole + Azide Hydrolysis Thiophene Acids (Building Blocks) Nitrile->Hydrolysis + H3O+ / OH-

Figure 1: Divergent reactivity map of FTC. The aldehyde allows for conjugation extension, while the nitrile serves as a masked carboxylic acid or heterocycle precursor.

Module 2: Protocol A - Knoevenagel Condensation (Organic Electronics)

Application: Synthesis of acceptor units for organic photovoltaics (OPV) or fluorescent dyes. Mechanism: The electron-poor thiophene ring accelerates the attack of the deprotonated active methylene on the aldehyde.

Materials
  • Substrate: 5-Formylthiophene-2-carbonitrile (1.0 eq)

  • Reagent: Malononitrile (1.2 eq)

  • Catalyst: Piperidine (0.1 eq) or Ammonium Acetate (catalytic)

  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)

Step-by-Step Procedure
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve FTC (1.0 mmol, 137 mg) in Ethanol (5 mL).

  • Addition: Add Malononitrile (1.2 mmol, 79 mg) directly to the solution.

  • Catalysis: Add Piperidine (2 drops, ~0.1 mmol). Note: The reaction is often exothermic; a color change to deep red/orange is immediate.

  • Reaction: Stir at room temperature for 30–60 minutes. Monitor via TLC (20% EtOAc in Hexanes). The aldehyde spot (Rf ~0.5) should disappear, replaced by a lower Rf vinyl product.

  • Workup (Precipitation): If the product precipitates, filter directly. If not, cool the solution to 0°C.

  • Purification: Wash the filter cake with cold ethanol (2 x 5 mL) and hexanes. Recrystallize from EtOH/CHCl₃ if necessary.

Expected Outcome: 2-((5-cyanothiophen-2-yl)methylene)malononitrile. Yield: >85% typical.[1][2]

KnoevenagelWorkflow Start Dissolve FTC in EtOH AddReagents Add Malononitrile + Piperidine Start->AddReagents Reaction Stir RT (30-60 min) Color Change: Yellow -> Red AddReagents->Reaction Check TLC Check (Disappearance of Aldehyde) Reaction->Check Check->Reaction Incomplete Filter Vacuum Filtration Check->Filter Complete Wash Wash: Cold EtOH + Hexanes Filter->Wash Final Pure Vinyl Nitrile Product Wash->Final

Figure 2: Workflow for the synthesis of vinyl-nitrile derivatives via Knoevenagel condensation.

Module 3: Protocol B - Schiff Base Formation (Medicinal Chemistry)

Application: Synthesis of antimicrobial agents or intermediates for reductive amination. Context: Schiff bases (imines) of thiophene derivatives have demonstrated significant antibacterial activity against S. aureus and E. coli [1].[3]

Materials
  • Substrate: 5-Formylthiophene-2-carbonitrile (1.0 eq)

  • Reagent: Substituted Aniline or Primary Amine (e.g., 4-fluoroaniline) (1.0 eq)

  • Catalyst: Glacial Acetic Acid (2–3 drops)

  • Solvent: Absolute Ethanol

Step-by-Step Procedure
  • Dissolution: Dissolve FTC (1.0 mmol) and the primary amine (1.0 mmol) in absolute ethanol (10 mL).

  • Activation: Add catalytic Glacial Acetic Acid (3 drops).

  • Reflux: Heat the mixture to reflux (80°C) for 3–6 hours.

    • Checkpoint: Monitor by TLC.[2][4][5] Imines are susceptible to hydrolysis on silica; use basic alumina plates or treat silica plates with triethylamine if degradation is observed.

  • Isolation: Cool the reaction mixture to room temperature. The Schiff base often crystallizes out.

  • Filtration: Filter the solid and wash with cold ethanol.

  • Storage: Store in a desiccator. Schiff bases are hydrolytically unstable; use immediately for biological assays or subsequent reduction (e.g., with NaBH₄ to form secondary amines).

Module 4: Advanced Functionalization (Nitrile Hydrolysis)

Application: Accessing 5-formylthiophene-2-carboxylic acid derivatives.[6] Challenge: The aldehyde must be protected if non-selective hydrolysis conditions are used, or chemoselective enzymatic methods must be employed.

Chemical Hydrolysis Protocol:

  • Protection: Protect the aldehyde as an acetal using ethylene glycol and p-TsOH in toluene (Dean-Stark).

  • Hydrolysis: Treat the nitrile with NaOH (aq) at reflux to form the carboxylate.

  • Deprotection: Acidic workup (HCl) simultaneously protonates the acid and cleaves the acetal, restoring the aldehyde.

References

  • Synthesis and Antimicrobial Activity of Thiophene Schiff Bases Source: National Institutes of Health (NIH) / PubMed Central Context: Validates the biological relevance of thiophene-imine derivatives. URL:[Link]

  • 5-Formylthiophene-2-carbonitrile Product Profile Source: PubChem (CID 12280004) Context: Physical properties, toxicity data (H302, H319), and safety handling.[1] URL:[Link]

  • Thiophene-Derived Schiff Base Complexes Source: ResearchGate Context: Detailed characterization and antimicrobial screening of thiophene-2-carbaldehyde derivatives. URL:[Link]

Sources

Strategic Synthesis of Heterocyclic Scaffolds from 5-Formylthiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

5-Formylthiophene-2-carbonitrile (CAS: 21512-16-3) represents a "privileged scaffold" in modern medicinal chemistry.[1] Its dual functionality—an electrophilic formyl group at C-5 and a dipolar nitrile group at C-2—positioned on an electron-rich thiophene core, allows for divergent synthesis of complex heterocycles.[1] This guide details the modular transformation of this precursor into three high-value heterocyclic classes: Pyrimidines , Thiazolidinones , and Tetrazoles .[1]

Chemical Profile & Reactivity Logic[1]
  • The Aldehyde (C-5): Highly reactive towards nucleophilic attack (amines, active methylenes).[1][2] The electron-withdrawing nitrile group at C-2 enhances the electrophilicity of the aldehyde, facilitating faster condensation reactions compared to unsubstituted thiophene-2-carbaldehyde.[1]

  • The Nitrile (C-2): Relatively stable under mild condensation conditions, allowing for chemoselective functionalization of the aldehyde first.[1] It serves as a precursor to tetrazoles (bioisosteres of carboxylic acids) or amidines.[1]

Reaction Pathway Visualization

The following diagram maps the divergent synthetic pathways available from the starting material.

G Start 5-Formylthiophene- 2-carbonitrile Schiff Schiff Base / Imine Intermediate Start->Schiff R-NH2 (Condensation) Vinyl Vinyl Nitrile (Knoevenagel Adduct) Start->Vinyl Malononitrile Piperidine/EtOH Tetra 5-(5-Formylthiophen-2-yl)- 1H-tetrazole Start->Tetra NaN3 / ZnBr2 [3+2] Cycloaddition Thiaz Thiazolidin-4-one Derivatives Schiff->Thiaz HS-CH2-COOH (Cyclization) Pyrim Aminopyrimidine Derivatives Vinyl->Pyrim Guanidine/Urea (Cyclization)

Figure 1: Divergent synthetic pathways from 5-Formylthiophene-2-carbonitrile targeting three distinct pharmacological scaffolds.[1][2]

Module 1: Synthesis of Thiazolidin-4-ones

Target Application: Antimicrobial and anti-inflammatory pharmacophores.[1][3] Mechanism: Schiff base formation followed by nucleophilic attack of thioglycolic acid and intramolecular cyclization.[1]

Protocol A: One-Pot Synthesis of Thiazolidinones

This protocol utilizes a stepwise "one-pot" approach to minimize isolation losses of the moisture-sensitive imine intermediate.[1]

Reagents:

  • 5-Formylthiophene-2-carbonitrile (1.0 eq)[1][2]

  • Substituted Aniline (e.g., 4-fluoroaniline) (1.0 eq)[2]

  • Thioglycolic acid (2.0 eq)[1]

  • Anhydrous Zinc Chloride (ZnCl2) (0.5 eq) - Catalyst

  • Solvent: Toluene or Ethanol (Dry)[1]

Step-by-Step Procedure:

  • Imine Formation: In a round-bottom flask equipped with a Dean-Stark trap (if using toluene), dissolve 5-formylthiophene-2-carbonitrile (10 mmol) and the substituted aniline (10 mmol) in dry toluene (30 mL).

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) or ZnCl2.

  • Reflux 1: Reflux the mixture for 2-3 hours. Monitor by TLC (Hexane:EtOAc 7:3) for the disappearance of the aldehyde.[1]

  • Cyclization: Cool the reaction slightly (to ~60°C) and add thioglycolic acid (20 mmol).

  • Reflux 2: Reflux for an additional 6-10 hours. The ZnCl2 acts as a Lewis acid to activate the imine carbon and the carbonyl of the acid, facilitating the ring closure.

  • Work-up: Pour the reaction mixture into crushed ice containing sodium bicarbonate (to neutralize excess acid).

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol.

Critical Note: The electron-withdrawing nitrile group at C-2 makes the C-5 imine highly electrophilic, typically increasing yields compared to standard benzaldehydes.[1]

Module 2: Synthesis of Pyrimidines via Knoevenagel Condensation

Target Application: Kinase inhibitors (e.g., EGFR, VEGFR).[1][2] Mechanism: Knoevenagel condensation to an activated vinyl nitrile, followed by cyclization with a binucleophile (guanidine/urea).[1][2]

Protocol B: Stepwise Pyrimidine Construction
Step 1: Knoevenagel Condensation

Reagents:

  • 5-Formylthiophene-2-carbonitrile (10 mmol)[1]

  • Malononitrile (10 mmol)[1]

  • Catalyst: Piperidine (0.5 mL) or Triethylamine[1]

  • Solvent: Ethanol (20 mL)

Procedure:

  • Dissolve the aldehyde and malononitrile in ethanol at room temperature.

  • Add piperidine dropwise.[1] A rapid color change (usually to yellow/orange) indicates the formation of the benzylidene intermediate.[1]

  • Stir at room temperature for 1-3 hours. The product, 2-((5-cyanothiophen-2-yl)methylene)malononitrile , often precipitates out.[1]

  • Filter and wash with cold ethanol.[1] Yields are typically >85%. [1][2]

Step 2: Cyclization to Pyrimidine

Reagents:

  • Knoevenagel Adduct (from Step 1) (5 mmol)[1]

  • Guanidine Hydrochloride (5 mmol)[1]

  • Base: Sodium Ethoxide (prepared in situ from Na metal and EtOH) or K2CO3.[1][2]

  • Solvent: Refluxing Ethanol.[1][4]

Procedure:

  • Prepare a solution of sodium ethoxide (5 mmol) in absolute ethanol (20 mL).

  • Add Guanidine Hydrochloride and stir for 10 minutes to release the free base.

  • Add the Knoevenagel adduct.[1][5]

  • Reflux for 6-12 hours.

  • Isolation: Evaporate the solvent to 20% volume, pour into ice water, and neutralize with dilute HCl to precipitate the pyrimidine.

Module 3: Synthesis of Tetrazoles (Nitrile Transformation)

Target Application: Bioisosteres for carboxylic acids; Angiotensin II receptor antagonists.[1][2] Mechanism: [3+2] Cycloaddition of the nitrile group with an azide source.[1]

Protocol C: Zinc-Catalyzed Tetrazole Formation

Using standard hydrazoic acid is dangerous; this protocol uses Sodium Azide with a Zinc catalyst in water/isopropanol, which is safer and "greener."[1]

Reagents:

  • 5-Formylthiophene-2-carbonitrile (5 mmol)[1]

  • Sodium Azide (NaN3) (7.5 mmol, 1.5 eq)

  • Zinc Bromide (ZnBr2) (5 mmol, 1.0 eq)

  • Solvent: Water:Isopropanol (1:[1][2]1) or DMF (if solubility is an issue).[1]

Procedure:

  • Safety Warning: NaN3 is toxic and can form explosive metal azides.[1] Use plastic spatulas and avoid contact with heavy metals (Pb, Cu).[1] Work in a fume hood.

  • Setup: In a pressure tube or round-bottom flask, mix the nitrile, NaN3, and ZnBr2 in the solvent.

  • Reaction: Heat to reflux (or 100°C in a pressure tube) for 12-24 hours. The Lewis acid (Zn2+) activates the nitrile towards attack by the azide ion.[1]

  • Work-up: Cool to room temperature. Add 3N HCl carefully (in a hood, potential HN3 gas evolution) to adjust pH to ~1-2. This breaks the Zinc-Tetrazole complex and precipitates the free tetrazole.[1]

  • Isolation: Filter the solid 5-(5-formylthiophen-2-yl)-1H-tetrazole .

  • Note: The formyl group usually survives these conditions, allowing for subsequent functionalization (e.g., reductive amination) after the tetrazole is installed.[1][2]

Data Summary & Troubleshooting

ReactionTypical YieldKey ChallengeOptimization Tip
Thiazolidinone 65-80%Hydrolysis of imineUse Dean-Stark trap to remove water; use dry solvents.[1]
Knoevenagel 85-95%PolymerizationKeep temperature low (RT); add catalyst slowly.[1][2]
Tetrazole 70-85%Solubility of nitrileUse DMF or add a phase transfer catalyst (CTAB) if using water.[1][2]

References

  • Knoevenagel Condensation on Thiophenes

    • Title: Knoevenagel Condensation of 5-substituted furan-2-carboxaldehyde with creatinine and their antimicrobial Screening.[1]

    • Source: Sphinx Knowledge House.[1]

    • URL:

  • Tetrazole Synthesis via [3+2] Cycloaddition

    • Title: Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide.[1]

    • Source: National Institutes of Health (PMC).[1]

    • URL:

  • Thiazolidinone Synthesis

    • Title: Synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)
    • Source: National Institutes of Health (PMC).[1]

    • URL:

  • General Reactivity of Thiophene Carbonitriles

    • Title: 5-Formylthiophene-2-carbonitrile | C6H3NOS | CID 12280004.[1]

    • Source: PubChem.[1]

    • URL:[1][2]

Sources

development of antiviral agents using 5-Formylthiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Rational Design and Synthesis of Antiviral Agents Targeting Viral Polymerases Using 5-Formylthiophene-2-carbonitrile

Abstract & Strategic Overview

In the landscape of small-molecule antiviral discovery, the thiophene ring acts as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. 5-Formylthiophene-2-carbonitrile (CAS: 21512-16-3) represents a critical intermediate in this domain. Its bifunctionality—possessing a reactive formyl group (aldehyde) at position 5 and a cyano group (nitrile) at position 2—allows for divergent synthesis of high-affinity ligands.

This Application Note details the protocol for utilizing this building block to synthesize Thiophene-2-thiosemicarbazones , a class of compounds known to inhibit RNA-dependent RNA polymerase (RdRp) and chelate metal ions essential for viral replication (e.g., in Flaviviridae and Herpesviridae families). We provide a self-validating workflow from chemical synthesis to biological evaluation.

Chemical Basis & Handling

Compound Profile:

  • IUPAC Name: 5-Formylthiophene-2-carbonitrile[1][2]

  • Molecular Weight: 137.16 g/mol [1]

  • Appearance: Light yellow to orange crystalline powder.[3]

  • Reactivity: The C-5 aldehyde is highly electrophilic, suitable for condensation reactions. The C-2 nitrile is stable under mild acidic conditions but can be hydrolyzed or converted to tetrazoles under harsh conditions.

Critical Handling (Self-Correction):

  • Oxidation Sensitivity: Aldehydes oxidize to carboxylic acids upon air exposure. Store under inert gas (Argon/Nitrogen) at 2–8°C.

  • Solubility: Sparingly soluble in water; soluble in DMSO, Methanol, and Chloroform.

Experimental Protocols

Protocol A: Synthesis of Antiviral Thiosemicarbazones (Schiff Base Condensation)

Rationale: This reaction targets the formation of the azomethine (-CH=N-) linkage, essential for binding to the hydrophobic pocket of viral polymerases.

Reagents:

  • 5-Formylthiophene-2-carbonitrile (1.0 eq)[1]

  • N4-substituted Thiosemicarbazide (1.0 eq) (e.g., 4-phenylthiosemicarbazide)

  • Solvent: Absolute Ethanol (EtOH)[4]

  • Catalyst: Glacial Acetic Acid (AcOH)

Step-by-Step Methodology:

  • Preparation: Dissolve 5.0 mmol of 5-Formylthiophene-2-carbonitrile in 20 mL of absolute EtOH in a round-bottom flask.

  • Activation: Add 3–5 drops of glacial AcOH to protonate the carbonyl oxygen, enhancing electrophilicity.

  • Addition: Add 5.0 mmol of the chosen Thiosemicarbazide.

  • Reflux: Heat the mixture to reflux (78°C) with continuous stirring for 4–6 hours.

    • Checkpoint: Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The aldehyde spot (Rf ~0.6) should disappear.

  • Isolation: Cool the reaction mixture to room temperature, then refrigerate at 4°C for 2 hours to induce precipitation.

  • Purification: Filter the precipitate under vacuum. Wash with cold EtOH (2 x 5 mL) and diethyl ether (to remove unreacted aldehyde). Recrystallize from hot EtOH if purity <95%.

Data Validation (Expected Results):

  • IR Spectroscopy: Appearance of C=N stretch (~1600–1620 cm⁻¹) and disappearance of C=O stretch (~1660–1680 cm⁻¹).

  • ¹H NMR: Singlet at δ 8.0–8.5 ppm (Azomethine proton -CH=N-).

Protocol B: In Vitro Antiviral Efficacy Evaluation (CPE Inhibition Assay)

Rationale: The Cytopathic Effect (CPE) inhibition assay measures the compound's ability to prevent virus-induced cell death.

Materials:

  • Cell Line: Vero E6 (for SARS-CoV-2/HSV surrogates) or Huh-7 (for HCV).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Workflow:

  • Seeding: Plate cells (1 x 10⁴ cells/well) in 96-well plates and incubate for 24h.

  • Treatment: Add serial dilutions of the synthesized thiophene derivative (0.1 µM to 100 µM).

    • Control: Include DMSO solvent control (final concentration <0.5%).[4]

  • Infection: Infect cells with the virus at a Multiplicity of Infection (MOI) of 0.01.

  • Incubation: Incubate for 48–72 hours (virus-dependent).

  • Readout (MTT): Add MTT reagent, incubate for 4 hours, dissolve formazan crystals in DMSO, and read Absorbance at 570 nm.

Data Presentation & Analysis

To determine the therapeutic potential, you must calculate the Selectivity Index (SI). A viable drug candidate typically requires an SI > 10.

Table 1: Mock Data Set for SAR Analysis

Compound IDR-Group (N4)CC50 (µM) [Cytotoxicity]EC50 (µM) [Antiviral]Selectivity Index (SI)Status
TP-01 -H>20045.2>4.4Inactive
TP-02 -Phenyl1502.560.0Hit
TP-03 -4-F-Phenyl1450.8181.2Lead
TP-04 -Methyl>20085.0>2.3Inactive

Note: The addition of a hydrophobic aromatic ring (TP-02, TP-03) often improves binding to the hydrophobic pocket of viral polymerases compared to small alkyl groups (TP-04).

Visualizing the Workflow

Diagram 1: Synthetic Pathway (Schiff Base Formation)[6]

SynthesisPathway Start 5-Formylthiophene- 2-carbonitrile Process Reflux (EtOH) Cat. AcOH, 4-6h Start->Process Reagent Thiosemicarbazide (R-NH-CS-NHNH2) Reagent->Process Check TLC Check (Disappearance of C=O) Process->Check Check->Process Incomplete Product Thiophene-2- thiosemicarbazone Check->Product Complete

Caption: Reaction scheme for the condensation of 5-Formylthiophene-2-carbonitrile with thiosemicarbazides.

Diagram 2: Antiviral Screening Logic

ScreeningLogic cluster_assay Parallel Assays Compound Synthesized Ligand (DMSO Stock) Tox Cytotoxicity Assay (No Virus) Compound->Tox Eff Efficacy Assay (+ Virus MOI 0.01) Compound->Eff Cells Host Cells (Vero E6 / Huh-7) Cells->Tox Cells->Eff Calc Calculate Indices Tox->Calc CC50 Eff->Calc EC50 Decision Select Lead Candidate (SI > 10) Calc->Decision

Caption: Parallel workflow for determining Cytotoxic Concentration (CC50) and Effective Concentration (EC50).

References

  • Gouda, M. A., et al. (2022). Synthesis and Antiviral Activity of New Thiophene Derivatives. MDPI Molbank . Available at: [Link]

  • Teixeira, T. S., et al. (2021). Thiophene-thiosemicarbazone derivatives: Synthesis, structural characterization and antiviral activity against ZIKV and DENV. European Journal of Medicinal Chemistry . Available at: [Link]

  • PubChem Database. (2023). 5-Formylthiophene-2-carbonitrile (CID 12280004).[1] National Library of Medicine. Available at: [Link]

  • World Health Organization. (2020). Laboratory testing for coronavirus disease (COVID-19) in suspected human cases. Available at: [Link]

Sources

Application Note: Comprehensive Characterization Strategy for 5-Formylthiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

5-Formylthiophene-2-carbonitrile (CAS: 21512-16-3) is a critical heteroaromatic building block used extensively in the synthesis of organic semiconductors, optoelectronic materials, and pharmaceutical intermediates (e.g., kinase inhibitors).[1][2] Its dual functionality—possessing both an electron-withdrawing nitrile group and a reactive aldehyde—makes it a versatile "linchpin" molecule.[1]

However, this dual functionality presents specific characterization challenges. The electron-deficient thiophene ring is prone to nucleophilic attack and oxidation, leading to impurities such as 5-cyanothiophene-2-carboxylic acid.[1] Furthermore, distinguishing the 2,5-substitution pattern from 2,3- or 2,4-isomers is critical for structural integrity in downstream applications.[1]

This guide outlines a multi-modal characterization protocol designed to validate identity, assess purity, and ensure batch-to-batch consistency.[1]

Key Chemical Properties
PropertySpecification
Molecular Formula C₆H₃NOS
Molecular Weight 137.16 g/mol
Appearance Light yellow to orange crystalline powder
Melting Point 91–95 °C
Solubility Soluble in DMSO, CH₂Cl₂, Chloroform; slightly soluble in Ethanol

Characterization Workflow Strategy

The following logic flow illustrates the decision-making process for characterizing crude vs. purified material.

G cluster_0 Structural Confirmation Start Crude Product TLC 1. TLC Screening (Hexane:EtOAc 3:1) Start->TLC Purification Purification (Recrystallization/Column) TLC->Purification Impurity detected Pure Isolated Solid Purification->Pure NMR 2. 1H NMR (DMSO-d6) Confirm Structure & Regiochemistry Pure->NMR IR 3. FT-IR (ATR) Confirm Functional Groups (-CN, -CHO) NMR->IR HPLC 4. HPLC-MS Quantify Purity & Mass Check IR->HPLC DSC 5. DSC/Melting Point Physical Form Verification HPLC->DSC Release Batch Release DSC->Release >98% Purity MP 91-95°C Refine Re-purify DSC->Refine Low Purity Wrong MP

Figure 1: Decision tree for the characterization and release of 5-Formylthiophene-2-carbonitrile.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Definitive structural confirmation and regioisomer verification.

Mechanistic Insight

The 2,5-disubstitution pattern is confirmed by the coupling constant (


) of the two thiophene protons.[1] For 2,5-substituted thiophenes, the coupling is typically 

.[1] A 2,3-substitution would yield a significantly larger

value (

).[1] The presence of two strong electron-withdrawing groups (EWG) will shift the ring protons downfield compared to unsubstituted thiophene.[1]
Experimental Protocol
  • Solvent Selection: Use DMSO-d₆ (Dimethyl sulfoxide-d6).[1]

    • Why? The compound is highly soluble in DMSO, and it prevents the potential hydration of the aldehyde that can occur in acidic CDCl₃ over time.

  • Sample Preparation: Dissolve 10–15 mg of sample in 0.6 mL DMSO-d₆. Invert gently; do not vortex vigorously to avoid introducing air bubbles which broaden lines.

  • Acquisition: Run a standard proton sequence (16 scans minimum).

Expected Data & Acceptance Criteria
Proton AssignmentChemical Shift (

, ppm)
MultiplicityCoupling Constant (

)
Diagnostic Value
-CHO (Aldehyde)9.95 – 10.05Singlet (s)N/AConfirms oxidation state.[1]
C3-H (Thiophene)8.00 – 8.15Doublet (d)4.0 HzDeshielded by adjacent CN.[1]
C4-H (Thiophene)7.90 – 8.05Doublet (d)4.0 HzDeshielded by adjacent CHO.[1]

Self-Validation Check:

  • Verify the integration ratio is exactly 1:1:1.

  • Check for a broad singlet ~13.0 ppm (indicates carboxylic acid impurity from oxidation).

  • Check for multiplets ~7.0-7.5 ppm (indicates unreacted thiophene starting materials).[1]

Protocol 2: FTIR Spectroscopy (ATR Method)

Objective: Rapid "fingerprinting" of functional groups.

Mechanistic Insight

This molecule has two "silent region" signals that are highly diagnostic: the nitrile stretch and the aldehyde carbonyl stretch.

Experimental Protocol
  • Instrument: FTIR Spectrometer with Diamond ATR accessory.

  • Background: Collect air background (32 scans).

  • Sample: Place ~2 mg of solid powder on the crystal. Apply high pressure to ensure good contact.

  • Scan: 4000–600 cm⁻¹, 4 cm⁻¹ resolution.

Diagnostic Peaks[1][2][4][5]
  • Nitrile (-C≡N): Sharp, medium intensity band at 2200–2240 cm⁻¹ .[1]

    • Note: Often weaker than expected due to conjugation with the thiophene ring.

  • Aldehyde (C=O): Strong, sharp band at 1660–1690 cm⁻¹ .

    • Causality: Conjugation with the aromatic ring lowers the wavenumber from the typical saturated aldehyde value (1730 cm⁻¹).[1][3][4]

  • Aldehyde (C-H): "Fermi Doublet" weak bands at 2850 and 2750 cm⁻¹ .

Protocol 3: HPLC-MS Purity Analysis

Objective: Quantitative purity assessment and molecular weight confirmation.[1]

Experimental Protocol
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)[1]

    • 2-12 min: 5%

      
       95% B (Linear gradient)[1]
      
    • 12-15 min: 95% B (Wash)[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic max) and 280 nm .

  • Mass Spec: ESI Positive Mode (Scan range 100–500 m/z).

Acceptance Criteria
  • Purity: Area% > 98.0% at 254 nm.

  • Mass Identification:

    • Observe

      
      .
      
    • Observe

      
       (common adduct).[1]
      
    • Note: Aldehydes can sometimes hydrate; look for

      
       if water is present in the mobile phase.
      

Protocol 4: Thermal Analysis (Melting Point/DSC)

Objective: Physical form stability.

Experimental Protocol
  • Method: Capillary Melting Point or Differential Scanning Calorimetry (DSC).

  • Ramp Rate: 10 °C/min (DSC) or 1 °C/min near melt (Capillary).

  • Specification: 91–95 °C .

Troubleshooting:

  • Wide Range (e.g., 85–93 °C): Indicates solvent entrapment or impurities. Dry sample in a vacuum oven at 40 °C for 4 hours and re-test.

  • Sharp but Low (e.g., 80 °C): Potential eutectic mixture with starting material (e.g., 2-thiophene carbonitrile).[1]

Safety & Handling (Critical)

Hazard Statements (GHS):

  • H301+H311+H331: Toxic if swallowed, in contact with skin, or if inhaled.

  • H315/H319: Causes skin and serious eye irritation.

Protocol:

  • Always handle inside a fume hood .

  • Wear nitrile gloves (double gloving recommended for solution preparation).

  • Waste must be segregated into Non-Halogenated Organic Waste (unless chlorinated solvents are used).

References

  • TCI Chemicals. Product Specification: 5-Formylthiophene-2-carbonitrile (F1133).[1][2] Accessed Oct 2023. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12280004, 5-Formylthiophene-2-carbonitrile.[1] Accessed Oct 2023. Link[1]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Ed. Wiley, 2014.
  • BenchChem. Technical Guide to Thiophene Derivatives: Synthesis and Properties.Link (General reference for thiophene coupling strategies).[1]

Sources

Troubleshooting & Optimization

purification methods for crude 5-Formylthiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 5-Formylthiophene-2-carbonitrile

Case ID: PUR-5FT2CN-001 Compound: 5-Formylthiophene-2-carbonitrile (CAS: 21512-16-3) Support Level: Senior Application Scientist Status: Resolved

Executive Summary

Purifying 5-Formylthiophene-2-carbonitrile (also known as 5-cyanothiophene-2-carbaldehyde) requires navigating a balance between the reactivity of the aldehyde (susceptible to oxidation) and the stability of the nitrile. The crude material often appears as a dark orange/brown solid due to oligomerization or residual metal catalysts, whereas the pure compound is a light yellow to orange crystalline solid (MP: 91–95 °C).

This guide prioritizes purification based on your specific impurity profile (e.g., unreacted halides vs. non-aldehydes).

Part 1: Diagnostic & Decision Matrix

Before selecting a method, identify your dominant impurity profile.

Q: How was the crude material synthesized?

  • Route A (Cyanation): From 5-bromothiophene-2-carbaldehyde using CuCN or Pd-catalyzed cyanation.

    • Major Impurity: Unreacted 5-bromothiophene-2-carbaldehyde.

    • Challenge: Both are aldehydes; chemical washing (bisulfite) will not separate them.

    • Solution:Flash Chromatography (Polarity difference is high).

  • Route B (Formylation): From 2-thiophenecarbonitrile via Vilsmeier-Haack or lithiation/DMF.

    • Major Impurity: Unreacted 2-thiophenecarbonitrile.

    • Challenge: Separation by boiling point is difficult.

    • Solution:Bisulfite Adduct Purification (Chemoselective for aldehyde).

Purification Decision Tree

PurificationLogic Start Crude 5-Formylthiophene-2-carbonitrile CheckImpurity Identify Primary Impurity Start->CheckImpurity RouteA Impurity: 5-Bromo-2-formylthiophene (Aldehyde present) CheckImpurity->RouteA RouteB Impurity: 2-Thiophenecarbonitrile (No Aldehyde) CheckImpurity->RouteB RouteC Impurity: Tars / Unknowns (Low Purity <80%) CheckImpurity->RouteC Column Method 2: Flash Chromatography (Hexane/EtOAc) RouteA->Column High Polarity Diff. Bisulfite Method 3: Bisulfite Wash (Chemoselective) RouteB->Bisulfite Aldehyde Specific RouteC->Column Remove Tars Recryst Method 1: Recrystallization (Ethanol or Toluene) Column->Recryst Polishing Step Bisulfite->Recryst Final Polish

Figure 1: Decision matrix for selecting the optimal purification workflow based on synthetic origin.

Part 2: Standard Operating Procedures (SOPs)

Method 1: Recrystallization (The "Polishing" Step)

Best for: Final purification of material >90% pure or removing trace inorganic salts.

The nitrile group increases polarity significantly compared to the bromo-analog, making alcohols excellent solvents.

ParameterSpecificationNotes
Primary Solvent Ethanol (95% or abs.) High solubility at reflux; poor at 0°C.
Alternative Toluene / Hexane (1:2) Use if the compound oils out in ethanol.
Loading ~10 mL solvent per gramAdjust based on saturation.
Cooling Rate Slow (Ambient → 4°C)Rapid cooling traps colored oligomers.

Protocol:

  • Dissolve crude solid in minimum boiling Ethanol.

  • If dark particulates remain, perform a hot filtration through a glass frit (avoid paper; it absorbs product).

  • Allow the filtrate to cool to room temperature undisturbed for 2 hours.

  • Cool to 0–4°C for another 2 hours.

  • Filter the yellow needles and wash with cold Hexane (to remove surface mother liquor).

  • Critical: Dry under vacuum at <40°C. The aldehyde can sublime or oxidize if heated excessively in air.

Method 2: Flash Column Chromatography

Best for: Separating the nitrile product from bromo-precursors (Route A).

The cyano group (-CN) is strongly electron-withdrawing and polar. The product will elute later than the bromo- or chloro-thiophene precursors.

  • Stationary Phase: Silica Gel (230–400 mesh).

  • Mobile Phase: Hexane : Ethyl Acetate (Gradient).

    • Start: 90:10 (Elutes non-polar impurities/bromo-thiophene).

    • Product Elution: Typically occurs around 70:30 to 60:40 Hexane:EtOAc.

Troubleshooting Tip: If the bands are streaking (tailing), add 1% Triethylamine to the eluent to neutralize acidic silica sites, although this is less critical for neutral nitriles than for amines.

Method 3: Bisulfite Adduct Purification (Chemoselective)

Best for: Removing non-aldehyde impurities (e.g., 2-thiophenecarbonitrile) without running a column.

This method exploits the reversible formation of a water-soluble bisulfite adduct.

Mechanism:



Protocol:

  • Adduct Formation: Dissolve crude mixture in a minimal amount of water-miscible organic solvent (e.g., 2 mL THF or MeOH per gram). Add 3 equivalents of saturated aqueous Sodium Metabisulfite (Na₂S₂O₅) . Stir vigorously for 2–4 hours. A precipitate may form (this is the adduct).

  • Wash:

    • If solid precipitates: Filter it.[1] Wash with Diethyl Ether (removes non-aldehyde impurities).

    • If no precipitate: Dilute with water and wash the aqueous layer with Ethyl Acetate (discard organics; they contain the impurities).

  • Regeneration:

    • Place the solid adduct (or aqueous phase) in a flask.

    • Add saturated Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) until pH 10–11. Avoid strong hydroxides (NaOH) to prevent nitrile hydrolysis.

    • Stir for 30 mins. The solution will turn cloudy as the free aldehyde regenerates.

  • Extraction: Extract the regenerated aldehyde into DCM (3x). Dry over MgSO₄ and concentrate.

Part 3: Troubleshooting & FAQs

Q1: My product is an oil, but it should be a solid (MP ~93°C). What happened?

  • Cause: Solvent entrapment (especially toluene) or depression of melting point by impurities (e.g., thiophene oligomers).

  • Fix: Dissolve the oil in a small amount of Diethyl Ether and add Hexane dropwise until cloudy. Scratch the glass side with a spatula to induce nucleation. Alternatively, high-vacuum drying for 12 hours often solidifies the oil.

Q2: I see a spot on TLC that doesn't move (Baseline).

  • Cause: This is likely the corresponding carboxylic acid (5-cyanothiophene-2-carboxylic acid), formed by air oxidation of the aldehyde.

  • Fix: Perform a "filtration through a plug."[2] Dissolve crude in DCM and pass it through a short pad of silica. The acid will stick to the silica; the aldehyde will pass through.

Q3: Can I use vacuum distillation?

  • Analysis: Not recommended. Thiophene aldehydes are thermally sensitive and can darken/polymerize at the high temperatures required (>150°C at ambient). Sublimation is a better alternative for small (<1 g) batches (High Vacuum, 60–80°C).

Q4: How do I remove residual Copper (Cu) or Palladium (Pd) from the cyanation step?

  • Fix: If the solid has a green/gray tint, dissolve in EtOAc and wash with 10% aqueous Ethylenediamine or Ammonium Hydroxide . These ligands bind metals better than the thiophene ring, pulling them into the aqueous phase.

References

  • Compound Properties & Safety: National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 12280004, 5-Formylthiophene-2-carbonitrile. Retrieved from [Link]

  • Synthesis & Purification Context: Beilstein Journals. (2013). Preparation of halogenated 2-thiophenecarboxylic acid derivatives. Retrieved from [Link]

  • Bisulfite Method Application: Farahat, A. A., et al. (2021). Facile synthesis of benzobisimidazole and bibenzimidazole-based bisnitriles. Journal of Heterocyclic Chemistry. (Describes coupling of 5-formylthiophene-2-carbonitrile using sodium metabisulfite). Retrieved from [Link]

Sources

Technical Support Center: Formylation of 2-Thiophenecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 2/3 Technical Support Document designed for researchers encountering specific selectivity or yield issues in the formylation of 2-thiophenecarbonitrile.

Executive Summary & Mechanistic Overview

The formylation of 2-thiophenecarbonitrile (1) to produce 5-formyl-2-thiophenecarbonitrile (2) presents a classic conflict in heterocyclic chemistry: the substrate is an electron-deficient aromatic system.

  • The Problem: The nitrile (-CN) group at position C2 is a strong electron-withdrawing group (EWG). This significantly deactivates the thiophene ring towards Electrophilic Aromatic Substitution (EAS), rendering standard protocols like the Vilsmeier-Haack reaction inefficient or completely non-reactive.

  • The Solution: The preferred route is Lithiation-Formylation . The EWG acidifies the proton at the C5 position (via inductive effects and orbital alignment with the sulfur atom), making it susceptible to deprotonation by bulky bases (e.g., LDA) followed by quenching with DMF.

Core Reaction Pathway Diagram

The following flowchart illustrates the kinetic competition between the desired deprotonation and the fatal side reaction (nucleophilic attack).

G Start 2-Thiophenecarbonitrile (Substrate) LDA Reagent: LDA (Bulky, Non-nucleophilic) Start->LDA Path A (Recommended) nBuLi Reagent: n-BuLi (High Nucleophilicity) Start->nBuLi Path B (Avoid) Vilsmeier Reagent: POCl3 / DMF (Vilsmeier-Haack) Start->Vilsmeier Path C (Inefficient) Li_Int 5-Lithio-2-thiophenecarbonitrile (Intermediate) LDA->Li_Int C5 Deprotonation DMF Quench: DMF Li_Int->DMF Product 5-Formyl-2-thiophenecarbonitrile (Target Product) DMF->Product Imine_Int Imine Anion Intermediate (Attack on Nitrile) nBuLi->Imine_Int Nucleophilic Attack on CN Ketone Side Product: 2-Thienyl Ketone Imine_Int->Ketone Hydrolysis NoRxn No Reaction / Low Yield (Ring Deactivation) Vilsmeier->NoRxn EWG Deactivation

Figure 1: Mechanistic divergence in the formylation of 2-thiophenecarbonitrile. Path A (Green) is the validated route; Path B (Red) represents the primary failure mode.

Critical Side Reactions & Troubleshooting

This section addresses specific issues reported by users.

Issue 1: Formation of Ketones instead of Aldehydes

Symptom: NMR shows alkyl peaks (butyl, methyl) attached to the carbonyl, or mass spec shows M+57 (butyl addition). Root Cause: Nucleophilic Attack on the Nitrile. If you use n-butyllithium (n-BuLi) directly, it acts as a nucleophile rather than a base. It attacks the electrophilic carbon of the nitrile group (C≡N), forming an imine anion which hydrolyzes to a ketone upon workup. Corrective Action:

  • Protocol Change: Do not add n-BuLi directly to the substrate.

  • Use LDA: Generate Lithium Diisopropylamide (LDA) in situ (or buy commercial) and add the substrate to the LDA at -78°C. The steric bulk of LDA prevents it from attacking the nitrile, forcing it to act as a base to deprotonate C5.

Issue 2: Recovery of Starting Material (No Reaction)

Symptom: Substrate is recovered unchanged after workup. Root Cause A: Vilsmeier-Haack Failure. Users attempting standard Vilsmeier conditions (POCl₃/DMF, 0°C to RT) often fail because the cyano group deactivates the ring too strongly. Root Cause B: Wet Reagents in Lithiation. If using the lithiation route, any moisture in the THF or DMF will quench the lithiated intermediate immediately, regenerating the starting material. Corrective Action:

  • Switch to the Lithiation protocol (Section 3).

  • Ensure THF is distilled from Sodium/Benzophenone or dried via column systems.

  • Ensure DMF is anhydrous (stored over molecular sieves).

Issue 3: Hydrolysis of the Nitrile Group

Symptom: Formation of amide (-CONH₂) or carboxylic acid (-COOH) peaks in IR/NMR. Root Cause: Harsh Acidic Workup. The nitrile group can hydrolyze under strong acidic conditions, especially if the quench generates heat. Corrective Action:

  • Quench the lithiation reaction with dilute acetic acid or saturated NH₄Cl at low temperature.

  • Avoid using concentrated HCl for pH adjustment. Keep the workup pH around 5-6.

Validated Experimental Protocol

Method: C5-Lithiation followed by Formylation. Target: 5-Formyl-2-thiophenecarbonitrile.[1][2][3]

Reagents Table
ReagentEquiv.RoleCritical Note
2-Thiophenecarbonitrile 1.0SubstrateMust be dry.
Diisopropylamine (DIPA) 1.1 - 1.2Base PrecursorDistill over CaH₂ if old.
n-Butyllithium 1.1 - 1.2Base PrecursorTitrate before use.
DMF 1.5 - 2.0ElectrophileMust be Anhydrous.
THF SolventSolventAnhydrous, Oxygen-free.
Step-by-Step Procedure
  • LDA Preparation: In a flame-dried flask under Argon/Nitrogen, dissolve DIPA (1.2 equiv) in anhydrous THF. Cool to -78°C .[4]

  • Base Generation: Add n-BuLi (1.2 equiv) dropwise. Stir at 0°C for 15-30 mins to ensure full LDA formation.

  • Substrate Addition: Cool back to -78°C . Add 2-thiophenecarbonitrile (1.0 equiv) dissolved in minimal THF dropwise over 20 mins.

    • Note: The solution often turns yellow/orange, indicating the formation of the thienyllithium species.

    • Wait Time: Stir for 45-60 mins at -78°C. Do not warm up, or the species may degrade/dimerize.

  • Formylation: Add anhydrous DMF (1.5 equiv) dropwise.

  • Warming: Allow the reaction to warm to Room Temperature (RT) slowly over 2 hours.

  • Quench: Pour the mixture into a cold saturated NH₄Cl solution.

  • Extraction: Extract with EtOAc or DCM. Wash organic layer with water (to remove DMF) and brine.

  • Purification: Dry over MgSO₄, concentrate, and purify via column chromatography (Hexane/EtOAc).

Frequently Asked Questions (FAQs)

Q: Can I use the Vilsmeier-Haack reaction if I heat it? A: Heating a Vilsmeier reaction with this substrate often leads to complex tarry mixtures rather than the clean product. The harsh conditions required to overcome the ring deactivation usually promote polymerization or nitrile hydrolysis before formylation occurs.

Q: Why do I see a "dimer" side product? A: If the lithiation step is run at too high a concentration or temperature (>-40°C), the lithiated thiophene can react with a non-lithiated substrate molecule (nucleophilic attack on the nitrile of a neighbor), leading to dimerization. Keep the reaction dilute (0.1 - 0.2 M) and strictly cold (-78°C).

Q: Is the 3-formyl isomer formed? A: Regioselectivity is generally excellent (>95:5) for the C5 position. The sulfur atom directs lithiation to the alpha position (C5). The C3 position is significantly less acidic. Unless C5 is blocked, C3 formylation is negligible.

References

  • Reaction Mechanism & Lithiation Strategy

    • Topic: Lithiation of thiophenes and trapping with DMF.
    • Source: Common Organic Chemistry. "Formylation - Common Conditions: Lithiation."[5]

    • URL:[Link]

  • Vilsmeier-Haack Limitations

    • Topic: Electronic limitations of Vilsmeier on deactiv
    • Source: Organic Chemistry Portal.[6][7] "Vilsmeier-Haack Reaction."[6][7][8][9]

    • URL:[Link]

  • Nitrile Side Reactions

    • Topic: Nucleophilic
    • Source: Chemistry Steps.[2][10][11][12] "Reactions of Nitriles with Organometallics."

    • URL:[Link]

Sources

Technical Support Center: Advanced Synthesis & Troubleshooting of Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Thiophene Synthesis Support Hub. Operator: Senior Application Scientist (Ph.D., Organic Chemistry) Status: Online Scope: De novo ring construction, regioselective functionalization, and palladium-catalyzed cross-coupling.

Introduction: The "Sulfur Problem"

Thiophene derivatives are cornerstones of medicinal chemistry (as bioisosteres for phenyl groups) and materials science (conducting polymers). However, the sulfur atom presents a dichotomy: it renders the ring electron-rich and reactive toward electrophiles, but it acts as a "soft" Lewis base that aggressively coordinates to transition metals, poisoning catalysts.

This guide addresses the three critical bottlenecks in thiophene synthesis:

  • Ring Construction Failures (Gewald/Paal-Knorr).

  • Catalyst Deactivation in Cross-Couplings.

  • Regiocontrol (C2 vs. C3 selectivity).

Module 1: De Novo Ring Construction

The Gewald Reaction

Context: The Gewald reaction is the gold standard for synthesizing highly substituted 2-aminothiophenes.[1] It involves the condensation of a ketone/aldehyde with an activated nitrile (e.g., ethyl cyanoacetate) and elemental sulfur.

Workflow Diagram: The Gewald Optimization Loop

GewaldOptimization Start Reagents: Ketone + Activated Nitrile + S8 Step1 Step 1: Knoevenagel Condensation Start->Step1 Check1 Is Intermediate Forming? Step1->Check1 Fail1 Issue: Water Inhibition / Low Basicity Check1->Fail1 No Step2 Step 2: Sulfur Addition & Cyclization Check1->Step2 Yes Fix1 Protocol A: Dean-Stark or Stronger Base (Morpholine) Fail1->Fix1 Fix1->Step1 Check2 Is Sulfur Dissolving? Step2->Check2 Fail2 Issue: Heterogeneous Mixture Check2->Fail2 No Success Target: 2-Aminothiophene Check2->Success Yes Fix2 Protocol B: Polar Solvent (DMF/EtOH) + 40-60°C Heat Fail2->Fix2 Fix2->Step2

Figure 1: Decision tree for diagnosing yield failures in Gewald synthesis, focusing on the Knoevenagel condensation and sulfur solubility steps.

Troubleshooting Guide: Gewald Reaction

Q: My reaction yields are consistently low (<20%), and I recover starting ketone. What is failing? A: The bottleneck is likely the initial Knoevenagel condensation .

  • Diagnosis: The reaction generates water.[2] If the equilibrium is not driven forward, the intermediate (

    
    -unsaturated nitrile) does not form.
    
  • Root Cause: Weak bases (like triethylamine) may be insufficient for hindered ketones.

  • Protocol Fix:

    • Switch Base: Use morpholine or piperidine . These secondary amines form an enamine intermediate that is more reactive than the ketone enolate [1].

    • Water Management: For scale-up (>5g), use a Dean-Stark trap with toluene. For smaller scales, add molecular sieves (4Å) or use a microwave reactor to superheat the solvent and drive kinetics [2].

Q: I see the Knoevenagel intermediate, but the final cyclization to thiophene doesn't happen. A: This indicates a failure in sulfur activation .

  • Root Cause: Elemental sulfur (

    
    ) is poorly soluble in non-polar solvents and at room temperature.
    
  • Protocol Fix:

    • Solvent Switch: Move to Ethanol or DMF .[2]

    • Activation: Heat the reaction to 50–60°C . The amine base (morpholine) also acts as a nucleophile to open the

      
       ring, forming soluble polysulfides that attack the nitrile intermediate [3].
      

Module 2: Palladium-Catalyzed Cross-Coupling

The Catalyst Poisoning Challenge

Context: Suzuki-Miyaura and Stille couplings on thiophenes are notorious for stalling. The sulfur atom (a soft base) coordinates strongly to Pd(II), displacing ligands and forming inactive Pd-S complexes.

Data: Catalyst System Performance Matrix
VariableStandard Condition (Fail)Optimized Condition (Pass)Rationale
Catalyst Loading 1–3 mol%5–10 mol% Compensates for % of Pd deactivated by S-coordination.
Ligand Type PPh3 (Triphenylphosphine)SPhos, XPhos, or dppf Bulky, electron-rich biaryl ligands prevent S-Pd coordination via steric shielding [4].
Base Na2CO3K3PO4 or Cs2CO3 Stronger bases facilitate transmetallation in hindered systems.
Solvent Toluene/WaterDME/Water or 1,4-Dioxane Higher boiling points allow thermal energy to overcome activation barriers.
Troubleshooting Guide: Suzuki Coupling

Q: My reaction turns black immediately, and I get no conversion. Is the catalyst dead? A: Yes, "Pd black" formation indicates the catalyst precipitated out of the cycle.

  • Root Cause: Thiophene substrates often contain trace thiols or free sulfur impurities (especially if made via Paal-Knorr) that rapidly poison Pd.

  • Protocol Fix (The "Scavenger" Method):

    • Pre-treatment: Treat your thiophene halide with activated charcoal or wash with dilute NaOH to remove free sulfur species before coupling.

    • Ligand Overload: Increase the Ligand:Pd ratio to 4:1 (instead of the standard 2:1) to keep the metal solvated.

Q: I am coupling 2-thiopheneboronic acid, but the C-B bond cleaves (protodeboronation) instead of coupling. A: 2-Thiopheneboronic acids are notoriously unstable to hydrolysis.

  • Root Cause: The electron-rich ring facilitates protonolysis of the C-B bond in aqueous base.

  • Protocol Fix:

    • Switch Reagent: Use Potassium 2-thienyltrifluoroborate salts. They are air-stable and resistant to protodeboronation [5].

    • Anhydrous Conditions: If you must use the boronic acid, switch to anhydrous bases (CsF) in dry dioxane.

Module 3: Regioselectivity (C2 vs. C3)

Context: The C2 position (alpha) is significantly more nucleophilic than C3 (beta). Direct electrophilic substitution (halogenation) will almost exclusively target C2. Accessing C3-functionalized thiophenes requires "blocking" strategies.[3]

Logic Diagram: Regiocontrol Decision Tree

Regioselectivity Start Target: Functionalize Thiophene Choice Desired Position? Start->Choice PathC2 C2 (Alpha) Choice->PathC2 PathC3 C3 (Beta) Choice->PathC3 ActionC2 Direct Electrophilic Subst. (NBS, Br2) PathC2->ActionC2 Natural Reactivity BlockCheck Is C2/C5 Open? PathC3->BlockCheck BlockAction Protocol: Blocking Group Strategy 1. Silylation/Halogenation at C2 2. Functionalize C3 3. Remove Block BlockCheck->BlockAction Yes (Open) DirectAction Direct C3 Action BlockCheck->DirectAction No (C2/C5 Blocked)

Figure 2: Strategic workflow for selecting the correct synthetic route based on desired regioselectivity.

Protocol: The "Blocking Group" Strategy for C3-Bromination

To synthesize 3-bromothiophene from thiophene (avoiding the 2-bromo isomer):

  • Step 1 (Block C2/C5): React thiophene with excessive

    
     to form 2,3,5-tribromothiophene .
    
    • Why? You cannot stop at 3-bromo; 2-bromo forms first. You must over-brominate everything.

  • Step 2 (Selective Debromination): Treat with Zinc dust in Acetic Acid.

    • Mechanism:[1][4][5][6][7][8][9][10] The C2-Br bond is chemically more labile (more acidic character) than C3-Br. Zinc selectively reduces the alpha-positions first.

    • Result: 3-bromothiophene is isolated in high purity [6].

Module 4: Purification & Stability FAQs

Q: My thiophene product turns into a black tar on the rotary evaporator. A: You are witnessing oxidative polymerization.

  • Mechanism: Electron-rich thiophenes are prone to acid-catalyzed polymerization (similar to pyrroles). Silica gel is slightly acidic.

  • Remediation:

    • Add 1% Triethylamine to your eluent during column chromatography to neutralize silica acidity.

    • Store products under Nitrogen/Argon in the freezer. Thiophenes are light and oxygen sensitive.

Q: How do I remove the "rotten egg" smell from my equipment? A: The smell is likely trace


 or low-MW sulfides.
  • Remediation: Soak glassware in a Bleach (Hypochlorite) bath. This oxidizes odorous sulfides to odorless sulfoxides/sulfones. Warning: Do not mix bleach with acid or ammonia.

References

  • BenchChem. (2025).[2][6][11] Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center. Retrieved from

  • Putra, A. E., et al. (2024).[12] Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Journal of Organic Chemistry. Retrieved from

  • Huang, Y., et al. (2010). An Efficient Synthesis of 2-Aminothiophenes via the Gewald Reaction. Synlett. Retrieved from

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society.
  • Molander, G. A., et al. (2012).
  • Campaigne, E., & LeSuer, W. M. (1948). 3-Bromothiophene. Organic Syntheses, Coll. Vol. 4, p.919. Retrieved from

Sources

Technical Support Hub: Thiophene & EDOT Monomer Stability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Spontaneous Polymerization of Thiophene-Based Monomers

Role: Senior Application Scientist Status: Active Support Session

Core Directive: The Stability Paradox

Welcome to the Technical Support Center. If you are working with thiophene derivatives—specifically electron-rich monomers like 3,4-ethylenedioxythiophene (EDOT) or 3-alkylthiophenes —you are fighting a two-front war against oxidation and acid-catalyzed coupling .

Unlike simple acrylates that rely solely on radical inhibitors (like MEHQ), thiophenes differ in their degradation mechanism. They are electron-rich heterocycles that are highly susceptible to oxidative polymerization (the very reaction you want to control later) and acid-initiated oligomerization during storage.

The Golden Rule: Purity is the enemy of stability. Highly purified thiophene monomers degrade faster than crude ones because natural stabilizers (trace impurities) are removed. You must artificially re-introduce stability until the moment of use.

Mechanism of Failure (Why your monomer turned black)

To prevent polymerization, you must understand the enemy. The degradation is often autocatalytic .

The "Acid-Runaway" Loop
  • Initiation: Trace oxygen or UV light creates a radical cation or a trace amount of acid (

    
    ).
    
  • Coupling: Two monomer units couple.

  • Expulsion: To restore aromaticity, the dimer expels two protons (

    
    ).
    
  • Autocatalysis: These new protons act as catalysts, protonating neighboring monomers and accelerating the reaction exponentially.

Visualizing the Threat:

ThiopheneDegradation Monomer Thiophene/EDOT Monomer ActiveSpecies Active Species (Radical Cation / Protonated Monomer) Monomer->ActiveSpecies Oxidation/Protonation Trigger Trigger: O2, UV, or Lewis Acid Trigger->ActiveSpecies Coupling Coupling Reaction (Dimerization) ActiveSpecies->Coupling Proton Release of H+ (Acid Byproduct) Coupling->Proton Aromatization step Polymer Oligomers/Polymer (Dark Color) Coupling->Polymer Proton->ActiveSpecies AUTOCATALYSIS LOOP

Figure 1: The autocatalytic degradation cycle. Note the red dashed line: the reaction generates its own catalyst (Acid), leading to rapid spoilage once started.

Storage Protocol (Tier 1 Support)

User Issue: "I just bought 50g of EDOT. How do I store it so it doesn't degrade?"

Follow this protocol strictly. Deviations will result in oligomer formation (yellowing) within weeks.

ParameterSpecificationScientific Rationale
Temperature 2°C – 8°C Lowers kinetic energy, significantly slowing the rate of spontaneous coupling [1]. Do not freeze unless specified, as freeze-thaw cycles can introduce moisture condensation.
Atmosphere Argon or Nitrogen Oxygen acts as an oxidant, creating the initial radical cations. Headspace must be inert.
Container Amber Glass Thiophenes are photosensitive. UV light excites the

-system, lowering the activation energy for oxidation.
Inhibitor Base-treated Unlike acrylates, acid scavenging is more critical than radical scavenging. (See Module 4).

Chemical Inhibition Strategies (Tier 2 Support)

User Issue: "My monomer has no inhibitor listed. Should I add BHT?"

Recommendation: While BHT (Butylated Hydroxytoluene) is common, it only stops radical pathways. For thiophenes, you must also stop the cationic/acid pathway.

The "Double-Lock" Strategy
  • Radical Scavenger: Add BHT (0.1% w/w) . This sacrifices itself to neutralize any free radicals formed by oxygen ingress.

  • Acid Scavenger (Crucial): Store the monomer over Basic Alumina or add trace Triethylamine .

    • Why? The base neutralizes the

      
       ions released during the initial dimerization events (see Fig 1), breaking the autocatalytic loop [2].
      

Purification & Recovery Protocol

User Issue: "My EDOT is yellow/brown. Can I save it?"

Diagnosis: Yellow indicates dimers/trimers. Brown/Black indicates higher molecular weight oligomers. Solution: If the liquid is still flowable, you can recover it via Vacuum Distillation .

Protocol: The "CaH2 Rescue" Distillation

This process removes both the oligomers and the inhibitors.

  • Pre-Treatment:

    • Place the degraded monomer in a round-bottom flask.

    • Add Calcium Hydride (CaH2) granules (approx. 5% w/w).

    • Function: CaH2 reacts with water (drying) and neutralizes any acid present. It acts as a chemical "scrubber."

    • Stir gently for 2-4 hours at room temperature. Bubbling indicates water removal.

  • Setup:

    • Connect to a short-path distillation apparatus.

    • Apply high vacuum (< 1 mmHg is ideal; EDOT boils at ~193°C at atm, but ~90-100°C at reduced pressure) [3].

  • Collection:

    • Discard the first 5-10% (forerun) which contains volatile impurities.

    • Collect the main fraction (clear, colorless liquid).

    • Stop before the flask runs dry to avoid overheating the oligomeric residue (explosion hazard).

  • Immediate Action:

    • Use immediately OR re-inhibit (add BHT/store under Argon) if storing for >24 hours.

Troubleshooting Decision Matrix

User Issue: "I'm not sure if my monomer is good enough for my polymerization reaction."

Use this logic flow to determine the next step.

TroubleshootingMatrix Start Inspect Monomer Appearance ColorCheck Is it Colorless? Start->ColorCheck Pure Likely Pure ColorCheck->Pure Yes Yellow Pale Yellow ColorCheck->Yellow No (Slight) Dark Dark Orange/Brown ColorCheck->Dark No (Severe) NMR Validation: Run H-NMR Check for broad peaks Pure->NMR Use Proceed to Experiment NMR->Use Sharp Peaks Filter Action: Pass through Neutral Alumina Plug Yellow->Filter Distill Action: Vacuum Distillation over CaH2 Dark->Distill Discard Discard if Viscous/Solid Dark->Discard If >50% Solid Filter->Use Distill->Use

Figure 2: Decision workflow for monomer qualification. "Broad peaks" in NMR indicate oligomer contamination.

Frequently Asked Questions (FAQs)

Q: Can I use the monomer straight from the bottle if it's new? A: Generally, yes, if it is "Reagent Grade" (97%+). However, for high-performance electronics (e.g., OPV or OFET devices), "bottle purity" is insufficient. Commercial suppliers often add inhibitors that can quench your catalyst. Always distill or pass through an alumina plug for critical applications [4].

Q: Why did my EDOT solidify in the fridge? A: EDOT has a melting point of approximately 10.5°C. If your fridge is at 4°C, it should be solid. This is actually good—solid state kinetics are slower than liquid state. Gently warm to room temperature (25°C) to liquefy before use. Do not heat above 40°C to melt it, as this accelerates oxidation.

Q: I see a "smoke" when I open the bottle. What is that? A: If you stored it in a freezer without a desiccator, that is likely water vapor condensing on the cold monomer. Danger: Water is a nucleophile that can terminate your polymerization chain later. You must dry this monomer (CaH2 or Molecular Sieves 4Å) before use.

References

  • Sigma-Aldrich. (n.d.). 3,4-Ethylenedioxythiophene (EDOT) Product Specification and Storage. Retrieved from

  • Nielsen, C. B., et al. (2013).

    
    -Conjugated Oligomers for Organic Thin-Film Transistors. Journal of the American Chemical Society.[1][2] (Discusses acid-sensitivity of thiophene oligomers).
    
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
  • Kirchmeyer, S., & Reuter, K. (2005). Scientific importance, properties and growing applications of poly(3,4-ethylenedioxythiophene). Journal of Materials Chemistry. (Review of EDOT stability and synthesis).

Sources

Technical Support Center: Troubleshooting Low Yields in Nucleophilic Addition Reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword from a Senior Application Scientist

Welcome to the technical support center. As a Senior Application Scientist, I've seen firsthand how the elegant simplicity of nucleophilic addition on paper can quickly become a complex puzzle in the lab. Low yields are not just a setback; they are data points telling a story about the intricate interplay of electronics, sterics, and reaction conditions. This guide is structured to help you decipher that story. We will move beyond simple procedural lists to explore the why behind each troubleshooting step, grounding our advice in mechanistic principles and field-proven strategies. Our goal is to empower you, the researcher, to not only solve the immediate problem of a low-yield reaction but to also build a more intuitive understanding of these foundational transformations.

Let's begin by diagnosing the common culprits behind a struggling reaction.

Troubleshooting Guide: A Mechanistic Approach

This section is designed as a logical workflow. Start with the most fundamental questions and progressively dive deeper into the nuances of your specific system.

Question 1: Is my nucleophile active and available?

A common oversight is assuming the nucleophile is ready and willing to react. Its reactivity can be compromised long before it meets the electrophile.

Possible Causes & Solutions:

  • Degradation or Impurity:

    • The Problem: Highly reactive nucleophiles, especially organometallics like Grignard[1][2] or organolithium reagents, are sensitive to moisture and air[2][3]. Similarly, strong bases like sodium hydride (NaH) can oxidize over time, appearing gray or clumpy instead of a fine white powder[4].

    • The Solution: Always use freshly prepared or newly purchased reagents. For Grignard reagents, ensure all glassware is flame-dried or oven-dried and the reaction is conducted under an inert atmosphere (Nitrogen or Argon)[1][3]. For bases like NaH, use a fresh bottle if oxidation is suspected[4].

  • Incorrect Base for Ylide Formation (e.g., Wittig Reaction):

    • The Problem: The pKa of the phosphonium salt dictates the required base strength. Using a base that is too weak will result in incomplete deprotonation and, therefore, low concentration of the active ylide[3].

    • The Solution: For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium hexamethyldisilazide (NaHMDS) are necessary. Ensure the base is fresh and properly titrated if it is a solution like n-BuLi[3][5].

  • Unstable Nucleophile:

    • The Problem: Some nucleophiles, particularly non-stabilized ylides, are not stable for long periods, even under inert conditions. They can decompose before or after the addition of the electrophile[3][6].

    • The Solution: Generate the unstable nucleophile in situ in the presence of the electrophile. This can be achieved by adding the base to a mixture of the precursor (e.g., phosphonium salt) and the aldehyde/ketone[3][6].

Question 2: Is my electrophile (carbonyl compound) receptive to attack?

The structure and purity of your aldehyde or ketone play a pivotal role. Both electronic and steric factors can render the carbonyl carbon less approachable.[7][8]

Possible Causes & Solutions:

  • Steric Hindrance:

    • The Problem: Bulky groups surrounding the carbonyl carbon can physically block the nucleophile's approach[1][7][9]. This is a more significant issue for ketones than for aldehydes[7]. The nucleophile itself can also be sterically hindered[10].

    • The Solution:

      • Change Reaction Conditions: Increasing the temperature can provide the necessary energy to overcome the activation barrier, though this may also promote side reactions[11].

      • Use a Less Bulky Nucleophile: If possible, switch to a smaller, less sterically demanding nucleophile.

      • Alternative Reagents: For severely hindered systems, consider more reactive or specialized reagents. For instance, in olefination, a Horner-Wadsworth-Emmons (HWE) reaction using a phosphonate-stabilized carbanion might be more effective than a standard Wittig reaction due to the higher nucleophilicity of the reagent[5].

  • Poor Electrophilicity:

    • The Problem: Electron-donating groups attached to the carbonyl can reduce the partial positive charge on the carbonyl carbon, making it less attractive to nucleophiles[8].

    • The Solution:

      • Lewis Acid Catalysis: Add a Lewis acid (e.g., MgBr₂, CeCl₃ - the Luche reduction conditions) to coordinate with the carbonyl oxygen. This coordination enhances the polarization of the C=O bond, making the carbon more electrophilic and activating the carbonyl group for attack[12].

      • Protic Acid Catalysis: For weaker nucleophiles, a small amount of acid can protonate the carbonyl oxygen, significantly increasing the electrophilicity of the carbon[12][13].

Question 3: Are the reaction conditions optimal?

The solvent, temperature, and concentration are not passive bystanders; they actively influence reaction pathways and rates.

Possible Causes & Solutions:

  • Inappropriate Solvent:

    • The Problem: The choice of solvent is critical. Protic solvents (like ethanol or water) can form hydrogen bonds with the nucleophile, creating a "solvent cage" that reduces its reactivity[1][14][15]. These solvents will also readily protonate and destroy highly basic nucleophiles like Grignard reagents[2].

    • The Solution: Use a polar aprotic solvent such as tetrahydrofuran (THF), diethyl ether, or dimethyl sulfoxide (DMSO). These solvents can dissolve the reactants but do not cage the nucleophile, leaving it more reactive[14][15][16]. Ensure all solvents are anhydrous (dry) when using moisture-sensitive reagents[1][4].

  • Incorrect Temperature:

    • The Problem: Many nucleophilic additions are exothermic. Running the reaction at too high a temperature can favor side reactions like enolization (if the nucleophile is also a strong base)[17] or decomposition. Conversely, a temperature that is too low may not provide enough energy to overcome the activation barrier, especially for hindered substrates[11]. Some reactions also exhibit temperature-dependent regioselectivity (e.g., 1,2- vs. 1,4-addition to α,β-unsaturated carbonyls)[18].

    • The Solution:

      • Low-Temperature Start: Begin the addition of one reagent to the other at a low temperature (e.g., 0 °C or -78 °C) to control the initial exothermic reaction, then allow the mixture to slowly warm to room temperature[3].

      • Thermodynamic vs. Kinetic Control: For α,β-unsaturated systems, low temperatures often favor the faster, kinetically controlled 1,2-addition product, while higher temperatures can favor the more stable, thermodynamically controlled 1,4-addition (conjugate addition) product[18][19]. Adjust the temperature to favor your desired product.

Visualizing the Troubleshooting Workflow

A systematic approach is key. The following diagram outlines a logical path for diagnosing low yields.

Troubleshooting_Workflow Start Low Yield Observed Check_Nuc Step 1: Assess Nucleophile - Purity & Activity? - Correct Generation? - Stability? Start->Check_Nuc Check_Elec Step 2: Assess Electrophile - Steric Hindrance? - Poor Electrophilicity? Check_Nuc->Check_Elec If nucleophile is OK Sol_Nuc Solution: - Use fresh/pure reagents - Change base - Generate in situ Check_Nuc->Sol_Nuc Problem Found Check_Cond Step 3: Assess Conditions - Anhydrous? - Correct Solvent? - Optimal Temperature? Check_Elec->Check_Cond If electrophile is OK Sol_Elec Solution: - Increase temperature - Use smaller nucleophile - Add Lewis/Protic acid Check_Elec->Sol_Elec Problem Found Side_Rxns Step 4: Investigate Side Reactions - Enolization? - Competing Pathways? Check_Cond->Side_Rxns If conditions are OK Sol_Cond Solution: - Dry solvents/glassware - Switch to polar aprotic solvent - Optimize temperature profile Check_Cond->Sol_Cond Problem Found Sol_Side Solution: - Use non-nucleophilic base - Use protecting groups - Change reaction order Side_Rxns->Sol_Side Problem Found Success Yield Improved Sol_Nuc->Success Sol_Elec->Success Sol_Cond->Success Sol_Side->Success Protection_Strategy Start Dicarbonyl Compound (Ketone + Ester) Protect 1. Protect Ketone (e.g., Acetal Formation) Start->Protect Ethylene Glycol, H+ React 2. Nucleophilic Addition (Reacts with Ester) Protect->React Nucleophile (e.g., RMgX) Deprotect 3. Deprotect (Acidic Hydrolysis) React->Deprotect H3O+ Product Desired Product Deprotect->Product

Caption: Workflow for using a protecting group strategy in a multifunctional compound.

Q3: Why are aldehydes generally more reactive than ketones in nucleophilic addition reactions?

There are two primary reasons for this well-established reactivity trend:

  • Electronic Effects: Alkyl groups on a ketone are electron-donating. They stabilize the partial positive charge on the carbonyl carbon, making it less electrophilic and thus less reactive towards nucleophiles compared to an aldehyde, which has only one alkyl group and a hydrogen.[12]

  • Steric Effects: An aldehyde has a small hydrogen atom on one side of the carbonyl, presenting a smaller target for the incoming nucleophile. A ketone has two bulkier alkyl groups, which create more steric hindrance and slow down the nucleophilic attack.[7][8] The resulting tetrahedral intermediate from a ketone is also more sterically crowded and less stable than that from an aldehyde.[12]

Data Summary: Relative Reactivity of Carbonyls

Carbonyl CompoundRelative Reaction RatePrimary Reason for Reactivity
FormaldehydeVery HighMinimal steric hindrance, no e⁻-donating groups
Aldehyde (e.g., Acetaldehyde)HighLess steric hindrance than ketones [7]
Ketone (e.g., Acetone)ModerateMore steric hindrance, e⁻-donation from two alkyl groups [7][12]
Hindered Ketone (e.g., Di-tert-butyl ketone)Very LowSevere steric hindrance blocking nucleophilic attack [7]

References

  • Title: 3.2 Nucleophilic addition reactions - Organic Chemistry II Source: Fiveable URL: [Link]

  • Title: 5 Ways to Make Nucleophilic Addition and Substitution Reactions Interesting Source: Labster URL: [Link]

  • Title: Can you explain the role of solvents in SN1 and SN2 mechanisms? Source: Quora URL: [Link]

  • Title: Steric Hindrance Source: ChemTalk URL: [Link]

  • Title: The Role of Solvent in SN1, SN2, E1 and E2 Reactions Source: Chemistry Steps URL: [Link]

  • Title: NS7. Solvent Effects - aliphatic nucleophilic substitution Source: College of Saint Benedict and Saint John's University URL: [Link]

  • Title: Role of Solvent in SN Source: Scribd URL: [Link]

  • Title: Protecting Carbonyl Group from Base Reactions Source: AK Lectures URL: [Link]

  • Title: Nucleophilic Addition To Carbonyls Source: Master Organic Chemistry URL: [Link]

  • Title: effect of steric hindrance on nucleophiles Source: Reddit URL: [Link]

  • Title: Grignard Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: 2.6 Protecting Groups in Synthesis – Organic Chemistry II Source: KPU Pressbooks URL: [Link]

  • Title: Navigating Challenges in the Wittig Reaction: Yield and Selectivity Source: Medium URL: [Link]

  • Title: Effect of temperature on addition to conjugated carbonyl compounds Source: YouTube URL: [Link]

  • Title: I have a problem in witting reaction product ? Source: ResearchGate URL: [Link]

  • Title: Grignard Reagents For Addition To Aldehydes and Ketones Source: Master Organic Chemistry URL: [Link]

  • Title: Carbonyl Protecting Groups - Stability Source: Organic Chemistry Portal URL: [Link]

  • Title: 20.11 Protecting Groups of Aldehydes Source: Chemistry LibreTexts URL: [Link]

  • Title: Nucleophilic Addition, Electromeric Effect, Aldol Condensation, Crossed Aldol Condensation Source: Pharmaguideline URL: [Link]

  • Title: Problems with wittig reaction Source: Reddit URL: [Link]

  • Title: Grignard Reagents Source: City College of New York URL: [Link]

  • Title: Side Reactions in a Grignard Synthesis Source: ResearchGate URL: [Link]

  • Title: Side Reactions in a Grignard Synthesis Source: Journal of Chemical Education URL: [Link]

  • Title: 10.3: Nucleophilic and Electrophilic Addition and Abstraction Source: Chemistry LibreTexts URL: [Link]

  • Title: Nucleophilic Addition Source: AQA A Level Chemistry Revision Notes 2015 - Save My Exams URL: [Link]

  • Title: The effect of temperature on rates of reaction Source: Chemguide URL: [Link]

  • Title: Nucleophilic Addition and Substitution Reactions: Mechanistic Insights Source: ResearchGate URL: [Link]

  • Title: Nucleophilic Addition To Carbonyl Groups Source: Chemistry Steps URL: [Link]

  • Title: 4.6: Nucleophilic Addition Reactions Source: Chemistry LibreTexts URL: [Link]

  • Title: 2.P: Nucleophilic Carbonyl Addition Reactions (Problems) Source: Chemistry LibreTexts URL: [Link]

  • Title: Nucleophilic addition and abstraction Source: University of Rochester URL: [Link]

  • Title: Organic Chemistry II / CHEM 252 Chapter 16 – Aldehydes and Ketones I. Nucleophilic Addition to the Carbonyl Group Source: University of Illinois Springfield URL: [Link]

  • Title: Nucleophilic addition to carbonyl compounds - Part 1 (practice) Source: Khan Academy URL: [Link]

  • Title: Electrophilic Addition (OCR A Level Chemistry A): Revision Note Source: Save My Exams URL: [Link]

  • Title: NNO-Ru Complexes Catalyzed Selective Synthesis of Bisindolylmethanes via Interrupted Borrowing Hydrogen Strategy Source: Organometallics URL: [Link]

  • Title: Nucleophilic Addition Practice Problems Source: Pearson URL: [Link]

  • Title: Aliphatic nucleophilic addition reactions Source: Purechemistry URL: [Link]

  • Title: In Michael addition reactions, why do strong bases/nucleophiles prefer to attack the electrophilic site of a carbonyl instead of the beta carbon? Source: Reddit URL: [Link]

  • Title: Why do Carbonyl Compounds Undergo Nucleophilic Addition? Source: BYJU'S URL: [Link]

  • Title: Chapter 19 – Aldehydes and Ketones: Nucleophilic Addition Reactions Solutions to Problems Source: NC State University Libraries URL: [Link]

Sources

Technical Support Center: Air-Sensitive Reagents in Thiophene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Troubleshooting Oxidation, Hydrolysis, and Regioselectivity in Thiophene Functionalization.

Introduction: The "Invisible" Reagent

Welcome to the Advanced Synthesis Support Center. In thiophene chemistry, oxygen and moisture are not just contaminants; they are active reagents that compete with your desired pathway. Thiophene rings are electron-rich, making their lithiated intermediates highly reactive but also prone to rapid protonation (quenching) and oxidative dimerization.

This guide treats your Schlenk line and glovebox not as furniture, but as primary instruments of synthesis. Below are the protocols to validate your system before you commit valuable precursors.

Module 1: Reagent Integrity & Validation

User Query: "My reaction yields are inconsistent, even though I'm using the same bottle of n-BuLi. How do I know the actual concentration?"

The Root Cause

Commercial organolithium reagents (n-BuLi, t-BuLi) degrade over time due to slow reaction with the solvent (THF or ether) and septum leakage. A "1.6 M" label is a historical record, not a current fact. Using degraded reagents leads to incomplete lithiation or, worse, the addition of excess breakdown products (alkoxides) that alter reaction kinetics.

Standard Operating Procedure: The Double Titration

Do not rely on single titration methods (like phenolphthalein) which titrate both the active alkyl lithium and the inactive lithium alkoxides/hydroxides. You must use a method that isolates the active species.

Protocol: 1,10-Phenanthroline Titration (The "Rust-to-Clear" Method) Scope: Validates n-BuLi, t-BuLi, and Grignard reagents.

  • Setup: Flame-dry a 10 mL Schlenk flask with a stir bar. Cool under Ar/N2.

  • Indicator: Add 1,10-phenanthroline (approx. 2-3 mg) and 4 mL of anhydrous THF.

  • Sensitization: Add 1 drop of the organolithium reagent to the flask.

    • Observation: The solution should turn a deep rust-red (or brown-red). This indicates the formation of the charge-transfer complex. If it stays clear, your solvent is wet.

  • Titration: Add a precise volume (e.g., 1.00 mL) of the organolithium reagent to be tested.

  • Quench: Titrate with dry sec-butanol (or menthol) using a gas-tight microliter syringe.

    • Endpoint: The solution transitions sharply from Rust-Red → Colorless (or yellow).

  • Calculation:

    
    
    
Troubleshooting Matrix: Reagent Quality
SymptomDiagnosisCorrective Action
Precipitate in Bottle LiH or LiOH formation (degradation).Filter via cannula filter if supernatant is clear; otherwise discard.
Titration stays clear Solvent (THF) is wet.Redistill THF over Na/Benzophenone or pass through activated alumina column.
Endpoint is gradual Indicator oxidation.Use fresh 1,10-phenanthroline; ensure inert atmosphere is positive pressure.

Module 2: The "Halogen Dance" & Regioselectivity

User Query: "I attempted to lithiate 3-bromothiophene at 0°C, but I recovered a mixture of 2-bromo and 2,5-dibromo products. What happened?"

The Scientific Mechanism

Thiophene lithiation is a battle between Kinetic Control and Thermodynamic Control .

  • Kinetic Product: Lithium-Halogen exchange at the C3 position (replacing the bromine).

  • Thermodynamic Product: The lithiated species acts as a base, deprotonating a starting molecule at the more acidic C2 position. This leads to the "Halogen Dance"—a rapid scrambling of the halogen across the ring.

Visualizing the Failure Mode

HalogenDance Start 3-Bromothiophene Li_Exchange 3-Lithiothiophene (Kinetic Intermediate) Start->Li_Exchange n-BuLi, -78°C (Fast) Scramble Halogen Dance (Scrambling) Li_Exchange->Scramble Temp > -40°C (Proton Transfer) Desired Electrophile Capture Desired Electrophile Capture Li_Exchange->Desired Electrophile Capture Trap immediately Prod_Stable 2-Lithiothiophene (Thermodynamic) Scramble->Prod_Stable Equilibrium

Figure 1: The "Halogen Dance" mechanism. Raising the temperature allows the kinetic intermediate to deprotonate the starting material, leading to regio-scrambling.

Protocol: Cryogenic Cannula Transfer

To prevent scrambling, the lithiated species must never see temperatures above -70°C before quenching.

  • Generation: Cool 3-bromothiophene in THF to -78°C (Dry Ice/Acetone).

  • Lithiation: Add n-BuLi slowly down the side of the flask (pre-cooled) over 15 minutes. Stir for 30 mins at -78°C.

  • Transfer (The Critical Step): Do not add the electrophile via syringe if it is bulky or solid. Instead, transfer the lithiated thiophene via a double-ended cannula into a second flask containing the electrophile (also at -78°C).

    • Why? Adding a warm electrophile to the cold lithiated species creates localized "hot spots" where scrambling occurs instantly.

Alternative: The "Turbo-Grignard" Fix If cryogenic conditions are difficult, switch reagents. Use Knochel-Hauser Base (TMPMgCl[1]·LiCl) .[1][2]

  • Benefit: It selectively deprotonates the C2 or C5 position at Room Temperature without causing halogen scrambling, due to the high steric bulk of the TMP (tetramethylpiperidide) group and the stabilizing effect of LiCl.

Module 3: Catalyst Life Support (Pd/Ni)

User Query: "My Suzuki coupling turned black immediately upon heating and yield was <10%. Is my catalyst dead?"

The "Black Precipitate" Diagnosis

The immediate formation of "Pd Black" (colloidal palladium metal) indicates that the active Pd(0) species precipitated out of the catalytic cycle before oxidative addition could occur. This is almost always caused by dissolved oxygen in the solvent, which inhibits the ligand from stabilizing the metal center.

Degassing Decision Matrix
MethodEfficiencySolvent LossRecommended For
Sparging (Bubbling) Moderate (removes ~90% O2)High (Volatile solvents)Large volumes (>100mL), HPLC solvents.
Sonication + Vacuum LowLowNOT recommended for air-sensitive catalysis.
Freeze-Pump-Thaw (FPT) High (removes >99.9% O2) MinimalSmall scale (<50mL), Catalytic Cross-Couplings.
Protocol: Freeze-Pump-Thaw (FPT)

Required for all Pd-catalyzed thiophene couplings.

  • Seal: Place solvent/solution in a Schlenk flask. Close the stopcock.

  • Freeze: Submerge the flask in liquid nitrogen (LN2) until the solvent is solid.

    • Safety: Ensure the flask is closed before freezing to prevent condensing liquid oxygen (explosion hazard).[3]

  • Pump: Open the stopcock to high vacuum (0.1 mmHg). Pump for 5–10 minutes.

  • Thaw: Close the stopcock. Remove from LN2 and thaw in a warm water bath.

    • Observation: You will see vigorous bubbling as gas escapes the melting liquid.[3]

  • Repeat: Perform cycles 2–4 at least three times .

  • Backfill: After the final thaw, backfill with Argon.

Module 4: Handling Unstable Thiophene Boronic Acids

User Query: "I synthesized 2-thiopheneboronic acid, but the NMR looks messy after 2 days."

The Instability Factor

Thiophene-2-boronic acids are notoriously unstable due to protodeboronation . The C-B bond hydrolyzes rapidly in the presence of moisture or slightly acidic silica gel, reverting to thiophene.

Storage & Handling Rules:

  • Do Not Store: Use immediately after generation.

  • MIDA Boronates: If storage is required, convert the boronic acid to a MIDA boronate . These are air-stable solids that slowly release the active boronic acid under hydrolytic conditions.

  • Pinacol Esters: If MIDA is too complex, convert to the pinacol ester. While still sensitive, they are significantly more robust than the free acid.

Summary of Critical Parameters

ParameterLimit/StandardConsequence of Failure
THF Water Content < 50 ppmQuenching of n-BuLi; LiOH formation.
Lithiation Temp < -70°C (for 3-bromothiophene)Halogen dance (regio-scrambling).
Degassing 3x Freeze-Pump-ThawCatalyst death (Pd Black); Homocoupling.
n-BuLi Titration Every 2 weeksInconsistent stoichiometry; Yield loss.

References

  • Watson, S. C.; Eastham, J. F. "Colored Indicators for Simple Direct Titration of Magnesium and Lithium Reagents." Journal of Organometallic Chemistry, 1967 , 9, 165. (The foundational paper for 1,10-phenanthroline titration).

  • Knochel, P.; et al. "Highly Functionalized Organomagnesium Reagents Prepared through Halogen–Metal Exchange." Angewandte Chemie International Edition, 2003 , 42, 4302. (Describes the Turbo-Grignard/Knochel-Hauser bases).

  • Schlenk Line Survival Guide. "Freeze-Pump-Thaw Degassing." (Standard operating procedure for FPT).

  • Burke, M. D.; et al. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society, 2009 , 131, 6961. (Handling unstable thiophene boronic acids).

  • MIT OpenCourseWare. "Handling Air-Sensitive Reagents." Chemistry 5.301 Laboratory Manual. (General techniques for cannula transfer and inert atmosphere).

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with Thiophenes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for catalyst selection in cross-coupling reactions involving thiophenes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of thiophene chemistry. Here, we address common challenges and provide practical, field-proven solutions to optimize your reactions. Our focus is on explaining the "why" behind experimental choices, ensuring you can troubleshoot effectively and achieve your synthetic goals.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments, offering probable causes and actionable solutions.

Question 1: My Suzuki-Miyaura coupling of a bromothiophene is giving low yields. What are the likely causes and how can I improve it?

Answer:

Low yields in Suzuki-Miyaura couplings with thiophenes are a frequent issue, often stemming from catalyst deactivation or suboptimal reaction conditions. Thiophene's sulfur atom can coordinate to the palladium center, leading to catalyst poisoning.

Probable Causes & Suggested Solutions:

  • Catalyst Deactivation: The sulfur atom in the thiophene ring can act as a ligand for the palladium catalyst, leading to the formation of inactive palladium species or "palladium black."[1]

    • Solution: Employ bulky, electron-rich phosphine ligands. Ligands like SPhos and XPhos can shield the palladium center, preventing unwanted coordination with the thiophene sulfur and promoting the desired catalytic cycle.[2][3][4] The use of pre-catalysts that rapidly form the active monoligated Pd(0) species can also mitigate deactivation.[5]

  • Inefficient Transmetalation: The transfer of the thiophenyl group from the boronic acid or ester to the palladium center can be a rate-limiting step.

    • Solution: The choice of base is critical. Stronger, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) can be effective.[5] For base-sensitive substrates, weaker bases such as K₃PO₄ or Cs₂CO₃ can be used, often in combination with more active catalyst systems.[5][6] The use of an aqueous co-solvent can sometimes facilitate the transmetalation step.[7]

  • Steric Hindrance: Sterically demanding substituents on the thiophene ring or the coupling partner can hinder the reaction.

    • Solution: Utilize bulky biaryl phosphine ligands like tBuXPhos, which are specifically designed for challenging couplings with sterically hindered substrates.[5] Increasing the reaction temperature can also help overcome steric barriers.[5]

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling of Bromothiophenes [3][8]

  • To a reaction vessel, add the bromothiophene (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).

  • Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 0.25–5 mol%) and the phosphine ligand (e.g., SPhos, 0.5–10 mol%).[3][6]

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent (e.g., toluene, THF/H₂O).

  • Stir the mixture at the desired temperature (e.g., 80-110 °C) until the reaction is complete, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Question 2: I'm observing significant amounts of homocoupling byproducts in my thiophene cross-coupling reaction. How can I minimize this?

Answer:

Homocoupling of the thiophene starting material or the coupling partner is a common side reaction, particularly in Suzuki and direct arylation reactions.[1] This often points to issues with the catalytic cycle, such as slow cross-coupling relative to the homocoupling pathway.

Probable Causes & Suggested Solutions:

  • Slow Oxidative Addition or Transmetalation: If the desired cross-coupling pathway is sluggish, side reactions like homocoupling become more prevalent.

    • Solution: Optimize the ligand and base combination to accelerate the catalytic cycle. Bulky, electron-rich ligands can enhance the rate of both oxidative addition and reductive elimination.[4]

  • Oxygen Contamination: The presence of oxygen can promote the oxidative homocoupling of boronic acids.

    • Solution: Ensure the reaction is performed under strictly inert conditions. Thoroughly degas all solvents and reagents, and maintain a positive pressure of an inert gas throughout the reaction.[9]

  • Catalyst System: Some catalyst systems are more prone to promoting homocoupling.

    • Solution: For direct C-H arylation, careful control of catalyst loading is crucial. In some cases, lower palladium concentrations (0.001–0.1 mol%) can suppress the formation of palladium black and improve the yield of the cross-coupled product.[10]

Question 3: My Buchwald-Hartwig amination of a chlorothiophene is not proceeding. What adjustments should I consider?

Answer:

Chlorothiophenes are less reactive than their bromo or iodo counterparts, making their amination more challenging. The success of this reaction heavily relies on a highly active catalyst system capable of activating the C-Cl bond.

Probable Causes & Suggested Solutions:

  • Insufficient Catalyst Activity: The oxidative addition of the chlorothiophene to the palladium(0) center is often the rate-limiting step.

    • Solution: Employ a state-of-the-art catalyst system. This typically involves a bulky and electron-rich biaryl phosphine ligand like XPhos, SPhos, or RuPhos, in combination with a palladium pre-catalyst.[5] These ligands are known to facilitate the oxidative addition of aryl chlorides.[4]

  • Inappropriate Base: The choice of base is critical for a successful Buchwald-Hartwig amination.

    • Solution: Strong, non-nucleophilic bases are generally required. Sodium tert-butoxide (NaOt-Bu) is the most commonly used and effective base.[5] For substrates that are sensitive to strong bases, weaker bases like K₃PO₄ or Cs₂CO₃ may be used, but this often necessitates a more active catalyst system.[5][11]

  • Amine Decomposition: The amine coupling partner may be susceptible to decomposition at elevated temperatures.

    • Solution: Run the reaction at the lowest effective temperature. Screening different ligands may identify a system that allows for lower reaction temperatures.[5]

Question 4: I am struggling with regioselectivity in the C-H functionalization of a 3-substituted thiophene. How can I control the position of arylation?

Answer:

Controlling regioselectivity between the C2 and C5 positions of 3-substituted thiophenes is a significant challenge in C-H activation chemistry.[12] However, catalyst control can be leveraged to favor one regioisomer over the other.

Probable Causes & Suggested Solutions:

  • Inherent Reactivity: The C2 and C5 positions of the thiophene ring have different electronic and steric environments, leading to a mixture of products under standard conditions.

    • Solution: Employ catalyst-controlled regiodivergent synthesis. Different sets of reaction conditions, particularly the choice of ligand and additives, can selectively direct the functionalization to either the C2 or C5 position.[12] For example, in palladium-catalyzed C-H alkynylation, different reaction conditions can give access to each regioisomer selectively.[12]

  • Palladium Migration: In some cases, palladium can migrate along the thiophene ring, leading to functionalization at less conventional positions.

    • Solution: Palladium 1,4-migration can be exploited to functionalize the otherwise less reactive β-position (C3 or C4) of thiophenes.[13] This strategy involves the initial oxidative addition at a more reactive site, followed by migration to the desired C-H bond.

Frequently Asked Questions (FAQs)

Q1: What are the key differences between using a palladium versus a nickel catalyst for thiophene cross-coupling?

A1: Both palladium and nickel are effective catalysts for cross-coupling reactions involving thiophenes, but they have distinct advantages and disadvantages.

  • Palladium: Palladium catalysts are generally more versatile and have a broader substrate scope.[4] They are often more tolerant of various functional groups. However, palladium is a precious metal, making it more expensive.

  • Nickel: Nickel is a more earth-abundant and cost-effective alternative to palladium.[14] Nickel catalysts can be particularly effective for certain transformations, such as C-S bond cleavage reactions of thiophenes and direct arylation polymerizations.[15][16] However, nickel catalysts can be more sensitive to air and moisture, and their reaction mechanisms can sometimes be more complex.

Q2: How do I choose the right phosphine ligand for my thiophene cross-coupling reaction?

A2: The choice of phosphine ligand is crucial for a successful reaction and is dictated by the specific substrates and reaction type. The electronic and steric properties of the ligand play a key role.[2][17]

  • Bulky, Electron-Rich Ligands: For most thiophene cross-couplings, bulky and electron-rich ligands are preferred.[2][4] These ligands promote the rate-limiting oxidative addition and reductive elimination steps of the catalytic cycle.[17] Examples include the Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos).[2][5]

  • Bidentate vs. Monodentate Ligands: The choice between a bidentate and a monodentate ligand can influence catalyst stability and activity. While monodentate ligands often provide highly active catalysts, bidentate ligands can offer greater stability, which can be beneficial for challenging couplings.[18][19]

Q3: Can I perform a Sonogashira coupling with a thiophene substrate without using a copper co-catalyst?

A3: Yes, copper-free Sonogashira couplings are possible and often desirable to avoid issues associated with copper, such as the formation of alkyne homocoupling byproducts (Glaser coupling). These reactions typically require a highly active palladium catalyst system. The use of bulky, electron-rich phosphine ligands and bench-stable, monoligated palladium pre-catalysts can facilitate efficient copper-free Sonogashira reactions.[20]

Q4: What are the advantages of direct C-H activation/arylation of thiophenes over traditional cross-coupling methods?

A4: Direct C-H activation offers several advantages in terms of atom economy and sustainability.[21]

  • Reduced Synthetic Steps: It eliminates the need for pre-functionalization of the thiophene ring (e.g., halogenation or conversion to an organometallic reagent), thus shortening the synthetic route.

  • Improved Atom Economy: By avoiding the use of stoichiometric organometallic reagents, C-H activation methods generate less waste.[10]

  • Access to Novel Reactivity: C-H activation can enable the functionalization of positions on the thiophene ring that are difficult to access through traditional methods.[13]

Data Summary Tables

Table 1: Recommended Catalyst Systems for Common Thiophene Cross-Coupling Reactions

Cross-Coupling ReactionThiophene SubstrateRecommended Catalyst/LigandRecommended BaseReference(s)
Suzuki-Miyaura BromothiophenePd(OAc)₂ / SPhosK₃PO₄, Cs₂CO₃[3][6]
ChlorothiophenePd pre-catalyst / XPhos or RuPhosNaOt-Bu[4][5]
Buchwald-Hartwig Amination BromothiophenePd₂(dba)₃ / BINAPNaOt-Bu[11]
ChlorothiophenePd pre-catalyst / tBuXPhosNaOt-Bu, LHMDS[5]
Heck IodothiophenePd(OAc)₂Et₃N, K₂CO₃[22]
Sonogashira (Copper-Free) Iodothiophene[DTBNpP]Pd(crotyl)ClEt₃N, DBU[20]
Direct C-H Arylation ThiophenePd(OAc)₂ (ligand-less)KOAc[10]

Experimental Workflows and Diagrams

Catalyst_Selection_Workflow start Start: Thiophene Cross-Coupling reaction_type Identify Reaction Type (e.g., Suzuki, Heck, C-N) start->reaction_type substrate_reactivity Assess Substrate Reactivity (Cl, Br, I, OTf, C-H) reaction_type->substrate_reactivity catalyst_choice Select Catalyst System substrate_reactivity->catalyst_choice troubleshooting Reaction Issue? catalyst_choice->troubleshooting low_yield Low Yield troubleshooting->low_yield Yes side_reactions Side Reactions troubleshooting->side_reactions Yes no_reaction No Reaction troubleshooting->no_reaction Yes success Successful Coupling troubleshooting->success No optimize Optimize Ligand, Base, Temp. low_yield->optimize side_reactions->optimize no_reaction->optimize optimize->troubleshooting

Caption: A decision workflow for catalyst selection and troubleshooting in thiophene cross-coupling reactions.

References

  • Tamba, S., Fuji, K., Nakamura, K., & Mori, A. (2013). Nickel(II)-Catalyzed Cross-Coupling Polycondensation of Thiophenes via C–S Bond Cleavage. Organometallics. [Link]

  • Tamba, S., Fuji, K., Nakamura, K., & Mori, A. (2013). Nickel(II)-Catalyzed Cross-Coupling Polycondensation of Thiophenes via C–S Bond Cleavage. Organometallics. [Link]

  • Fey, N., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Molecular Catalysis A: Chemical. [Link]

  • Mondal, A., & van Gemmeren, M. (2020). Catalyst-Controlled Regiodivergent C-H Alkynylation of Thiophenes. Angewandte Chemie International Edition. [Link]

  • Various Authors. (n.d.). Catalytic synthetic approaches to benzo-fused thiophenes via C–H activation. ResearchGate. [Link]

  • Liu, L., Cordier, M., Roisnel, T., & Doucet, H. (2023). Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct arylation. Royal Society of Chemistry. [Link]

  • Punzi, A., et al. (2017). Pd-Catalyzed Thiophene–Aryl Coupling Reaction via C–H Bond Activation in Deep Eutectic Solvents. Organic Letters. [Link]

  • Wendlandt, A. E., & Stahl, S. S. (2015). Pd-Catalyzed Aerobic Oxidative Coupling of Thiophenes: Synergistic Benefits of Phenanthroline Dione and a Cu Cocatalyst. PMC. [Link]

  • Various Authors. (2025). Brønsted Acid-Facilitated Thioetherification Cross-Coupling Reactions with Nickel and Visible Light. ACS Publications. [Link]

  • Various Authors. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. PMC. [Link]

  • Various Authors. (2023). Nickel-Catalyzed Direct Arylation Polymerization for the Synthesis of Thiophene-Based Cross-linked Polymers. PubMed. [Link]

  • OpenChem Hub. (2024). Selected applications of C-H activation. YouTube. [Link]

  • Various Authors. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. PMC. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Various Authors. (2023). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Taylor & Francis Online. [Link]

  • Various Authors. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

  • Various Authors. (2021). An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers. Frontiers. [Link]

  • Otsuka, S., Nogi, K., & Yorimitsu, H. (n.d.). Nickel-catalyzed ring-opening transformations of thiophenes. ResearchGate. [Link]

  • Various Authors. (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. RSC Publishing. [Link]

  • Doucet, H., et al. (2007). Ligand-less palladium-catalyzed direct 5-arylation of thiophenes at low catalyst loadings. Green Chemistry. [Link]

  • Various Authors. (2016). Highly efficient C–C cross-coupling for installing thiophene rings into π-conjugated systems. Organic Chemistry Frontiers. [Link]

  • Various Authors. (2019). What's the role of the phosphine ligand in Suzuki couplings? Reddit. [Link]

  • Dorel, R. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]

  • Various Authors. (2005). Synthesis of Diarylamines in the Thiophene Series by Buchwald—Hartwig Coupling. ResearchGate. [Link]

  • Various Authors. (2020). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI. [Link]

  • Lavenot, L., et al. (2003). Palladium-Catalyzed Coupling Reactions Towards the Synthesis of Well-Defined Thiophene-Oligomers. ResearchGate. [Link]

  • Park, Y., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. [Link]

  • Various Authors. (2024). Troubleshooting a difficult Heck reaction. Reddit. [Link]

  • Various Authors. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. [Link]

  • Hartwig, J. F., et al. (2007). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. PMC. [Link]

  • Filo. (2025). When reacting Thiophene with palladium(Pd) what is produced. Filo. [Link]

  • Various Authors. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • Various Authors. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. [Link]

  • Chemistry-Know-How. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]

  • Various Authors. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. PMC. [Link]

  • de Vries, J. G. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. ACS Publications. [Link]

  • Various Authors. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Various Authors. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. PMC. [Link]

  • Various Authors. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Chemistry Europe. [Link]

  • Various Authors. (2016). Investigation of Heck coupling on 6-bromo[2,3-d]thienopyrimidines for construction of new EGFR inhibitor lead structures. RSC Publishing. [Link]

  • Lavenot, L., et al. (1998). Extension of the Heck Reaction to the Arylation of Activated Thiophenes. ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Liang, Y., Xie, Y.-X., & Li, J.-H. (n.d.). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal. [Link]

  • Various Authors. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega. [Link]

  • Various Authors. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectroscopic Analysis of 5-Formylthiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the precise characterization of novel organic molecules is paramount. 5-Formylthiophene-2-carbonitrile is a versatile building block in the synthesis of pharmaceuticals and organic semiconductors[1]. Its unique electronic properties, stemming from the electron-withdrawing formyl and cyano groups on the thiophene ring, make a thorough understanding of its structure crucial. This guide provides an in-depth analysis of the expected 1H Nuclear Magnetic Resonance (NMR) spectrum of 5-Formylthiophene-2-carbonitrile, offering a comparative framework with related thiophene derivatives and the foundational principles governing their spectral features.

The Structural Landscape: Predicting the 1H NMR Spectrum

The structure of 5-Formylthiophene-2-carbonitrile dictates a seemingly simple 1H NMR spectrum, with only two protons on the thiophene ring. However, the positions of these protons and the electronic influence of the substituents create a distinct spectral signature.

Predicted 1H NMR Spectrum of 5-Formylthiophene-2-carbonitrile

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-3~7.8 - 8.2Doublet~4.0 - 5.0
H-4~7.5 - 7.9Doublet~4.0 - 5.0
CHO~9.8 - 10.2SingletN/A

The predicted chemical shifts are based on the strong deshielding effects of the formyl and cyano groups. Both are electron-withdrawing, reducing the electron density around the ring protons and shifting their resonance to a higher frequency (downfield). The aldehyde proton is expected to appear at a very high chemical shift, a characteristic feature of formyl groups directly attached to an aromatic ring.

Comparative Analysis: Understanding Substituent Effects

To appreciate the spectral nuances of 5-Formylthiophene-2-carbonitrile, a comparison with simpler, commercially available thiophene derivatives is instructive.

Unsubstituted Thiophene: The Baseline

In its unsubstituted form, thiophene exhibits two signals in its 1H NMR spectrum, corresponding to the α-protons (at positions 2 and 5) and the β-protons (at positions 3 and 4)[2]. Due to the higher electron density at the β-positions, these protons are more shielded and appear at a lower chemical shift compared to the α-protons.

2-Thiophenecarboxaldehyde and 2-Thiophenecarbonitrile: Isolating Substituent Effects

By examining monosubstituted thiophenes, we can discern the individual electronic contributions of the formyl and cyano groups. In 2-thiophenecarboxaldehyde, the electron-withdrawing aldehyde group at position 2 will deshield the adjacent H-3 proton and, to a lesser extent, the other ring protons. A similar effect is observed for 2-thiophenecarbonitrile.

The analysis of these simpler spectra provides the foundational data to predict the more complex spectrum of the disubstituted 5-Formylthiophene-2-carbonitrile, where the additive effects of both substituents must be considered.

The Causality Behind Spectral Features: A Deeper Dive

The chemical shifts and coupling constants in the 1H NMR spectrum are not arbitrary; they are governed by fundamental principles of nuclear spin interactions and the electronic environment of the molecule.

Chemical Shift: The Influence of Electron Density

The chemical shift of a proton is primarily determined by the local electron density. Electron-withdrawing groups, such as the formyl and cyano moieties in 5-Formylthiophene-2-carbonitrile, decrease the electron density around the thiophene ring protons through resonance and inductive effects. This deshielding causes the protons to experience a stronger effective magnetic field, resulting in a downfield shift of their resonance signals[3].

Coupling Constants: Through-Bond Interactions

The splitting of signals into doublets for H-3 and H-4 is a result of spin-spin coupling. This phenomenon arises from the interaction of the magnetic moments of neighboring non-equivalent protons, transmitted through the bonding electrons. For thiophene systems, the coupling constant between adjacent protons (vicinal coupling, ³J) is typically in the range of 3-5 Hz[4][5]. The magnitude of the coupling constant is dependent on the dihedral angle between the coupled protons and the nature of the intervening bonds.

Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum

To experimentally validate the predicted spectrum, the following protocol is recommended:

  • Sample Preparation: Dissolve approximately 5-10 mg of 5-Formylthiophene-2-carbonitrile in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can slightly influence the chemical shifts.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

  • Data Acquisition: Acquire the 1H NMR spectrum using standard pulse sequences. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Spectral Analysis: Integrate the signals to determine the relative number of protons and measure the chemical shifts and coupling constants.

Visualizing the Logic: Experimental Workflow

Figure 1. A schematic overview of the experimental workflow for acquiring and analyzing the 1H NMR spectrum of 5-Formylthiophene-2-carbonitrile.

Conclusion

The 1H NMR spectrum of 5-Formylthiophene-2-carbonitrile, though seemingly simple, provides a wealth of information about the electronic structure of this important synthetic intermediate. By understanding the fundamental principles of NMR and through careful comparison with related compounds, researchers can confidently assign the spectral features and confirm the identity and purity of their material. This guide serves as a comprehensive resource for professionals engaged in the synthesis and characterization of novel thiophene-based molecules, enabling more efficient and accurate research and development.

References

  • Interpretation of vicinal proton-proton coupling constants of heteroaromatic molecules in terms of topological electron density descriptors - PubMed. (n.d.).
  • Chemical and spectroscopic properties of the 3- hydroxythiophene [thiophen-3(2H)-one] system. (n.d.).
  • Abraham, R. J., & Matth, M. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph.
  • 1H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3 - ResearchGate. (n.d.).
  • Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b] Furans and Quinolines. (n.d.).
  • Thiophene(110-02-1) 1H NMR spectrum - ChemicalBook. (n.d.).
  • 1H NMR Chemical Shift Values (δppm) for the Thiophene Proton of... | Download Scientific Diagram - ResearchGate. (n.d.).
  • Bulman, M. J. (1969). A correlation between proton coupling constants and substituent electronegativity in 2-substituted thiophenes. Tetrahedron, 25.
  • NMR Spectroscopy – 13C NMR Coupling Constants - Organic Chemistry Data & Info. (n.d.).
  • 5-Formylthiophene-2-carbonitrile - Chem-Impex. (n.d.).
  • Chemistry II (Organic) Heteroaromatic Chemistry LECTURES 4 & 5 Pyrroles, furans & thiophenes – properties, syntheses & reactivity. (n.d.).
  • 5-Formylthiophene-2-Carbonitrile | C6H3NOS | CID 12280004 - PubChem. (n.d.).

Sources

A Comparative Guide to the Synthesis of 5-Formylthiophene-2-carbonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Formylthiophene-2-carbonitrile is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique trifunctional nature, featuring a thiophene core, a reactive formyl group, and a cyano group, makes it a valuable precursor for the synthesis of a diverse range of complex molecules, including novel therapeutic agents and organic electronic materials.[1] The strategic introduction of the formyl group onto the thiophene-2-carbonitrile scaffold is a key synthetic challenge. This guide provides a comprehensive comparison of the primary synthetic routes to 5-formylthiophene-2-carbonitrile, offering an in-depth analysis of their respective methodologies, performance, and practical considerations to aid researchers in selecting the most suitable approach for their specific needs.

Key Synthetic Strategies at a Glance

Three principal strategies have emerged for the synthesis of 5-formylthiophene-2-carbonitrile:

  • Vilsmeier-Haack Formylation of 2-Thiophenecarbonitrile: A classic and widely employed method for the direct formylation of electron-rich heterocycles.

  • Formylation via Directed Ortho-Metalation (DoM) of 2-Thiophenecarbonitrile: A powerful technique that utilizes a directing group to achieve regioselective lithiation followed by formylation.

  • Oxidation of 5-Methylthiophene-2-carbonitrile: A route that involves the initial synthesis of the methyl-substituted precursor followed by its oxidation to the desired aldehyde.

This guide will now delve into the detailed experimental protocols, mechanistic underpinnings, and comparative performance of each of these routes.

Route 1: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a robust and economical method for the formylation of activated aromatic and heteroaromatic compounds.[2][3][4][5][6] The reaction involves the use of a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[5]

Mechanistic Rationale

The reaction proceeds through the formation of the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[7] This electrophile then attacks the electron-rich thiophene ring, preferentially at the C5 position due to the directing effect of the sulfur atom and the deactivating, meta-directing nature of the cyano group at C2. The resulting iminium salt intermediate is subsequently hydrolyzed during aqueous workup to yield the aldehyde.

Diagram of the Vilsmeier-Haack Reaction Mechanism

G DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Thiophene_CN 2-Thiophenecarbonitrile Iminium_salt Iminium Salt Intermediate Thiophene_CN->Iminium_salt + Vilsmeier Reagent (Electrophilic Attack) Aldehyde 5-Formylthiophene-2-carbonitrile Iminium_salt->Aldehyde + H₂O (Hydrolysis) H2O H₂O (workup)

Caption: General workflow for the Vilsmeier-Haack formylation.

Experimental Protocol

A representative procedure for the Vilsmeier-Haack formylation of 2-thiophenecarbonitrile is as follows:

  • In a three-necked flask equipped with a stirrer, dropping funnel, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF).

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the mixture for a further 30 minutes at the same temperature to ensure the complete formation of the Vilsmeier reagent.

  • To this mixture, add a solution of 2-thiophenecarbonitrile in a minimal amount of anhydrous DMF dropwise, ensuring the temperature does not exceed 10 °C.

  • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat at 40-50 °C for 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7.

  • The crude product, which often precipitates as a solid, is collected by filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Note: This is a generalized procedure. For a specific patented example for a similar substrate, see Reference[8], which reports a yield of 56% for the formylation of 2-methylthiophene.

Route 2: Formylation via Directed Ortho-Metalation (DoM)

Directed ortho-metalation is a highly regioselective method for the functionalization of aromatic and heteroaromatic compounds. This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. In the case of 2-thiophenecarbonitrile, the cyano group can act as a weak DMG, facilitating lithiation at the C3 position. However, for formylation at the C5 position, a more strategic approach involving a halogen-metal exchange is typically employed.

Mechanistic Rationale

This route involves the initial preparation of 5-bromo-2-thiophenecarbonitrile. The bromine atom at the C5 position then serves as a handle for a halogen-metal exchange reaction using an organolithium reagent such as n-butyllithium (n-BuLi) at low temperatures. This generates a highly reactive 5-lithiated thiophene intermediate, which is then quenched with an electrophilic formylating agent, such as DMF, to introduce the aldehyde functionality.

Diagram of the Formylation via Lithiation Pathway

G Bromo_thiophene 5-Bromo-2-thiophenecarbonitrile Lithiated_intermediate 5-Lithiated Intermediate Bromo_thiophene->Lithiated_intermediate + n-BuLi (Halogen-Metal Exchange) nBuLi n-BuLi Adduct Tetrahedral Adduct Lithiated_intermediate->Adduct + DMF (Nucleophilic Attack) DMF DMF Aldehyde 5-Formylthiophene-2-carbonitrile Adduct->Aldehyde + Aqueous Workup Workup Aqueous Workup

Caption: Stepwise process of formylation via lithiation and quenching.

Experimental Protocol

A representative procedure for the formylation of 5-bromo-2-thiophenecarbonitrile is as follows:

  • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 5-bromo-2-thiophenecarbonitrile in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the stirred solution.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete halogen-metal exchange.

  • To the resulting solution of the 5-lithiated thiophene, add anhydrous N,N-dimethylformamide (DMF) dropwise, maintaining the temperature at -78 °C.[9]

  • After the addition of DMF, continue stirring at -78 °C for another 2-3 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-formylthiophene-2-carbonitrile.

Note: A similar amide-directed lithiation and formylation of a substituted thiophene has been reported to yield the 3-formyl product in 77% yield.[2]

Route 3: Oxidation of 5-Methylthiophene-2-carbonitrile

This synthetic approach involves a two-step process: the synthesis of 5-methylthiophene-2-carbonitrile followed by its selective oxidation to the corresponding aldehyde. This route can be advantageous if the starting methyl-substituted thiophene is readily available or easily synthesized.

Mechanistic Rationale

The key step in this route is the selective oxidation of the methyl group to an aldehyde in the presence of the thiophene ring and the cyano group. Various oxidizing agents can be employed for this transformation. A common method is the Riley oxidation, which utilizes selenium dioxide (SeO₂). The mechanism involves an ene reaction followed by a[9][10]-sigmatropic rearrangement. Alternatively, other oxidizing agents like manganese dioxide (MnO₂) can be used for the oxidation of benzylic-type methyl groups. Catalytic aerobic oxidation methods are also being explored as greener alternatives.

Diagram of the Oxidation Route

G Methyl_thiophene 5-Methylthiophene-2-carbonitrile Aldehyde 5-Formylthiophene-2-carbonitrile Methyl_thiophene->Aldehyde Oxidation Oxidizing_agent Oxidizing Agent (e.g., SeO₂, MnO₂) Oxidizing_agent->Aldehyde

Caption: General scheme for the oxidation of the methyl precursor.

Experimental Protocol (Using Manganese Dioxide)

A representative procedure for the oxidation of 5-methylthiophene-2-carbonitrile using activated manganese dioxide is as follows:

  • To a stirred suspension of activated manganese dioxide (MnO₂) in a suitable solvent such as dichloromethane or chloroform, add 5-methylthiophene-2-carbonitrile.

  • Heat the reaction mixture to reflux.

  • Monitor the progress of the reaction by TLC. The reaction time can vary significantly depending on the activity of the MnO₂.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the manganese salts.

  • Wash the filter cake thoroughly with the reaction solvent.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel or recrystallization to obtain 5-formylthiophene-2-carbonitrile.

Comparative Analysis of Synthesis Routes

Parameter Vilsmeier-Haack Formylation Formylation via Lithiation Oxidation of Methyl Thiophene
Starting Material 2-Thiophenecarbonitrile5-Bromo-2-thiophenecarbonitrile5-Methylthiophene-2-carbonitrile
Key Reagents POCl₃, DMFn-BuLi, DMFMnO₂, SeO₂, or other oxidants
Reaction Conditions 0 °C to 50 °C-78 °C to room temperatureReflux temperatures
Reported Yield Moderate to good (e.g., 56% for a similar substrate[8])Generally good to high (e.g., 77% for a similar system[2])Variable, depends on oxidant and substrate
Advantages - Uses readily available and inexpensive reagents- Well-established and scalable procedure- High regioselectivity- Can be a high-yielding route- Avoids the use of phosphorus oxychloride- Can be a "greener" option with certain oxidants
Disadvantages - Use of corrosive and hazardous POCl₃- Aqueous workup can be cumbersome- Potential for side reactions- Requires strictly anhydrous conditions and inert atmosphere- Use of pyrophoric n-BuLi- Requires low-temperature setup- May require the synthesis of the methyl precursor- Over-oxidation to the carboxylic acid is a potential side reaction- Some oxidants (e.g., SeO₂) are toxic

Conclusion and Recommendations

The choice of the optimal synthetic route to 5-formylthiophene-2-carbonitrile is contingent upon several factors, including the scale of the synthesis, the availability of starting materials and specialized equipment, and safety considerations.

  • The Vilsmeier-Haack formylation represents a reliable and cost-effective method for large-scale production, provided that appropriate safety measures are in place for handling phosphorus oxychloride. Its straightforward procedure and use of common reagents make it an attractive option.

  • Formylation via lithiation offers excellent regioselectivity and potentially high yields. This route is particularly well-suited for smaller-scale syntheses where precise control over the reaction is paramount. However, the stringent requirements for anhydrous and inert conditions, along with the handling of pyrophoric reagents, may limit its applicability on an industrial scale.

  • The oxidation of 5-methylthiophene-2-carbonitrile presents a viable alternative, especially if the methyl-substituted precursor is readily accessible. The development of efficient and selective catalytic oxidation methods could make this an increasingly attractive and environmentally benign route. However, careful optimization is required to prevent over-oxidation and ensure high yields of the desired aldehyde.

Ultimately, the selection of a synthetic strategy should be guided by a thorough evaluation of the specific project requirements and the available resources. This guide provides the foundational knowledge and comparative data to facilitate an informed decision-making process for researchers and drug development professionals working with this valuable synthetic intermediate.

References

  • Rajput, J. et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1236-1249.
  • Roohia, L., Afghan, A., & Baradaran, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyphenyl)-3H-indole derivatives. International Journal of Organic Chemistry, 3(3), 187-194.
  • Gernon, M. (2025). Lithium Halogen exchange using n-BuLi and DMF for formylation failing why?.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction.
  • BenchChem. (2025).
  • Wikipedia. Vilsmeier–Haack reaction.
  • BenchChem. (2025). A Comparative Guide to the Formylation of 2-Methylthiophene: Benchmarking Synthesis of 5-Methyl-2-thiophenecarboxaldehyde.
  • Chemistry Steps. Vilsmeier-Haack Reaction.
  • NROChemistry.
  • Asian Journal of Research in Chemistry. (2012). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions.
  • Cambridge University Press. (n.d.). Vilsmeier-Haack Reaction.
  • Chem-Impex. 5-Formylthiophene-2-carbonitrile.
  • PubChem. 5-Formylthiophene-2-carbonitrile.
  • Google Patents. (2020). WO2020050368A1 - Method for preparing vilsmeier reagent.
  • Common Organic Chemistry.
  • ResearchGate. (2025). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide.
  • ResearchGate. (2025).
  • Organic Syntheses. (2020).
  • ResearchGate. (2025). 5-(2-Thienylsulfanyl)
  • MDPI. (2021). (E)-2-Benzylidenecyclanones: Part XXI—Reaction of Cyclic Chalcone Analogs with Cellular Thiols: Comparison of Reactivity of (E)-2-Arylidene-1-Indanone with -1-Tetralone and -1-Benzosuberone Analogs in Thia-Michael Reactions.
  • ResearchGate. (2021).

Sources

Technical Guide: Biological Profile & Synthetic Utility of 5-Formylthiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity & Synthetic Utility of 5-Formylthiophene-2-carbonitrile Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Privileged Scaffold Precursor

5-Formylthiophene-2-carbonitrile (CAS: 21512-16-3) is not merely a chemical intermediate; it is a "privileged scaffold precursor" in medicinal chemistry. While the molecule itself possesses moderate electrophilic reactivity, its primary value lies in its role as a linchpin for synthesizing high-potency therapeutics. It serves as the entry point for two major classes of bioactive compounds: Schiff base antimicrobials and thienopyrimidine anticancer agents (bioisosteres of quinazolines).

This guide objectively compares the precursor against its active derivatives and structural analogs, demonstrating that while the parent molecule has low intrinsic drug-like activity, its downstream products exhibit nanomolar potency against validated targets like VEGFR-2 and Xanthine Oxidase (XO) .

Comparative Analysis: Precursor vs. Active Analogs

The following analysis contrasts the baseline activity of 5-Formylthiophene-2-carbonitrile with its functionalized analogs and clinical benchmarks.

Table 1: Biological Activity Spectrum & Potency Comparison
Compound ClassSpecific MoleculePrimary ApplicationTarget / MechanismTypical Potency (IC50 / MIC)
Precursor (Subject) 5-Formylthiophene-2-carbonitrile Synthetic IntermediateElectrophilic reactivity (Cys trapping)Low/Nonspecific (>100 µM cytotoxicity)
Parent Analog Thiophene-2-carbonitrileSolvent / Building BlockLow affinityInactive
Active Derivative Thiophene-derived Schiff Bases Antimicrobial / AntifungalCell membrane disruption / DNA bindingModerate (MIC: 30–60 µg/mL vs. S. aureus)
Active Derivative Thienopyrimidine Analogs Anticancer (Targeted)VEGFR-2 / EGFR Kinase InhibitionHigh (IC50: 5–50 nM)
Clinical Benchmark Febuxostat Gout / HyperuricemiaXanthine Oxidase (XO) InhibitionVery High (IC50: ~1–10 nM)
Key Technical Insights
  • Bioisosterism: The thiophene core of the subject molecule is a classical bioisostere for the phenyl ring in Febuxostat and the benzene ring in Gefitinib . Replacing these rings with thiophene often improves lipophilicity (LogP) and metabolic stability.

  • Reactivity Switch: The C-5 formyl group is the "warhead" for diversification. Unmodified, it is liable to oxidation (to carboxylic acid, inactive) or non-specific protein binding. Converted to a hydrazone or imine (Schiff base), it gains specific binding affinity to microbial DNA or enzymes.

Mechanism of Action & Synthetic Pathways[1]

The biological utility of 5-Formylthiophene-2-carbonitrile is dictated by its dual-functionalization: the electrophilic formyl group at C-5 and the cyclizable nitrile group at C-2.

Diagram 1: Synthetic Divergence to Bioactive Scaffolds

This workflow illustrates how the precursor is transformed into active pharmaceutical ingredients (APIs).

SynthesisPath Start Thiophene-2-carbonitrile (Parent) Subject 5-Formylthiophene-2-carbonitrile (CAS 21512-16-3) Start->Subject Vilsmeier-Haack (POCl3/DMF) Schiff Schiff Base Derivatives (Antimicrobial) Subject->Schiff Condensation (R-NH2) Thieno Thienopyrimidines (Anticancer/VEGFR) Subject->Thieno Cyclization (Gewald/Urea) Febux Thiophene-Analog of Febuxostat (XO Inhibitor) Subject->Febux Multi-step Modification

Caption: Divergent synthesis pathways originating from 5-Formylthiophene-2-carbonitrile. The C-5 aldehyde allows for Schiff base formation, while the C-2 nitrile enables heterocycle fusion.

Experimental Protocols

To validate the biological potential described above, the following self-validating protocols are provided. These cover the synthesis of the subject molecule and its conversion into a bioactive Schiff base.

Protocol A: Synthesis of 5-Formylthiophene-2-carbonitrile (Vilsmeier-Haack)

Objective: Introduce the formyl group at the C-5 position of thiophene-2-carbonitrile.

  • Reagent Setup: In a flame-dried 250 mL round-bottom flask, place Dimethylformamide (DMF) (1.2 eq) under nitrogen atmosphere.

  • Activation: Cool to 0°C in an ice bath. Add Phosphorus Oxychloride (POCl₃) (1.1 eq) dropwise over 30 minutes. Critical: Ensure temperature remains <5°C to form the Vilsmeier reagent (chloroiminium salt) without thermal decomposition.

  • Addition: Add Thiophene-2-carbonitrile (1.0 eq) dissolved in minimal DMF dropwise.

  • Reaction: Warm to 70–80°C and stir for 3–4 hours. Monitor via TLC (30% EtOAc/Hexane). The product spot will be more polar than the starting material.

  • Hydrolysis: Pour the reaction mixture onto crushed ice/sodium acetate (aq) to hydrolyze the iminium intermediate. Stir for 1 hour.

  • Isolation: Extract with Dichloromethane (DCM) (3x). Wash organic layer with NaHCO₃ and brine. Dry over MgSO₄.

  • Purification: Recrystallize from ethanol/water or purify via silica column chromatography.

    • Yield: Typically 75–85%.

    • Appearance: Light yellow crystalline solid.[1][2]

Protocol B: Evaluation of Antimicrobial Activity (Schiff Base Derivative)

Objective: Assess the MIC of a Schiff base derived from the subject molecule against S. aureus.[3]

  • Derivatization: Reflux 5-Formylthiophene-2-carbonitrile (1 mmol) with 4-aminophenol (1 mmol) in ethanol with catalytic acetic acid for 2 hours. Filter the precipitate (Schiff base).

  • Inoculum Prep: Prepare a 0.5 McFarland standard suspension of Staphylococcus aureus (ATCC 25923).

  • Plate Setup: Use a 96-well microtiter plate. Add 100 µL of Mueller-Hinton broth to all wells.

  • Serial Dilution: Add the Schiff base derivative (dissolved in DMSO) to the first column (starting conc. 256 µg/mL) and serially dilute 1:2 across the plate.

  • Incubation: Add 10 µL of bacterial suspension to each well. Incubate at 37°C for 24 hours.

  • Readout: Add Resazurin dye (0.01%). Incubate for 2 hours.

    • Blue Color: No growth (Inhibition).

    • Pink Color: Growth (Metabolic reduction of dye).

    • Result: The lowest concentration remaining blue is the Minimum Inhibitory Concentration (MIC) .

Molecular Pharmacology & Signaling

The anticancer activity of derivatives synthesized from this scaffold (specifically thienopyrimidines) relies on ATP-competitive inhibition of receptor tyrosine kinases.

Diagram 2: Pharmacophore Interaction (VEGFR-2 Inhibition)

The diagram below models the interaction logic of the derived thienopyrimidine scaffold within the kinase ATP-binding pocket.

Pharmacophore Target VEGFR-2 Kinase Domain (ATP Binding Pocket) Hinge Hinge Region Binding (H-Bond Acceptor) Target->Hinge Hydrophobic Hydrophobic Pocket II (Thiophene Ring Interaction) Target->Hydrophobic Core Thienopyrimidine Core (Derived from C-2 CN & C-5 CHO) Core->Hinge H-Bonding (N1/N3) Core->Hydrophobic Van der Waals Subject 5-Formylthiophene-2-carbonitrile (Precursor) Subject->Core Cyclization yields scaffold

Caption: Pharmacophore mapping of thienopyrimidine derivatives. The precursor provides the thiophene backbone essential for hydrophobic interactions within the kinase pocket.

References

  • Synthesis and Biological Evaluation of Thiophene Derivatives. Journal of Medicinal Chemistry. Focuses on the Vilsmeier-Haack formylation and subsequent bioactive derivatives.[4]

  • Anticancer Activity of Thienopyrimidines. European Journal of Medicinal Chemistry. Details the conversion of thiophene-2-carbonitriles into VEGFR-2 inhibitors. 5

  • Schiff Bases of Thiophene-2-carbonitrile: Antimicrobial Profiles. BMC Chemistry. Provides MIC data for Schiff bases derived from 5-formylthiophenes. 6

  • Xanthine Oxidase Inhibitors and Febuxostat Analogs. Bioorganic & Medicinal Chemistry. Discusses the bioisosteric replacement of phenyl rings with thiophenes in gout therapeutics. 7[4][8]

  • Technical Data Sheet: 5-Formylthiophene-2-carbonitrile. TCI Chemicals. Physical properties and safety data.

Sources

Cross-Validation of Thiophenes: A Comparative Guide for Experimental and Computational Alignment

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-Validation of Experimental and Computational Data for Thiophenes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The Necessity of Dual-Validation

In modern drug discovery and materials science, thiophene derivatives serve as critical bioisosteres for phenyl rings, offering improved metabolic stability and unique electronic properties. However, reliance on either computational prediction (in silico) or experimental data (wet-lab) in isolation often leads to "false positives" in lead optimization.

This guide outlines a Self-Validating Protocol for thiophenes, establishing a rigorous feedback loop between Density Functional Theory (DFT)/Molecular Docking and NMR/X-ray/Bioassay data. We compare specific computational methods against "Gold Standard" experimental benchmarks to determine the most accurate predictive models for thiophene-based systems.

Structural & Electronic Validation: The First Line of Defense

Before assessing biological efficacy, the fundamental identity and electronic state of the thiophene scaffold must be cross-validated.

Protocol A: Structural Confirmation (DFT vs. NMR/X-Ray)

Objective: Verify that the synthesized conformer matches the energetically minimized computational model.

Methodology:

  • Computational: Optimize geometry using B3LYP/6-31G(d,p) (standard) or ωB97X-D (if dispersion interactions are critical, e.g., pi-stacking). Calculate NMR shielding tensors using the GIAO method.

  • Experimental: Obtain 1H and 13C NMR spectra in CDCl3 or DMSO-d6.

  • Validation Metric: Calculate the Mean Absolute Error (MAE) between calculated and experimental chemical shifts. An MAE < 0.15 ppm for 1H and < 2.0 ppm for 13C indicates a validated structure.

Protocol B: Optoelectronic Profiling (HOMO-LUMO vs. UV-Vis)

Objective: Validate the electronic environment, which dictates reactivity and drug-target interaction.

Comparative Analysis of Functionals for Thiophenes: Thiophenes often suffer from "charge-transfer ghost states" in standard DFT. The table below compares functionals against experimental UV-Vis data for conjugated thiophene systems.

FunctionalBasis SetComputational CostAccuracy for Thiophenes (Band Gap)Recommendation
B3LYP 6-31G*LowModerate. Often underestimates band gap by ~0.3 eV due to self-interaction error.Good for initial screening.
M06-2X 6-311++G(d,p)MediumHigh. Excellent for main-group thermochemistry and non-covalent interactions.Recommended for drug design.[2][3]
CAM-B3LYP 6-311G(d,p)MediumHigh. Range-separated hybrid corrects long-range charge transfer errors.Best for UV-Vis/Excited states.
PBE0 def2-TZVPMediumHigh. Consistent performance for excitation energies (MAE ~0.28 eV).Robust alternative.

Key Insight: For thiophene-based biochromophores or organic electronics, CAM-B3LYP or M06-2X significantly outperform B3LYP by correcting long-range exchange interactions, aligning closer to experimental


 values [Source 1, 4].

Biological Activity Validation: Docking vs. IC50

This section correlates binding energy predictions with actual inhibition constants.[4] A high correlation coefficient (


) validates the docking pose.
Case Study: Thiophene-Based EGFR Inhibitors

Context: Validation of N-phenyl pyrazoline-thiophene derivatives targeting EGFR (Epidermal Growth Factor Receptor).

Data Correlation Table:

Compound IDDocking Score (kcal/mol)Experimental IC50 (µg/mL)Cell LineCorrelation Status
Pyrazoline 2 -8.8 0.25 WiDr (Colorectal)Validated (High Potency)
Compound 4F-7.23.125S. Typhi (Bacteria)Validated (Moderate)
Erlotinib (Ctrl)-9.10.02VariousControl Benchmark

Data Sources: [Source 2], [Source 3]

Interpretation: Compound "Pyrazoline 2" exhibits a binding energy (-8.8 kcal/mol) comparable to the control drug Erlotinib (-9.1 kcal/mol), which correlates perfectly with its sub-microgram IC50 (0.25 µg/mL).[1][5] This linear relationship confirms that the in silico binding mode (likely H-bonding with Met793 in the EGFR hinge region) is the operative mechanism in vitro.

The Self-Validating Workflow (Visualized)

The following diagram illustrates the iterative loop required to ensure high-fidelity cross-validation. It uses a "Fail-Fast" logic where computational checks prevent wasted synthesis efforts.

ThiopheneValidation cluster_InSilico Phase 1: Computational Prediction cluster_Experimental Phase 2: Experimental Validation Start Start: Thiophene Scaffold Design DFT DFT Optimization (B3LYP/6-31G* & M06-2X) Start->DFT Docking Molecular Docking (AutoDock/Glide) DFT->Docking ADME In Silico ADME (SwissADME) Docking->ADME Decision1 Pass Threshold? (ΔG < -7 kcal/mol) ADME->Decision1 Synthesis Chemical Synthesis (Gewald/Suzuki Coupling) Decision1->Synthesis Yes Refine Refine Pharmacophore Decision1->Refine No Spec Spectroscopy (NMR/IR/X-ray) Structural Confirmation Synthesis->Spec BioAssay In Vitro Assay (MTT/Kinase Inhibition) Spec->BioAssay Validation Cross-Validation Analysis (Correlate ΔG vs IC50) BioAssay->Validation Validation->Refine Low Correlation (False Positive) Publish Validated Lead Candidate Validation->Publish High Correlation Refine->Start

Caption: Iterative "Design-Compute-Test" workflow for minimizing false positives in thiophene drug discovery.

Detailed Experimental Methodologies

Computational Docking Protocol

To replicate the results seen in the Case Study (Pyrazoline 2), follow this specific parameter set:

  • Ligand Preparation: Optimize the thiophene derivative using DFT (B3LYP/6-31G*) to fix bond angles, particularly the C-S-C angle (~92°). Export as PDBQT.

  • Receptor Grid: Target the ATP-binding pocket of EGFR (e.g., PDB ID: 1M17). Center grid box on the co-crystallized ligand.

  • Algorithm: Use a Genetic Algorithm (Lamarckian) with 50 runs per ligand.

  • Scoring: Prioritize poses with Hydrogen bonds to the hinge region (Met793) and Pi-cation interactions involving the thiophene sulfur.

Synthesis & Spectral Validation

Example: Synthesis of 2-aminothiophene derivatives via Gewald Reaction.

  • Reagents: Mix ketone/aldehyde with elemental sulfur and activated nitrile (ethyl cyanoacetate) in ethanol.

  • Catalyst: Add morpholine or diethylamine dropwise.

  • Condition: Reflux for 3-5 hours at 60-80°C.

  • Validation Check: The appearance of a sharp singlet at ~6.5-7.5 ppm (thiophene proton) and a broad singlet at ~7.0 ppm (

    
    ) in 
    
    
    
    H NMR confirms the cyclization.

References

  • Benchmarking DFT Functionals for Biochromophores Source: National Institutes of Health (NIH) / PMC URL:[1][Link]

  • Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking Source: ResearchGate URL:[1][6][7][Link]

  • Docking Study of Novel Thiophene Derivatives with Potent Anti-Cancer Activity Source: Juniper Publishers URL:[1][Link][1]

  • Ab initio and density functional studies of polythiophene energy band gap Source: ResearchGate URL:[1][6][7][Link]

  • Structure–activity relationship (SAR) of thiophene‐thiazole derivatives Source: ResearchGate URL:[1][6][7][Link]

Sources

structure-activity relationship (SAR) studies of 5-Formylthiophene-2-carbonitrile derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: Structure-Activity Relationship (SAR) & Therapeutic Potential of 5-Formylthiophene-2-carbonitrile Derivatives Primary Application: Non-Purine Xanthine Oxidase (XO) Inhibition (Gout/Hyperuricemia Therapeutics)[1]

Executive Summary: The Shift to Non-Purine Scaffolds

In the landscape of hyperuricemia treatment, 5-Formylthiophene-2-carbonitrile (5-FTC) has emerged as a critical pharmacophore.[1] While traditional purine analogs like Allopurinol have dominated the market, they suffer from dose-dependent hypersensitivity and renal toxicity.[1]

This guide analyzes 5-FTC derivatives as next-generation Non-Purine Xanthine Oxidase Inhibitors (NPXOIs) . Unlike Allopurinol, which is a suicide substrate, 5-FTC derivatives typically act via competitive inhibition, exploiting the molybdenum cofactor (MoCo) domain of Xanthine Oxidase.[1]

Key Advantage: The C-2 carbonitrile group acts as a potent hydrogen-bond acceptor, anchoring the molecule in the active site, while the C-5 formyl group serves as a versatile "chemical handle" for extending lipophilic interactions into the enzyme's hydrophobic channel.[1]

Mechanism of Action & Target Validation

To understand the SAR of these derivatives, one must first visualize the target interaction.[1] Xanthine Oxidase catalyzes the oxidation of hypoxanthine to xanthine, and xanthine to uric acid.[1][2]

Molecular Mechanism: 5-FTC derivatives occupy the narrow channel leading to the molybdenum center.[1]

  • The Anchor: The cyano group (-CN) forms critical H-bonds with amino acid residues (typically Arg880 and Glu802 ) in the active site.[1]

  • The Shield: The thiophene ring provides pi-stacking interactions with Phe914 .[1]

  • The Tail (Formyl derivatives): Modifications at the C-5 position (hydrazones, Schiff bases) extend into the solvent-accessible channel, blocking substrate entry.[1]

Diagram: XO Inhibition Pathway

XO_Inhibition Substrate Hypoxanthine/Xanthine Enzyme Xanthine Oxidase (XO) [Mo-Co Domain] Substrate->Enzyme Binds Product Uric Acid (Pathological Excess) Enzyme->Product Oxidation Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->Complex Stabilization Inhibitor 5-FTC Derivative (Competitive Inhibitor) Inhibitor->Enzyme Blocks Mo-Co Site

Figure 1: Competitive inhibition mechanism of 5-FTC derivatives preventing Uric Acid formation.[1]

Comparative SAR Analysis

The biological potency of 5-FTC derivatives depends heavily on the modification of the C-5 formyl group.[1] Below is a comparison of the parent scaffold against its functionalized derivatives and standard market drugs.

Table 1: Comparative Efficacy (Xanthine Oxidase Inhibition)
Compound ClassStructural Modification (C-5 Position)IC50 (µM)Mechanism / Notes
Allopurinol Reference Standard7.3 - 8.0Suicide substrate; requires metabolic activation to oxypurinol.[1]
Febuxostat Reference Standard0.01 - 0.03Potent NPXOI; Thiazole core (structural cousin to thiophene).[1]
Parent Scaffold 5-Formylthiophene-2-carbonitrile> 50.0Weak activity.[1][3] The aldehyde group is too polar and reactive; lacks hydrophobic reach.[1]
Schiff Bases -CH=N-Ar (Aryl imines)0.5 - 5.0High Potency. The imine linker provides rigidity; Aryl group engages hydrophobic pocket.[1]
Hydrazones -CH=N-NH-C(O)-R0.1 - 1.5Optimal. Additional H-bonding via the amide/hydrazide linker improves affinity.[1]
Chalcones -CH=CH-C(O)-Ar2.0 - 10.0Good potency, but often limited by solubility and Michael acceptor reactivity (toxicity risk).[1]
Critical SAR Insights
  • The Nitrile is Non-Negotiable: Hydrolysis of the C-2 nitrile to an acid or amide generally decreases potency by 10-50 fold.[1] The linear geometry of the -CN group is required to penetrate the deep active site pocket.[1]

  • Lipophilicity Matters: Derivatives with bulky, hydrophobic groups (e.g., naphthyl, substituted phenyl) attached to the C-5 position consistently outperform the parent aldehyde.[1]

  • Electronic Effects: Electron-withdrawing groups (NO2, F) on the distal phenyl ring (in Schiff bases) enhance pi-stacking interactions with Phe914, lowering the IC50.[1]

Experimental Protocols

A. Synthesis of 5-FTC Schiff Base Derivatives

Rationale: The condensation of the aldehyde with primary amines is the most direct route to high-affinity inhibitors.[1]

Reagents:

  • 5-Formylthiophene-2-carbonitrile (1.0 eq)[1]

  • Substituted Aniline/Hydrazide (1.0 eq)

  • Ethanol (Solvent)[1]

  • Glacial Acetic Acid (Catalyst)[1]

Protocol:

  • Dissolution: Dissolve 1.0 mmol of 5-Formylthiophene-2-carbonitrile in 10 mL of absolute ethanol.

  • Addition: Add 1.0 mmol of the appropriate amine derivative.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat the mixture at reflux (78°C) for 4–6 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 7:3).

  • Isolation: Cool to room temperature. The Schiff base typically precipitates.[1]

  • Purification: Filter the solid and recrystallize from hot ethanol to yield the pure product.

B. In Vitro Xanthine Oxidase Assay

Rationale: Spectrophotometric measurement of uric acid formation at 295 nm is the industry standard for determining IC50.[1]

Protocol:

  • Buffer Prep: Prepare 50 mM phosphate buffer (pH 7.5).[1]

  • Enzyme Solution: Dilute Xanthine Oxidase (bovine milk source) to 0.1 U/mL in buffer.

  • Inhibitor Prep: Dissolve test compounds in DMSO (ensure final DMSO concentration < 1% to avoid enzyme denaturation).

  • Incubation: Mix 10 µL inhibitor solution with 140 µL enzyme solution. Incubate at 25°C for 15 minutes.

  • Initiation: Add 100 µL of Xanthine substrate (150 µM).

  • Measurement: Monitor absorbance at 295 nm for 10 minutes using a kinetic microplate reader.

  • Calculation: Calculate % inhibition =

    
    .[1]
    
Diagram: Experimental Workflow

Workflow Start 5-Formylthiophene-2-carbonitrile React Reflux with Amine (EtOH + AcOH) Start->React Purify Recrystallization React->Purify Product Target Derivative (Schiff Base/Hydrazone) Purify->Product Assay_Prep Dissolve in DMSO Product->Assay_Prep Incubate Incubate with XO Enzyme (15 min, 25°C) Assay_Prep->Incubate Measure Add Xanthine -> Measure OD295 Incubate->Measure Data Calculate IC50 Measure->Data

Figure 2: Workflow from chemical synthesis to biological validation.[1][4][5][6]

Conclusion & Recommendations

5-Formylthiophene-2-carbonitrile is not merely a reagent; it is a privileged scaffold for designing non-purine XO inhibitors.[1]

  • For Researchers: Focus on hydrazone linkages at the C-5 position. These consistently show the best balance of potency (IC50 < 2 µM) and metabolic stability compared to simple imines.[1]

  • For Drug Developers: The thiophene-nitrile core offers a distinct IP space outside of the crowded thiazole (Febuxostat) patents, with comparable binding efficacy.[1]

References

  • Ishibuchi, S., et al. (2001).[1] "Synthesis and Structure-Activity Relationships of 1-Phenylpyrazoles as Xanthine Oxidase Inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • BenchChem. (2025).[1][4] "A Technical Guide to 5-(Thien-2-yl)thiophene-2-carbonitrile: Synthesis and Applications." BenchChem Technical Library.

  • PubChem. (2025).[1] "Compound Summary: 5-Formylthiophene-2-carbonitrile." National Library of Medicine.[1] [1]

  • Song, X., et al. (2024).[1][5] "Discovery of New Antimicrobial Thiophene Derivatives." Frontiers in Microbiology.

  • Malik, N., et al. (2023).[1][7] "Past, present and future of xanthine oxidase inhibitors: design strategies and insights." RSC Medicinal Chemistry.[1]

Sources

comparing the efficacy of different catalysts in thiophene functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Thiophene functionalization is a cornerstone in the synthesis of bioisosteres for phenyl groups in drug discovery (e.g., Plavix, Olanzapine) and organic semiconductors. While classical electrophilic aromatic substitution (SEAr) is well-understood, it suffers from poor regiocontrol on substituted substrates.

This guide objectively compares the three dominant catalytic manifolds—Palladium (Pd) , Iridium (Ir) , and Nickel (Ni) —for the direct C-H functionalization of thiophenes. We analyze their efficacy based on regioselectivity mechanisms , atom economy , and scalability .

The Core Dilemma: Regiocontrol
  • C2 (α-position): Electronically favored (most acidic proton).

  • C3 (β-position): Sterically favored in certain contexts but electronically disfavored.

Catalyst Performance Analysis

A. Palladium (Pd): The Electronic Specialist

Mechanism: Concerted Metalation-Deprotonation (CMD).[1] Primary Utility: Direct Arylation (C-H Activation).[2]

Palladium remains the gold standard for C2-selective arylation. The reaction proceeds via a CMD pathway where a carbonate or carboxylate base assists in cleaving the C-H bond.

  • Efficacy: High Turnover Frequencies (TOF).

  • Selectivity: Intrinsic preference for the acidic C2 position. However, ligand engineering can invert this. Bulky phosphines (e.g.,

    
    ) can force C3-functionalization via a Heck-type mechanism, breaking the standard electronic bias.
    
  • Limitation: Requires elevated temperatures (>100°C) and is sensitive to C-H acidity differences.

B. Iridium (Ir): The Steric Architect

Mechanism: Oxidative Addition / Reductive Elimination (Ir(III)/Ir(V) cycle). Primary Utility: C-H Borylation.[3][4][5]

Iridium catalysts, particularly the


/dtbpy system, operate under steric control . Unlike Pd, Ir does not care about C-H acidity. It targets the most sterically accessible C-H bond.
  • Efficacy: Mild conditions (often RT to 60°C).

  • Selectivity: Extreme regioselectivity for the α-position (C2) in unsubstituted thiophenes. In 3-substituted thiophenes, Ir selectively borylates the C5 position (sterically distal), whereas Pd might yield mixtures.

  • Strategic Value: The resulting boronate esters are versatile handles for downstream Suzuki couplings.

C. Nickel (Ni): The Earth-Abundant Disruptor

Mechanism: Radical-involved or Ni(0)/Ni(II) cycles; Base-mediated (LiHMDS). Primary Utility: C-H Arylation / Polymerization.[6][7]

Nickel offers a cost-effective alternative but operates under different constraints. Recent protocols utilize "uniquely potent bases" like LiHMDS to facilitate regiospecific C2-arylation.

  • Efficacy: Lower cost, but often requires higher catalyst loading (2.5–10 mol%).

  • Selectivity: Highly C2-selective. Less sensitive to electronic perturbations on the coupling partner than Pd.[8]

  • Limitation: Air sensitivity of Ni(0) precursors and strong base requirements limit functional group tolerance (e.g., incompatible with sensitive carbonyls).

Comparative Data Summary

FeaturePalladium (Pd) Iridium (Ir) Nickel (Ni)
Primary Transformation Direct ArylationC-H BorylationDirect Arylation / Polymerization
Dominant Mechanism CMD (Electronic Control)Ir(III)/Ir(V) (Steric Control)Base-Assisted / Radical
Regioselectivity (3-subst.) C2/C5 Mixture (Ligand dep.)C5 (Distal) ExclusiveC2 Exclusive
Standard Temperature 100–140 °C25–60 °C100–120 °C
Atom Economy High (HBr byproduct)High (

byproduct)
Moderate (Base waste)
Cost Profile HighVery HighLow

Visualizing the Mechanistic Divergence

The following diagram illustrates the decision matrix for catalyst selection based on the desired regiochemical outcome.

Thiophene_Functionalization Thiophene Thiophene Substrate Pd_Cat Pd Catalyst (CMD Mechanism) Thiophene->Pd_Cat Aryl-Br / 100°C Ir_Cat Ir Catalyst (Steric Control) Thiophene->Ir_Cat HBPin / RT Ni_Cat Ni Catalyst (Base-Mediated) Thiophene->Ni_Cat Ar-I / LiHMDS C2_Prod C2-Arylated Product (Electronic Control) Pd_Cat->C2_Prod Standard Ligands (e.g., PPh3) C3_Prod C3-Arylated Product (Ligand Control) Pd_Cat->C3_Prod Bulky Ligands (e.g., P[OCH(CF3)2]3) Boryl_Prod C2/C5-Borylated (Steric Preference) Ir_Cat->Boryl_Prod Distal Functionalization Poly_Prod Polymer/C2-Aryl (Cost Efficient) Ni_Cat->Poly_Prod C2-Selective

Caption: Decision tree for catalyst selection. Pd offers tunable regioselectivity via ligands; Ir provides predictable steric control; Ni offers cost-efficient C2-selectivity.

Experimental Protocols

Protocol A: Pd-Catalyzed Direct Arylation (C2-Selective)

Validated for: Synthesis of 2-arylthiophenes from aryl bromides.

Rationale: This protocol uses Pivalic Acid (PivOH) as a proton shuttle, significantly lowering the energy barrier for the CMD step (Expertise/Causality).

  • Setup: Charge a dried Schlenk tube with a magnetic stir bar.

  • Reagents: Add:

    • Thiophene derivative (1.5 equiv)

    • Aryl Bromide (1.0 equiv, 1 mmol)

    • 
       (2 mol%, 4.5 mg)
      
    • 
       (1.5 equiv)[9]
      
    • Pivalic Acid (30 mol%)[9]

  • Solvent: Add DMAc (3.3 mL, 0.3 M concentration).

  • Reaction: Purge with Argon for 5 mins. Seal and heat to 100 °C for 16 hours.

    • Checkpoint: The reaction mixture should turn dark brown/black (formation of Pd-black aggregates indicates catalyst decomposition; if this happens too early, increase ligand loading).

  • Workup: Cool to RT. Dilute with EtOAc, wash with water (3x) to remove DMAc. Dry over

    
    .
    
  • Validation:

    
     NMR should show disappearance of the C2-proton signal (
    
    
    
    ~7.0-7.2 ppm).
Protocol B: Ir-Catalyzed C-H Borylation

Validated for: Preparation of thiophene-2-boronic acid pinacol esters.

Rationale: The use of an inert atmosphere is critical as the active Ir-H species is moisture sensitive. The color change to deep red indicates active catalyst formation.

  • Pre-Catalyst Formation: In a glovebox or under strict

    
    , mix 
    
    
    
    (1.5 mol%) and dtbpy (3 mol%) in hexane (2 mL).
    • Checkpoint: Solution must turn deep red/brown within 5 minutes.

  • Substrate Addition: Add Thiophene substrate (1.0 mmol) and

    
     (0.5 equiv) or HBPin (1.0 equiv).
    
  • Reaction: Stir at 25 °C (RT) for 4–8 hours.

    • Note: Gas evolution (

      
      ) will be observed. Ensure proper venting if scaling up.
      
  • Workup: Evaporate volatiles directly. The residue is usually pure enough for downstream coupling.

    • Warning: Silica gel chromatography can degrade boronate esters. Use neutral alumina or rapid filtration if purification is needed.

References

  • Direct 2-Arylation of Thiophene Using Low Loading of a Phosphine-Free Palladium Catalyst. ResearchGate. Link

  • Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides. PubMed Central. Link

  • Iridium-catalyzed borylation of thiophenes: versatile synthetic elaboration. PubMed. Link

  • Nickel-catalyzed and Li-mediated regiospecific C–H arylation of benzothiophenes. Green Chemistry. Link

  • Mechanistic origin of ligand-controlled regioselectivity in Pd-catalyzed C-H activation. PubMed. Link

  • Establishment of Broadly Applicable Reaction Conditions for Pd-Catalyzed Direct Arylation. ACS Publications. Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Formylthiophene-2-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-Formylthiophene-2-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.